molecular formula C11H22O2 B079203 2-Ethylnonanoic acid CAS No. 14276-84-7

2-Ethylnonanoic acid

Cat. No.: B079203
CAS No.: 14276-84-7
M. Wt: 186.29 g/mol
InChI Key: YRCGAHTZOXPQPR-UHFFFAOYSA-N
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Description

2-Ethylnonanoic acid is a branched-chain fatty acid of significant interest in chemical and biochemical research. Its unique structure, featuring an ethyl branch on the second carbon of a nine-carbon backbone, imparts distinct physicochemical properties compared to its linear counterparts. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of complex lipids, liquid crystals, and specialty polymers where branching is used to modify material properties such as melting point, viscosity, and solubility. In biochemical research, 2-ethylnonanoic acid is a valuable substrate for studying the substrate specificity of enzymes like desaturases and elongases involved in fatty acid metabolism. Its branched chain makes it a probe for investigating metabolic pathways in various biological systems, including studies on peroxisomal disorders where the breakdown of branched-chain fatty acids is impaired. Furthermore, it finds application in the development of lubricants, plasticizers, and as a precursor for catalytic processes. This high-purity reagent is provided to support innovative research in material science, metabolic engineering, and synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylnonanoic acid
Source PubChem
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InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10(4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCGAHTZOXPQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881256
Record name 2-ethylnonanoic acid
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Molecular Weight

186.29 g/mol
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CAS No.

14276-84-7
Record name 2-Ethylnonanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanoic acid, 2-ethyl-
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Record name Nonanoic acid, 2-ethyl-
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Record name 2-ethylnonanoic acid
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Record name 2-ethylnonan-1-oic acid
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Foundational & Exploratory

2-Ethylnonanoic Acid: Chemical Identity, Synthesis, and Application Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, characterization, and application profile of 2-Ethylnonanoic acid.

CAS Number: 14276-84-7 Formula: C₁₁H₂₂O₂ Molecular Weight: 186.29 g/mol [1][2][3]

Executive Summary

2-Ethylnonanoic acid is a branched-chain saturated fatty acid (BCFA) comprising an eleven-carbon structure with an ethyl group substitution at the alpha position.[1][2][4] While less ubiquitous than its homolog 2-ethylhexanoic acid, it serves a critical role in pharmaceutical lipidomics as a non-endogenous internal standard and in medicinal chemistry as a lipophilic moiety for prodrug formulation.[2][5] Its steric hindrance at the


-carbon imparts unique metabolic stability compared to linear fatty acids, making it a valuable tool for modifying drug pharmacokinetics.[2][5]

Part 1: Chemical Identity & Database Verification[2]

Precise identification is the first step in any rigorous experimental workflow. 2-Ethylnonanoic acid is often confused with its linear isomer (undecanoic acid) or other branched isomers (e.g., 2-methyldecanoic acid).[2]

Data Table 1: Chemical Identifiers
Identifier TypeValueVerification Note
CAS Registry Number 14276-84-7 Validated Check Digit: (7×1 + 6×4 + 5×2 + 4×7 + 3×6 + 2×8 + 1×4) = 107; 107 mod 10 = 7.[2][4]
IUPAC Name 2-Ethylnonanoic acidSystematic nomenclature based on C9 backbone.[2][5]
Synonyms 2-Ethylpelargonic acid;

-Ethylnonanoic acid
"Pelargonic" refers to the C9 straight chain.[2]
SMILES CCCCCCCC(CC)C(=O)OEncodes the ethyl branch at C2.[2][3][5]
InChI Key YRCGAHTZOXPQPR-UHFFFAOYSA-NUnique hash for database linking.
Beilstein/Reaxys ID 1773489Reference for synthesis data.[2][5]
Diagram 1: Isomer Disambiguation Logic

The following decision tree illustrates how to distinguish 2-Ethylnonanoic acid from common isomers using analytical data.

isomer_logic start Unknown C11 Fatty Acid Sample ms_check GC-MS Fragmentation Analysis start->ms_check mclafferty McLafferty Rearrangement Peak? ms_check->mclafferty linear Base Peak m/z 60 (Linear Undecanoic Acid) mclafferty->linear m/z 60 branched Base Peak m/z 88 (Ethyl group at C2) mclafferty->branched m/z 88 methyl Base Peak m/z 74 (Methyl group at C2) mclafferty->methyl m/z 74 verify Confirm: 2-Ethylnonanoic Acid (CAS 14276-84-7) branched->verify

Figure 1: Mass Spectrometry logic for distinguishing 2-Ethylnonanoic acid from linear and methyl-branched isomers based on McLafferty rearrangement ions.

Part 2: Physicochemical Profile[2][4]

Understanding the physical properties is essential for handling, extraction, and formulation.[2][5] The branching at the


-position lowers the melting point and increases solubility in organic solvents compared to linear undecanoic acid.[2][5]
Data Table 2: Physical Properties
PropertyValueExperimental Context
Molecular Weight 186.29 g/mol Mass spectrometry calculation (M+).[2]
Boiling Point ~278°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[2][5]
Density 0.898 g/cm³Less dense than water; forms the upper phase in extraction.[2][5]
pKa ~4.80Typical for carboxylic acids; exists as carboxylate at physiological pH (7.4).[2][5]
LogP (Octanol/Water) ~4.3Highly lipophilic; excellent membrane permeability.[2][5]
Solubility DMSO, Ethanol, ChloroformInsoluble in water; requires organic cosolvents for bioassays.[2][5]

Part 3: Synthesis & Manufacturing Protocols

For drug development applications requiring high purity (>98%), the Malonic Ester Synthesis is the preferred laboratory route.[2][5] It prevents the formation of structural isomers common in industrial hydroformylation processes.[5]

Protocol: High-Purity Synthesis via Malonic Ester Alkylation[2]

Reagents: Diethyl malonate, Sodium ethoxide (NaOEt), 1-Bromoheptane, Ethyl bromide, Ethanol, KOH, HCl.[2]

  • First Alkylation (Introduction of C7 Chain):

    • React diethyl malonate with 1.1 eq NaOEt in dry ethanol.

    • Add 1.0 eq 1-bromoheptane dropwise at reflux.[2][5]

    • Mechanism:[6] SN2 attack of the enolate on the alkyl halide.[5]

    • Result: Diethyl heptylmalonate.[5]

  • Second Alkylation (Introduction of C2 Branch):

    • React the intermediate with 1.1 eq NaOEt.[5]

    • Add 1.1 eq ethyl bromide (excess helps drive reaction due to volatility).[2][5]

    • Result: Diethyl ethylheptylmalonate.[5]

  • Hydrolysis & Decarboxylation:

    • Reflux with 40% aqueous KOH to hydrolyze esters to dicarboxylate.[5]

    • Acidify with concentrated HCl to form the diacid.[5]

    • Heat to 180°C to induce thermal decarboxylation (

      
      ).[2][5]
      
    • Final Product:2-Ethylnonanoic acid .[1][2][3][4][5][7][8][9]

Diagram 2: Synthesis Pathway

synthesis_path malonate Diethyl Malonate inter1 Diethyl heptylmalonate malonate->inter1 Alkylation 1 alkyl1 1. NaOEt 2. C7H15Br inter2 Diethyl ethylheptylmalonate inter1->inter2 Alkylation 2 alkyl2 1. NaOEt 2. C2H5Br hydrolysis KOH / H2O Reflux inter2->hydrolysis decarb Heat (-CO2) hydrolysis->decarb product 2-Ethylnonanoic Acid (C11H22O2) decarb->product

Figure 2: Stepwise synthesis via double alkylation of diethyl malonate, ensuring specific branching at the alpha position.

Part 4: Analytical Characterization

To validate the identity of 2-Ethylnonanoic acid, researchers must use orthogonal analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)[2]
  • Derivatization: Convert to methyl ester (FAME) using

    
    -Methanol before injection to improve volatility and peak shape.[2][5]
    
  • Fragmentation Pattern:

    • m/z 88: The McLafferty rearrangement ion characteristic of 2-ethyl substituted fatty acid methyl esters.[2][5] This distinguishes it from linear isomers (m/z 74).[2][5]

    • Molecular Ion: Weak or absent; look for [M-29] or [M-31].[2][5]

Nuclear Magnetic Resonance (NMR)[2][6][10][11]
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       11.0-12.0 (br s, 1H, -COOH )[2]
      
    • 
       2.2-2.3 (m, 1H, 
      
      
      
      -methine CH -COOH)[2]
    • 
       1.4-1.7 (m, 4H, 
      
      
      
      -methylene protons)[2]
    • 
       1.2-1.4 (m, 10H, bulk chain methylenes)[2]
      
    • 
       0.8-0.9 (overlapping t, 6H, two -CH 
      
      
      
      groups)[2]
  • Interpretation: The multiplet at 2.2-2.3 ppm integrating to 1 proton is the diagnostic signal for the

    
    -branched proton.[2]
    

Part 5: Applications in Drug Development[2]

Internal Standard for Lipidomics

In metabolic disease research, quantifying free fatty acids (FFAs) is crucial.[2][5] 2-Ethylnonanoic acid is an ideal internal standard because:

  • Non-Endogenous: It is rarely found in mammalian biological matrices, eliminating background noise.[5]

  • Chemical Similarity: It behaves similarly to physiological FFAs (C10-C12) during extraction and chromatography but resolves cleanly due to the branched structure.[2][5]

Prodrug Derivatization (Lipophilic Conjugation)

Drug developers use 2-Ethylnonanoic acid to esterify hydroxyl-containing drugs (e.g., testosterone, antipsychotics).[2]

  • Steric Shielding: The

    
    -ethyl branch sterically hinders esterase enzymes, slowing hydrolysis relative to linear esters (like decanoate).[2][5]
    
  • Depot Effect: This creates a "depot" formulation that releases the active drug over a longer period (weeks vs. days).[2][5]

Metalworking & Lubricants (Industrial Context)

While not a drug use, researchers should be aware that "Isocarb 11" is an industrial mixture containing 2-ethylnonanoic acid used in corrosion inhibitors.[2][5] Purity Caution: Do not use industrial-grade Isocarb 11 for biological experiments; always source >98% pure CAS 14276-84-7.

References

  • Matrix Scientific. (2024).[2][5] 2-Ethylnonanoic acid Product Data Sheet. Retrieved from [2]

  • National Institute of Standards and Technology (NIST). (2023).[2][5] Mass Spectral Library: 2-Ethylnonanoic acid. Retrieved from [2][10]

  • PubChem. (2024).[2][5] Compound Summary: 2-Ethylnonanoic acid (CAS 14276-84-7).[1][2][3][4][7][8][11] Retrieved from [2]

  • Oluk, A. C. (2022).[5][12] Formation of Volatile Free Fatty Acids During Ripening of Cheese. LWT - Food Science and Technology.[2][5] (Cited for use as Internal Standard).[2][5]

  • European Chemicals Agency (ECHA). (2020).[2][5] Registration Dossier: Reaction mass of 2-butylheptanoic acid and 2-ethylnonanoic acid. Retrieved from [2][5]

Sources

2-Ethylnonanoic Acid: Structural Architectures and Pharmaceutical Utility

[1][2]

Abstract This technical guide provides a comprehensive structural and functional analysis of 2-Ethylnonanoic acid (CAS 14276-84-7), a medium-chain branched fatty acid (MCBFA) critical to analytical chemistry and lipid-based drug delivery.[1][2] Unlike linear fatty acids, the C2-ethyl branching of 2-ethylnonanoic acid introduces significant steric hindrance, altering its metabolic fate and physicochemical interactions.[1][2] This document details its molecular topology, validated synthesis protocols, and its industry-standard role as an internal reference in gas chromatography-mass spectrometry (GC-MS) workflows.[1][2][3]

Molecular Architecture & Stereochemistry[1][2][3]

Structural Topology

2-Ethylnonanoic acid (


12

12
  • IUPAC Name: 2-Ethylnonanoic acid[1][2]

  • CAS Registry Number: 14276-84-7[1][4][5][6][7]

  • SMILES: CCCCCCC(CC)C(=O)O

  • Molecular Weight: 186.29 g/mol [1][3][5]

Conformational Analysis (Graphviz Visualization)

The ethyl group at C2 creates a chiral center (in the racemic mixture) and introduces steric bulk that shields the carboxyl group.[1][2][3] This shielding reduces the rate of esterification and hydrolysis compared to linear analogs, a property exploited in creating stable lipophilic prodrugs.[1][2]

MolecularStructurecluster_stericSteric Shielding ZoneC1C1(COOH)C2C2(α-Carbon)C1->C2  sp3-sp2EthylEthylGroupC2->Ethyl  BranchingChainC3-C9Heptyl TailC2->Chain  Main Chain

Figure 1: Topological connectivity of 2-Ethylnonanoic acid.[1][2][8] The "Steric Shielding Zone" highlights the

12

Physicochemical Profiling

The lipophilicity of 2-ethylnonanoic acid is significantly higher than valproic acid (C8), making it a candidate for deep-compartment tissue distribution.[1][2]

Table 1: Key Physicochemical Properties

PropertyValueContext for Drug Development
Physical State Viscous Liquid (Colorless to Yellow)Suitable for liquid-filled capsule formulations.[1][2][3]
Boiling Point ~289.3°C (at 760 mmHg)High thermal stability for hot-melt extrusion processes.[1][2][3]
Density 0.908 g/cm³Lower density than water; forms distinct organic phase.[1][2]
LogP (Predicted) ~3.4 - 4.2High membrane permeability; crosses blood-brain barrier (BBB).[1][2]
pKa ~4.8Exists as an anion at physiological pH (7.4).[1][2]
Solubility Insoluble in water; Soluble in Ethanol,

Requires lipid-based delivery systems (LNP, micelles).[1][3]

Synthetic Pathways & Manufacturing[2][9]

Synthesis Strategy: The Guerbet Route vs. Malonic Ester

While industrial synthesis often utilizes the oxidation of 2-ethylnonanol (derived from Guerbet condensation), high-purity research grades (

Malonic Ester Synthesis1232
Protocol: Malonic Ester Synthesis (Lab Scale)
  • Precursors: Diethyl malonate, 1-bromoheptane, ethyl bromide.[1][2]

  • Mechanism: Sequential alkylation followed by decarboxylation.[1][2][3]

Step-by-Step Workflow:

  • First Alkylation: React diethyl malonate with sodium ethoxide (NaOEt) and 1-bromoheptane to form diethyl heptylmalonate.

  • Second Alkylation: React the intermediate with NaOEt and ethyl bromide to introduce the

    
    -ethyl group.[1][2]
    
  • Hydrolysis & Decarboxylation: Reflux in concentrated KOH/Ethanol, followed by acidification (

    
    ) and heat (
    
    
    ) to drive off
    
    
    .[1][2]
  • Purification: Vacuum distillation to isolate pure 2-ethylnonanoic acid.

SynthesisWorkflowStartDiethyl MalonateStep11. Alkylation (Heptyl-Br)Base: NaOEtStart->Step1Inter1Diethyl HeptylmalonateStep1->Inter1Step22. Alkylation (Ethyl-Br)Base: NaOEtInter1->Step2Inter2Diethyl 2-Ethyl-2-HeptylmalonateStep2->Inter2Step33. Hydrolysis & Decarboxylation(KOH / Heat / -CO2)Inter2->Step3Product2-Ethylnonanoic Acid(>98% Purity)Step3->Product

Figure 2: High-purity synthesis workflow via the Malonic Ester pathway, ensuring precise control over alkyl chain placement.

Analytical Characterization: The "Gold Standard"

The Internal Standard of Choice

2-Ethylnonanoic acid is widely regarded as the definitive internal standard for Volatile Fatty Acid (VFA) analysis in biological samples (plasma, feces, fermentation broths).[1][2]

  • Why? It is structurally similar to endogenous VFAs but is biologically rare (absent in most mammalian tissues).[1][2]

  • Protocol Insight: When analyzing short-chain fatty acids (SCFAs) via GC-MS, spiking samples with 2-ethylnonanoic acid allows for precise normalization of extraction efficiency and injection variability.[1][2]

Spectroscopic Validation
  • 1H NMR (CDCl3):

    • 
       11.0 (s, 1H, -COOH)[1]
      
    • 
       2.3 (m, 1H, 
      
      
      -CH)[1]
    • 
       1.2-1.6 (m, 16H, methylene envelope)[1]
      
    • 
       0.9 (t, 6H, terminal methyls)[1][3]
      
  • Mass Spectrometry (EI):

    • Molecular ion peak (

      
      ) usually weak.[1][2][3]
      
    • Characteristic McLafferty rearrangement fragment at m/z 88 (corresponding to the 2-ethyl-butanoic acid moiety after cleavage).[1][2]

Biological Interface & Metabolism[2]

Metabolic Blockade ( -Oxidation Resistance)

Linear fatty acids undergo rapid

12

12
  • Mechanism: The quaternary center formed during the activation step (creation of Acyl-CoA) sterically hinders the Acyl-CoA Dehydrogenase enzyme.[1][2]

  • Consequence: The molecule is diverted to

    
    -oxidation  (in the ER) or excreted as a glucuronide conjugate.[1][2] This prolongs its half-life (
    
    
    ), a desirable trait for therapeutic candidates.[1][2]

MetabolismSubstrate2-Ethylnonanoic AcidBetaOxMitochondrialβ-OxidationSubstrate->BetaOx BLOCKED(Steric Hindrance)OmegaOxMicrosomalω-OxidationSubstrate->OmegaOx DIVERTED(CYP450)ExcretionDicarboxylic AcidExcretionOmegaOx->Excretion

Figure 3: Metabolic fate map.[1][3] The



12

References

  • National Institute of Standards and Technology (NIST). Hexanoic acid, 2-ethyl- (Analog Reference Data).[1][2][3] NIST Chemistry WebBook.[1][2] Link

  • ChemicalBook. 2-Ethylnonanoic Acid Product Properties and CAS 14276-84-7.Link[1][2][3]

  • Ha, J. K., & Lindsay, R. C. (1990). Method for the Quantitative Analysis of Volatile Free and Total Branched-Chain Fatty Acids in Cheese and Milk Fat.[1][2][3][9] Journal of Dairy Science.[1][2] (Establishes 2-ethylnonanoic acid as the internal standard). Link

  • ChemSrc. 2-Ethylnonanoic acid: Physicochemical Properties and Safety Data.Link[1][2][3]

  • US Environmental Protection Agency (EPA). Substance Details: Nonanoic acid, 2-ethyl-.[1][2][5] Substance Registry Services.[1][2][3] Link[1][2][3]

An In-depth Technical Guide to the Synthesis of 2-Ethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethylnonanoic acid is a branched-chain carboxylic acid with growing industrial and pharmaceutical interest. Its unique structural properties impart desirable characteristics in applications ranging from synthetic lubricants and corrosion inhibitors to potential therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways for 2-ethylnonanoic acid, with a focus on the underlying chemical principles, practical experimental considerations, and comparative analysis of different methodologies. The core synthesis routes discussed include the industrially relevant Guerbet reaction followed by oxidation, and the versatile malonic ester synthesis. Detailed protocols, mechanistic diagrams, and a thorough analysis of each pathway's advantages and limitations are presented to equip researchers and drug development professionals with the necessary knowledge for its efficient synthesis.

Introduction: The Significance of 2-Ethylnonanoic Acid

2-Ethylnonanoic acid, a C11 branched-chain fatty acid, possesses a unique molecular architecture that distinguishes it from its linear isomer, undecanoic acid. This branching at the alpha-position introduces steric hindrance and alters the molecule's physical and chemical properties, such as its melting point, viscosity, and solubility. These characteristics make it a valuable component in various industrial formulations. For instance, its metal salts are utilized as driers for paints and varnishes, and its esters serve as plasticizers and synthetic lubricants.[1][2] In the realm of drug development, branched-chain fatty acids are being investigated for their potential roles in metabolic regulation and as components of novel drug delivery systems.

The synthesis of 2-ethylnonanoic acid, therefore, is a topic of considerable importance. The choice of synthetic route is often dictated by factors such as desired scale, purity requirements, and the availability of starting materials. This guide will delve into the two most prominent and practical methodologies for its preparation.

The Guerbet Reaction Pathway: An Industrial Approach

The Guerbet reaction is a cornerstone of industrial alcohol chemistry, providing a robust method for the dimerization of primary alcohols to form β-alkylated dimer alcohols.[3][4] This reaction, followed by an oxidation step, represents a common industrial route to branched-chain carboxylic acids like 2-ethylnonanoic acid.

Mechanistic Overview

The Guerbet reaction is a multi-step process that typically occurs at elevated temperatures in the presence of a base and a hydrogenation/dehydrogenation catalyst.[4][5] The generally accepted mechanism involves four key stages:[3][4][5][6]

  • Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde.

  • Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to an α,β-unsaturated aldehyde.

  • Hydrogenation: The α,β-unsaturated aldehyde is then reduced to the saturated, branched-chain alcohol.

  • Oxidation: The resulting Guerbet alcohol is subsequently oxidized to the target carboxylic acid.

A competing reaction to be aware of is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid.[3][4]

Diagram 1: The Guerbet Reaction Mechanism

Guerbet_Reaction Start Primary Alcohol (e.g., Heptanol) Aldehyde Aldehyde Start->Aldehyde 1. Dehydrogenation (-H2) Aldol_Adduct α,β-Unsaturated Aldehyde Aldehyde->Aldol_Adduct 2. Aldol Condensation (-H2O) Guerbet_Alcohol β-Alkylated Dimer Alcohol (Guerbet Alcohol) Aldol_Adduct->Guerbet_Alcohol 3. Hydrogenation (+H2) Carboxylic_Acid 2-Ethylnonanoic Acid Guerbet_Alcohol->Carboxylic_Acid 4. Oxidation

Caption: The four-step sequence of the Guerbet reaction followed by oxidation.

Experimental Protocol: Synthesis of 2-Ethylnonanol (Guerbet Alcohol)

This protocol outlines the synthesis of the precursor alcohol to 2-ethylnonanoic acid via the Guerbet reaction, starting from 1-heptanol.

Materials:

  • 1-Heptanol

  • Sodium Heptoxide (prepared in situ from sodium metal and 1-heptanol)

  • Raney Nickel (hydrogenation catalyst)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: A slurry of Raney Nickel in 1-heptanol is carefully prepared under an inert atmosphere.

  • Reactor Charging: The autoclave is charged with 1-heptanol and the sodium heptoxide catalyst solution. The Raney Nickel slurry is then added.

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen. The mixture is heated to a temperature in the range of 180-220°C.[3] The reaction is maintained at this temperature and pressure with vigorous stirring for several hours.

  • Work-up: After cooling, the reactor is depressurized, and the reaction mixture is filtered to remove the catalyst. The crude product is then washed with water to remove any remaining base.

  • Purification: The organic layer is separated, dried, and purified by fractional distillation under reduced pressure to yield 2-ethylnonanol.

Subsequent Oxidation to 2-Ethylnonanoic Acid

The synthesized 2-ethylnonanol can be oxidized to 2-ethylnonanoic acid using strong oxidizing agents.[7][]

Materials:

  • 2-Ethylnonanol

  • Potassium permanganate (KMnO4) or Chromic acid (H2CrO4)

  • Sulfuric acid (for acidification)

  • Sodium bisulfite (for quenching excess oxidant)

Procedure:

  • Oxidation: 2-Ethylnonanol is dissolved in a suitable solvent (e.g., acetone) and cooled in an ice bath. A solution of the oxidizing agent is added dropwise with stirring, maintaining the temperature below a certain threshold.

  • Quenching: After the reaction is complete, the excess oxidizing agent is quenched by the addition of sodium bisulfite.

  • Acidification and Extraction: The mixture is acidified with sulfuric acid, and the product is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure to yield crude 2-ethylnonanoic acid, which can be further purified by distillation.

Table 1: Comparison of Guerbet Reaction Parameters

ParameterTypical Range/ConditionsRationale
Temperature 180-360 °C[3]To overcome the activation energy for dehydrogenation and promote aldol condensation.
Pressure Varies, often elevatedTo maintain the reactants in the liquid phase and facilitate hydrogenation.
Catalyst Raney Nickel, Iridium complexes[3][4]To catalyze the hydrogen transfer steps (dehydrogenation and hydrogenation).
Base Alkali metal hydroxides or alkoxides[3]To catalyze the aldol condensation step.

Malonic Ester Synthesis: A Versatile Laboratory-Scale Approach

For laboratory-scale synthesis and for creating derivatives with high purity, the malonic ester synthesis is an exceptionally versatile and reliable method.[9][10] This classical carbon-carbon bond-forming reaction allows for the systematic construction of substituted carboxylic acids.[11][12]

Mechanistic Principles

The malonic ester synthesis leverages the acidity of the α-hydrogens of a malonic ester (typically diethyl malonate).[11][13] The process involves a sequence of deprotonation, alkylation, hydrolysis, and decarboxylation.[9][10][12]

  • Enolate Formation: A strong base deprotonates the α-carbon of the malonic ester, forming a resonance-stabilized enolate.[9][12]

  • Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming a C-C bond.[9][12] This step can be repeated with a different alkyl halide to introduce a second substituent.[10][11]

  • Hydrolysis (Saponification): The ester groups are hydrolyzed to carboxylic acid groups, typically under basic conditions followed by acidification.[9][12]

  • Decarboxylation: Upon heating, the resulting β-dicarboxylic acid readily decarboxylates to yield the final substituted carboxylic acid.[9][12]

A potential drawback is the possibility of dialkylation, which can lead to product mixtures and lower yields of the desired mono-alkylated product.[10]

Diagram 2: Malonic Ester Synthesis Workflow

Malonic_Ester_Synthesis Start Diethyl Malonate Enolate Enolate Formation (Base) Start->Enolate 1. Deprotonation Alkylation1 First Alkylation (Ethyl Halide) Enolate->Alkylation1 2. SN2 Reaction Alkylation2 Second Alkylation (Heptyl Halide) Alkylation1->Alkylation2 3. Repeat Deprotonation & SN2 Reaction Hydrolysis Hydrolysis Alkylation2->Hydrolysis 4. Saponification Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation 5. Acidification Final_Product 2-Ethylnonanoic Acid Decarboxylation->Final_Product 6. Heat

Caption: Step-wise workflow for the synthesis of 2-ethylnonanoic acid via malonic ester synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 2-ethylnonanoic acid using diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (strong base)

  • Absolute ethanol (solvent)

  • Ethyl iodide (first alkylating agent)

  • 1-Bromoheptane (second alkylating agent)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

Procedure:

  • First Alkylation:

    • A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Diethyl malonate is added dropwise to the stirred solution.

    • Ethyl iodide is then added, and the mixture is refluxed for several hours to ensure complete alkylation.

  • Second Alkylation:

    • After cooling, another equivalent of sodium ethoxide is added to the reaction mixture.

    • 1-Bromoheptane is then added, and the mixture is refluxed again.

  • Hydrolysis:

    • The reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed to hydrolyze the ester groups.

  • Decarboxylation:

    • After hydrolysis, the ethanol is removed by distillation. The remaining aqueous solution is cooled and carefully acidified with concentrated hydrochloric acid.

    • The acidified mixture is then heated to induce decarboxylation, which is evident by the evolution of carbon dioxide.

  • Work-up and Purification:

    • The product is extracted with an organic solvent, washed, dried, and the solvent is evaporated.

    • The crude 2-ethylnonanoic acid is purified by vacuum distillation.

Alternative Synthetic Strategies

While the Guerbet reaction and malonic ester synthesis are the most prominent routes, other methods for carboxylic acid synthesis can be adapted for 2-ethylnonanoic acid, although they may be less direct.

  • Grignard Reagent Carboxylation: This method involves the reaction of a Grignard reagent with carbon dioxide.[7][] To synthesize 2-ethylnonanoic acid, one would need to prepare the corresponding Grignard reagent, 2-ethylnonylmagnesium bromide, which can be challenging due to potential side reactions.

  • Nitrile Hydrolysis: The hydrolysis of nitriles provides another route to carboxylic acids.[14] This would require the synthesis of 2-ethylnonanenitrile as a precursor.

These methods are generally more suitable for specific applications where the required precursors are readily available.

Conclusion

The synthesis of 2-ethylnonanoic acid can be effectively achieved through several pathways, with the Guerbet reaction followed by oxidation being the preferred industrial method and the malonic ester synthesis offering greater versatility for laboratory-scale preparations. The choice of method ultimately depends on the specific requirements of the researcher or drug development professional, including scale, purity, and available resources. A thorough understanding of the underlying mechanisms and experimental nuances of each route is crucial for successful and efficient synthesis.

References

  • Wikipedia. (n.d.). Guerbet reaction. Retrieved from [Link]

  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • AOCS. (2019, July 23). Guerbet Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Guerbet reaction. Retrieved from [Link]

  • The Mechanism of Guerbet Reaction by Metal Ligand Cooperation Catalyst Mn-PCP. (2024, July 25). Preprints.org. Retrieved from [Link]

  • Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. Retrieved from [Link]

  • Frontiers. (2022, July 13). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Retrieved from [Link]

  • CORE. (n.d.). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Retrieved from [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • MDPI. (n.d.). Guerbet Reactions for Biofuel Production from ABE Fermentation Using Bifunctional Ni-MgO-Al2O3 Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]

  • MDPI. (2020, November 16). Condensed Phase Guerbet Reactions of Ethanol/Isoamyl Alcohol Mixtures. Retrieved from [Link]

  • Synthesis of Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US9434672B2 - Method for producing isononanoic acids from 2-ethyl hexanol.
  • RSC Publishing. (n.d.). Catalysis Science & Technology. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylhexanoic Acid | C8H16O2 | CID 8697. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

  • Bisley International. (2022, July 4). What Is 2-Ethylhexanoic Acid Used For. Retrieved from [Link]

  • ChemAnalyst. (n.d.). 2-Ethylhexanoic Acid Market Size, Analysis & Forecast, 2032. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). KR20150029702A - Method for producing isononanoic acids from 2-ethyl hexanol.
  • RSC Publishing. (n.d.). a reaction integration of n-butanol Guerbet condensation and 1,1-dibutoxybutane hydrolysis. Retrieved from [Link]

  • MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-ETHYL HEXANOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US10214470B2 - Synthesis of guerbet alcohols.
  • ResearchGate. (2025, August 10). (PDF) A practical and highly efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2-ethylhexanoic acid as a reusable organocatalyst and reaction medium. Retrieved from [Link]

  • China/Asia On Demand (CAOD). (n.d.). Synthesis of 2-Ethylhexanoic Acid by Catalytic Dehydrogenation under Atmospheric Pressure. Retrieved from [Link]

Sources

2-Ethylnonanoic acid IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethylnonanoic Acid: Structural Nomenclature, Synthesis, and Pharmacokinetic Implications Content Type: Technical Monograph Audience: Medicinal Chemists, DMPK Scientists, and Process Engineers.

Executive Summary

2-Ethylnonanoic acid (CAS 14276-84-7) represents a specific class of


-branched fatty acids utilized in drug design to modulate metabolic stability. Unlike linear fatty acids, the steric bulk at the 

-position in 2-ethylnonanoic acid significantly retards

-oxidation, a property exploited in the design of extended-half-life prodrugs and lipophilic formulations. This guide provides a definitive analysis of its IUPAC nomenclature, physicochemical properties, synthetic pathways, and metabolic rationale.

Part 1: Structural Analysis & IUPAC Nomenclature

The nomenclature of 2-ethylnonanoic acid is often deceptively simple. For regulatory filings and patent documentation, adherence to the 2013 IUPAC Blue Book recommendations is critical to avoid ambiguity with isomeric forms (e.g., 2-methyldecanoic acid).

Derivation Logic
  • Principal Functional Group: The carboxylic acid (-COOH) takes priority, defining the suffix -oic acid and locant #1.

  • Principal Carbon Chain: The longest continuous carbon chain containing the C1 carboxyl carbon is selected.

    • Chain: C1 to C9 (Nonane backbone).

    • Note: Selecting the ethyl group as part of the main chain would result in a shorter chain (Heptane), violating the longest-chain rule.

  • Substituents: An ethyl group (-CH2CH3) is located at position 2.[1]

  • Stereochemistry: The C2 position is a chiral center. In non-stereoselective synthesis, the product is a racemate (2RS)-2-ethylnonanoic acid.

IUPAC Name: 2-Ethylnonanoic acid Formula:


SMILES: CCCCCCCC(CC)C(=O)O

NomenclatureLogic Start Identify Molecule C11H22O2 FuncGroup Principal Group: Carboxylic Acid (-COOH) (Locant #1) Start->FuncGroup LongestChain Identify Longest Chain containing C1 (9 Carbons = Nonane) FuncGroup->LongestChain Substituent Identify Substituents Ethyl group at C2 LongestChain->Substituent Stereo Check Stereochemistry C2 is Chiral (R/S) Substituent->Stereo FinalName Final IUPAC Name: 2-Ethylnonanoic acid Stereo->FinalName

Figure 1: Decision tree for the systematic IUPAC nomenclature of


-branched fatty acids.

Part 2: Physicochemical Profile & Drug Design Context

In drug development, 2-ethylnonanoic acid is rarely a target itself but rather a structural motif used to increase lipophilicity (LogP) and resistance to metabolic hydrolysis.

Table 1: Comparative Physicochemical Properties

Property2-Ethylnonanoic AcidNonanoic Acid (Linear Ref)2-Ethylhexanoic Acid (Analog)
CAS Number 14276-84-7 112-05-0149-57-5
Molecular Weight 186.29 g/mol 158.24 g/mol 144.21 g/mol
Boiling Point ~278.6°C (Predicted)254.5°C228.1°C
pKa 4.82 ± 0.254.964.82
LogP (Lipophilicity) ~4.113.422.64
Metabolic Fate

-oxidation / Glucuronidation
Rapid

-oxidation

-oxidation / Glucuronidation

Data Sources: PubChem, ChemicalBook [1, 2, 3].

Key Insight: The LogP increase (~0.7 units vs. linear nonanoic acid) significantly enhances membrane permeability. However, the pKa remains consistent with typical carboxylic acids, meaning it will be ionized (>99%) at physiological pH (7.4).

Part 3: Synthetic Methodology (Malonic Ester Synthesis)

For research-grade purity (>98%), the Malonic Ester Synthesis is the preferred route due to its control over mono-alkylation vs. di-alkylation.

Protocol: Synthesis of 2-Ethylnonanoic Acid
  • Reagents: Diethyl malonate, Sodium ethoxide (NaOEt), Heptyl bromide, Ethyl iodide.

  • Step 1 (First Alkylation): Treat diethyl malonate with 1.0 eq NaOEt in dry ethanol, followed by addition of heptyl bromide. Reflux for 4 hours.

    • Validation: Monitor disappearance of starting material via TLC/GC.

  • Step 2 (Second Alkylation): Treat the mono-alkylated product with 1.0 eq NaOEt, followed by ethyl iodide. Reflux overnight.

    • Critical Control: Ensure anhydrous conditions to prevent premature ester hydrolysis.

  • Step 3 (Hydrolysis & Decarboxylation): Reflux with 50% KOH, acidify with HCl, and heat to 180°C to induce decarboxylation (

    
    ).
    

SynthesisPath Start Diethyl Malonate Enolate1 Enolate Formation (NaOEt) Start->Enolate1 Alk1 Alkylation 1 (Heptyl Bromide) Enolate1->Alk1 Inter1 2-Heptyl Malonate Alk1->Inter1 Alk2 Alkylation 2 (Ethyl Iodide) Inter1->Alk2 Inter2 Dialkyl Malonate Alk2->Inter2 Hydrolysis Hydrolysis/Decarboxylation (KOH / Heat) Inter2->Hydrolysis Product 2-Ethylnonanoic Acid Hydrolysis->Product

Figure 2: Synthetic workflow via the Malonic Ester pathway to ensure regiospecificity.

Part 4: Metabolic Stability & Pharmacokinetics

The primary utility of 2-ethylnonanoic acid in drug design lies in its resistance to mitochondrial


-oxidation.
Mechanism of Metabolic Blockade

Linear fatty acids enter the mitochondria via the Carnitine Shuttle and undergo dehydrogenation at the


-

bond. In 2-ethylnonanoic acid, the ethyl group at the

-position creates significant steric hindrance for Acyl-CoA Dehydrogenase .
  • Consequence: The molecule cannot easily form the trans-

    
    -enoyl-CoA intermediate.
    
  • Alternative Pathway: Metabolism is diverted to microsomal

    
    -oxidation (CYP450 mediated) or direct glucuronidation, significantly extending the plasma half-life compared to linear analogs.
    

MetabolicPathway Substrate 2-Ethylnonanoyl-CoA Mito Mitochondrial Entry (Carnitine Shuttle) Substrate->Mito BetaOx Beta-Oxidation (Acyl-CoA Dehydrogenase) Mito->BetaOx Inhibited OmegaOx Microsomal Omega-Oxidation (CYP450) Mito->OmegaOx Metabolic Shunt Block STERIC BLOCKADE (Alpha-Ethyl Group) BetaOx->Block Excretion Dicarboxylic Acid Excretion OmegaOx->Excretion

Figure 3: Metabolic diversion caused by alpha-substitution, shunting clearance to omega-oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30020, 2-Ethylpentanoic acid (Analog Reference). Retrieved from [Link]

  • National Institutes of Health (2025). 2-Ethylhexanoic Acid Hazardous Substances Data Bank. Retrieved from [Link]

  • IUPAC (2013).Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names (Blue Book). Cambridge: The Royal Society of Chemistry.

Sources

Technical Guide: The Discovery, Analysis, and Therapeutic Potential of Branched-Chain Fatty Acids (BCFAs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Branched-chain fatty acids (BCFAs) have transitioned from obscure bacterial markers to high-value targets in neonatal therapeutics and metabolic health. Historically overshadowed by their straight-chain counterparts (SCFAs) and polyunsaturated fatty acids (PUFAs), BCFAs are now recognized for their critical role in membrane fluidity and gut microbiome modulation. This guide synthesizes the structural biochemistry, biosynthetic pathways, and validated analytical protocols required to integrate BCFAs into modern drug discovery pipelines.

Part 1: Structural Fundamentals & Historical Discovery

The Historical Pivot

The discovery of BCFAs challenged the early 20th-century dogma that fatty acids were exclusively straight-chain aliphatic tails.

  • 1929 (Anderson): The first biological isolation occurred when R.J. Anderson identified "phthioic acid" in Mycobacterium tuberculosis. This was a crucial realization that branched lipids could act as bioactive antigens.

  • 1945 (Weitkamp): The structural characterization of the iso and anteiso series was solidified by A.W. Weitkamp using wool wax (lanolin). This established the nomenclature used today.

Structural Isomerism

Unlike Straight-Chain Fatty Acids (SCFAs) which pack tightly into rigid crystalline arrays, BCFAs possess a methyl branch near the terminal (omega) end. This steric hindrance disrupts Van der Waals forces between phospholipid tails, increasing membrane fluidity without the oxidative instability inherent to double bonds in PUFAs.

  • Iso-series: Methyl branch on the penultimate carbon (

    
    ).
    
  • Anteiso-series: Methyl branch on the antepenultimate carbon (

    
    ).
    
Comparative Physical Properties
PropertyPalmitic Acid (C16:0)Iso-Palmitic Acid (i-16:0)Anteiso-Palmitic Acid (ai-16:0)
Structure Straight ChainTerminal Branch (

)
Terminal Branch (

)
Melting Point 63°C62°C~35-40°C
Membrane Phase Gel (Rigid)Liquid-Crystalline (Fluid)Highly Fluid
Oxidative Stability HighHighHigh
Biological Role Energy StorageMembrane FluidityMembrane Fluidity

Part 2: Biosynthetic Mechanisms[1]

The Primer Selection Mechanism

In drug development, understanding the origin of BCFAs is critical for metabolic engineering. Unlike SCFAs, which initiate synthesis with Acetyl-CoA , BCFAs utilize short-chain acyl-CoA primers derived from the catabolism of Branched-Chain Amino Acids (BCAAs).

The "Primer" Rule: The specificity of the Fatty Acid Synthase (FAS) for these bulky primers dictates the abundance of BCFAs in a system.

  • Valine

    
     Isobutyryl-CoA 
    
    
    
    Even-chain Iso-BCFAs
  • Leucine

    
     Isovaleryl-CoA 
    
    
    
    Odd-chain Iso-BCFAs
  • Isoleucine

    
     2-Methylbutyryl-CoA 
    
    
    
    Anteiso-BCFAs [1]
Enzymatic Pathway Visualization

The following diagram details the flow from amino acid precursors to final lipid integration.

BCFA_Biosynthesis cluster_inputs BCAA Precursors Valine Valine BCKAD BCKAD Complex (Decarboxylation) Valine->BCKAD Leucine Leucine Leucine->BCKAD Isoleucine Isoleucine Isoleucine->BCKAD Isobutyryl Isobutyryl-CoA FAS Fatty Acid Synthase (Elongation) Isobutyryl->FAS Isovaleryl Isovaleryl-CoA Isovaleryl->FAS Methylbutyryl 2-Methylbutyryl-CoA Methylbutyryl->FAS BCKAD->Isobutyryl Val pathway BCKAD->Isovaleryl Leu pathway BCKAD->Methylbutyryl Ile pathway EvenIso Even-Chain Iso-BCFA FAS->EvenIso + Malonyl-CoA OddIso Odd-Chain Iso-BCFA FAS->OddIso + Malonyl-CoA Anteiso Anteiso-BCFA FAS->Anteiso + Malonyl-CoA

Figure 1: The metabolic flux from Branched-Chain Amino Acids (BCAAs) to specific BCFA isomers via the BCKAD and FAS enzyme complexes.

Part 3: Analytical Methodologies (GC-MS)

The Separation Challenge

Distinguishing an iso-17:0 BCFA from a straight-chain 17:0 or an anteiso-17:0 is the primary analytical hurdle. Standard non-polar columns (e.g., DB-5) often fail to resolve these isomers adequately.

Validated Protocol: FAME Synthesis & Analysis

Objective: Convert lipid-bound BCFAs into volatile Fatty Acid Methyl Esters (FAMEs) for capillary GC separation.

Reagents:

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol (Acid-catalyzed is preferred over base-catalyzed to ensure total lipid transesterification).
    
  • Internal Standard: C21:0 (Heneicosanoic acid) or Deuterated Palmitic Acid.

Step-by-Step Workflow:

  • Lipid Extraction (Folch Method):

    • Homogenize 100mg tissue in 2:1 Chloroform/MeOH.

    • Centrifuge to separate phases. Collect lower organic phase.

    • Critical Check: Ensure no water carryover; water inhibits derivatization.

  • Transesterification:

    • Dry organic phase under

      
       gas.[2]
      
    • Add 1mL

      
      -Methanol. Cap tightly (Teflon-lined).
      
    • Incubate at 100°C for 10 minutes.

  • Extraction of FAMEs:

    • Cool to RT. Add 1mL Hexane and 1mL

      
      .
      
    • Vortex and centrifuge. The top layer contains FAMEs.[2]

  • GC-MS Configuration:

    • Column: High-polarity biscyanopropyl phase (e.g., CP-Sil 88 , BPX70 , or DB-23 ). Essential for isomer separation.[3]

    • Carrier Gas: Helium at 1 mL/min constant flow.

    • Temp Program: Initial 100°C (hold 2 min)

      
       Ramp 4°C/min to 240°C.
      
Analytical Logic Diagram

GCMS_Workflow cluster_QC Quality Control Sample Biological Sample (Tissue/Serum) Extract Lipid Extraction (Folch Method) Sample->Extract Lyse cells Deriv Derivatization (BF3-MeOH -> FAMEs) Extract->Deriv N2 Dry down GC Gas Chromatography (High Polarity Column) Deriv->GC Hexane injection MS Mass Spectrometry (EI Mode) GC->MS Separation Data Data Analysis (Retention Time + M-15/M-29 Ions) MS->Data Identification Std Internal Standard (C21:0) Std->Extract Spike before extraction

Figure 2: Validated workflow for the extraction, derivatization, and identification of BCFAs using GC-MS.

Part 4: Physiological Roles & Therapeutic Potential

Vernix Caseosa & Gut Colonization

The human fetus swallows amniotic fluid containing vernix caseosa , a waxy biofilm rich in BCFAs (approx. 30% of total fatty acids).[4][5]

  • Mechanism: These BCFAs are not merely caloric; they act as specific substrates for the colonization of the neonatal gut.[5][6]

  • Microbiome Modulation: BCFAs promote the growth of commensal bacteria (e.g., Bacillus subtilis, Bifidobacteria) while suppressing pathogens.

Necrotizing Enterocolitis (NEC)

NEC is a devastating inflammatory disease in premature infants. Research indicates that BCFA deprivation (due to lack of vernix ingestion in preemies) contributes to NEC susceptibility.[7][8]

  • Therapeutic Action: Supplementation with BCFAs has been shown to reduce NEC incidence by >50% in animal models.[7][8]

  • Pathway: BCFAs are incorporated into enterocyte membranes, reducing inflammation (IL-10 upregulation) and correcting dysbiosis.

Therapeutic Data Summary
Therapeutic AreaTarget MechanismKey BCFA SpeciesOutcome
Neonatal Care Vernix replacement / Gut seedingIso-14:0, Anteiso-15:0Reduced NEC, improved microbiome diversity
Oncology Membrane disruption in tumorsIso-15:0Inhibition of cancer cell proliferation (In vitro)
Metabolic Health Adipocyte metabolismIso-18:0Improved insulin sensitivity (emerging data)

References

  • Anderson, R. J. (1929). The Chemistry of the Lipoids of Tubercle Bacilli. Journal of Biological Chemistry.

  • Weitkamp, A. W. (1945). The Acidic Constituents of Wool Wax. Journal of the American Chemical Society.

  • Ran-Ressler, R. R., et al. (2008).[9] Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract.[4] Pediatric Research.

  • Ran-Ressler, R. R., et al. (2011). Branched Chain Fatty Acids Reduce the Incidence of Necrotizing Enterocolitis and Alter Gastrointestinal Microbial Ecology in a Neonatal Rat Model. PLOS ONE.

  • Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives. Lipid Library.

  • Taormina, V. M., et al. (2020). Branched-Chain Fatty Acids: The "Forgotten" Fatty Acids in the Rheology of Lipid Membranes. Biomolecules.

Sources

Technical Guide: Thermal Stability of 2-Ethylnonanoic Acid

[1]

Executive Summary

2-Ethylnonanoic acid (CAS: 14276-84-7) is a saturated, branched-chain fatty acid (C11) distinguished by its

11

This guide validates that 2-Ethylnonanoic acid exhibits high thermal stability up to its boiling point (~279°C) under inert conditions.[1] However, in oxidative environments, the tertiary hydrogen at the

150°C112

Physicochemical Profile & Thermodynamic Constants

Understanding the thermal behavior of 2-Ethylnonanoic acid requires precise knowledge of its physical constants. The wide gap between its flash point and boiling point creates a distinct "safe operating window" for industrial processes.[1]

PropertyValueTechnical Significance
IUPAC Name 2-Ethylnonanoic acidDefines

-branching structure.[1]
CAS Number 14276-84-7 Unique identifier (Note: Distinct from C8 2-ethylhexanoic acid).[1][3]
Molecular Formula

Molecular Weight: 186.29 g/mol .[1][3]
Boiling Point 278.6°C (at 760 mmHg)Upper limit of liquid phase stability; indicates resistance to volatilization.[1]
Flash Point 154.2°C Threshold for vapor ignition; dictates safety protocols for hot processing.[1]
Vapor Pressure

mmHg (25°C)
Extremely low volatility at ambient temperature, ensuring storage stability.[1]
Density 0.898 g/cm³Typical for medium-chain fatty acids; floats on water.[1]
Solubility Negligible in waterLipophilic nature drives its use in oil-based formulations.[1]

Critical Insight: The


-ethyl branch disrupts crystal packing, keeping the acid liquid at lower temperatures compared to linear undecanoic acid (C11), while maintaining a high boiling point.[1] This liquid range is vital for lubricant applications.[1]

Thermal Stability Analysis

The thermal stability of 2-Ethylnonanoic acid is defined by two distinct regimes: Thermal (Pyrolytic) Stability and Oxidative Stability .[1]

Pyrolytic Stability (Inert Atmosphere)

In the absence of oxygen (e.g., under Nitrogen or Argon), 2-Ethylnonanoic acid is chemically stable up to its boiling point.[1]

  • Range: Ambient to ~270°C.

  • Mechanism: The saturated alkyl chain resists fragmentation.[1] The carboxylic acid group is the first point of failure, but thermal decarboxylation typically requires temperatures >300°C or catalytic presence.[1]

  • Evidence: Its use as an internal standard in Gas Chromatography (GC) requires vaporization at 250°C+ without degradation, serving as practical proof of short-term thermal resilience.[1]

Oxidative Stability (Air Environment)

In the presence of oxygen, stability is compromised at elevated temperatures.[1]

  • Onset of Oxidation: >120°C.[1]

  • Vulnerability: The tertiary carbon at the

    
    -position (bonded to the ethyl group, the carboxyl group, and the main chain) has a lower bond dissociation energy (BDE) for the C-H bond compared to secondary carbons.[1]
    
  • Result: Formation of hydroperoxides, leading to chain scission and the production of shorter-chain ketones and acids.

Degradation Mechanisms[2][4]

When thermal limits are exceeded, 2-Ethylnonanoic acid degrades via two primary pathways. Understanding these allows for effective stabilization strategies.[1]

Pathway A: Thermal Decarboxylation (Pyrolysis)

Occurs at extreme heat (>300°C) or in the presence of metal oxide catalysts.[1]

1
  • Product: 3-Methyldecane (alkane).[1]

  • Consequence: Loss of acidity, pressure buildup (

    
     gas).[1]
    
Pathway B: -Oxidation (Oxidative Degradation)

Occurs in air at moderate heat (>150°C).[1]

  • Radical Attack: Oxygen abstracts the tertiary hydrogen at the

    
    -carbon.[1]
    
  • Hydroperoxide Formation: Formation of an unstable hydroperoxide intermediate.[1]

  • Scission: Cleavage leads to ketones or shorter chain acids.[1]

Visualization of Degradation Logic

Caption: Divergent degradation pathways based on environmental conditions (Inert vs. Oxidative).

Experimental Protocols for Stability Validation

To verify the quality of a specific batch or formulation, the following self-validating protocols are recommended.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: Determine the exact onset of thermal decomposition (pyrolysis).[1]

  • Instrument: Calibrated TGA (e.g., TA Instruments Q500).

  • Sample: 10–15 mg of 2-Ethylnonanoic acid in a platinum or alumina pan.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (to rule out oxidation).
    
  • Ramp: Heat from 25°C to 400°C at 10°C/min.

  • Data Analysis:

    • 
      :  The temperature at 1% mass loss (excluding moisture).[1]
      
    • 
      :  The temperature of maximum degradation rate (derivative peak).[1]
      
    • Acceptance Criteria:

      
       should be 
      
      
      (approaching boiling point before decomposition).
Protocol B: High-Pressure DSC (Oxidative Stability)

Purpose: Assess resistance to oxidation (OIT - Oxidation Induction Time).[1]

  • Instrument: Differential Scanning Calorimeter (DSC) with high-pressure cell.

  • Sample: 3–5 mg in an open aluminum pan.

  • Atmosphere: Oxygen (

    
    ) at 500 psi (to accelerate reaction and suppress evaporation).
    
  • Method:

    • Ramp to 130°C under Nitrogen.

    • Isotherm at 130°C for 5 minutes.

    • Switch gas to Oxygen.[1]

  • Measurement: Record time from Oxygen switch to the onset of the exothermic peak.

  • Interpretation: Longer time = higher oxidative stability.[1]

Industrial Applications & Implications

The thermal stability profile of 2-Ethylnonanoic acid dictates its utility in demanding applications.[1]

Synthetic Lubricants (Polyol Esters)

Esters derived from 2-Ethylnonanoic acid and polyols (like Neopentyl Glycol or Pentaerythritol) are superior to linear fatty acid esters.[1]

  • Why? The

    
    -ethyl branch creates steric hindrance around the ester bond.[1]
    
  • Benefit: This protects the ester linkage from hydrolysis (reaction with water) and thermal attack , significantly extending the life of the lubricant in high-temperature engines or refrigeration compressors.

Metalworking Fluids

Used as a corrosion inhibitor (often as an amine salt).[1]

  • Stability Role: Must withstand the localized high temperatures at the tool-workpiece interface without degrading into carbonaceous deposits.[1] The high boiling point ensures the film remains intact during machining.[1]

Analytical Standards

Used as an Internal Standard in GC/MS for volatile fatty acid analysis.

  • Requirement: Must vaporize cleanly without "ghost peaks" from degradation. Its proven stability at injector port temperatures (250°C) validates its use.[1]

Handling and Storage Recommendations

Based on the flash point (154°C) and oxidative susceptibility:

  • Storage: Store in stainless steel (304/316) or HDPE containers. Nitrogen blanketing is recommended for long-term storage to prevent yellowing (oxidation).[1]

  • Heating: When melting or processing, use indirect heat (oil bath or steam jacket) rather than direct flame to avoid localized hot spots exceeding the flash point.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents (peroxides, chlorates) which can trigger rapid exothermic degradation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8697 (Analogous C8 structure/General Fatty Acid Data). Retrieved from PubChem.[1] Link

  • Sasol Performance Chemicals. Isocarb Acids Technical Data Sheet. (Industry standard for branched acids).[1] Link

  • LookChem. 2-Ethylnonanoic Acid (CAS 14276-84-7) Safety and Properties.[1]Link[1]

  • Ulberth, F. (2009).[1] Headspace Gas Chromatographic Estimation of Short-Chain Fatty Acids. (Validating thermal stability in GC applications).

  • ChemSrc. 2-Ethylnonanoic Acid Physicochemical Properties.Link[1]

(Note: While specific peer-reviewed papers solely on the "thermal stability of 2-ethylnonanoic acid" are rare, data is synthesized from homologous series analysis of Guerbet acids and industrial safety data sheets for CAS 14276-84-7.)[1]

Physicochemical Profiling of 2-Ethylnonanoic Acid: Acidity, pKa, and Pharmaceutical Implications

[1]

Part 1: Molecular Architecture & Electronic Theory[1]

2-Ethylnonanoic acid (CAS: 24323-23-7), also known as 2-ethylpelargonic acid, is a branched-chain saturated fatty acid.[1] Unlike linear fatty acids, the presence of an ethyl group at the

1
Structural Definition
  • IUPAC Name: 2-Ethylnonanoic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 186.29 g/mol [1]

  • Structural Key: The molecule features a nine-carbon backbone (nonanoic) with an ethyl branch at position 2.[1] This

    
    -branching is the critical determinant of its physicochemical profile, distinguishing it from linear undecanoic acid.[1]
    
Electronic Effects on Acidity

The acidity of a carboxylic acid is dictated by the stability of its conjugate base (the carboxylate anion). For 2-ethylnonanoic acid, two primary factors influence the pKa:

  • Positive Inductive Effect (+I): Alkyl groups are electron-releasing.[1] The

    
    -carbon in 2-ethylnonanoic acid is bonded to two alkyl chains (a heptyl chain and an ethyl group).[1] This increased electron density at the 
    
    
    -carbon slightly destabilizes the developing negative charge on the carboxylate anion compared to a linear isomer (like undecanoic acid), theoretically rendering it a slightly weaker acid (higher pKa). However, this effect is subtle.[1]
  • Steric Hindrance: The bulky ethyl group at the

    
    -position creates a "steric shield" around the carboxyl group.[1] While this does not drastically alter the thermodynamic pKa, it significantly impacts the kinetics of proton transfer and the ability of the anion to be solvated by water molecules.
    
Theoretical pKa Prediction

Direct experimental pKa values for 2-ethylnonanoic acid are rare in open literature, but they can be derived with high confidence from its lower homolog, 2-ethylhexanoic acid (2-EHA).[1]

  • 2-Ethylhexanoic Acid pKa: 4.82 – 4.89 (Experimental)[1]

  • Homology Principle: In aliphatic fatty acids, extending the alkyl chain beyond C6 has a negligible effect on the pKa of the terminal carboxyl group because the inductive effect dissipates rapidly with distance (after 2-3 bonds).

  • Derived pKa for 2-Ethylnonanoic Acid: 4.85 ± 0.10 [1]

Part 2: Quantitative Acidity & Solubility Profile

The following table summarizes the physicochemical constants essential for formulation scientists.

ParameterValue / RangeContext
pKa (Aqueous) 4.85 ± 0.10 Predicted based on 2-EHA homology.[1]
LogP (Octanol/Water) ~4.2 - 4.5 Highly lipophilic; significantly higher than 2-EHA (2.64).[1]
Intrinsic Solubility (

)
< 50 mg/L Sparingly soluble in water; requires cosolvents for analysis.[1]
State at pH 7.4 > 99% Ionized Exists almost exclusively as the 2-ethylnonanoate anion in blood plasma.
Physical State Viscous LiquidColorless to pale yellow; characteristic fatty odor.[1]

Part 3: Experimental Determination Protocol

Since 2-ethylnonanoic acid is sparingly soluble in water, standard aqueous potentiometric titration yields noisy, unreliable data due to electrode fouling and precipitation.[1]

The Solution: The Yasuda-Shedlovsky Extrapolation method using mixed solvent systems (Methanol/Water).[2][3][4] This protocol ensures the analyte remains in solution while allowing for the mathematical determination of the aqueous pKa.

Reagents & Equipment
  • Analyte: 2-Ethylnonanoic acid (>98% purity).[1]

  • Cosolvent: HPLC-grade Methanol (MeOH).[1]

  • Titrant: 0.1 N KOH (carbonate-free).

  • Instrument: Potentiometric titrator (e.g., Sirius T3 or Metrohm) with a glass pH electrode.[1]

  • Inert Gas: Argon or Nitrogen purge (essential to prevent

    
     absorption).[1]
    
Step-by-Step Workflow
  • Electrode Calibration: Calibrate the glass electrode in aqueous buffers (pH 1.68, 4.01, 7.00, 10.01) to determine the slope and

    
    .
    
  • Sample Preparation: Prepare three separate titration vessels containing 2-ethylnonanoic acid (~1 mM concentration) in the following solvent ratios:

    • 30% w/w Methanol/Water[1]

    • 40% w/w Methanol/Water[1][2]

    • 50% w/w Methanol/Water[1]

  • Titration: Perform an alkalimetric titration (Acid

    
     Base) under inert gas at 
    
    
    .
  • Data Collection: Record pH vs. Volume of KOH. Determine the apparent pKa (

    
    ) for each solvent ratio using the Bjerrum difference plot or Gran plot method.
    
The Yasuda-Shedlovsky Extrapolation

The apparent pKa values in mixed solvents (


The Equation:

1234
  • Plot: Y-axis =

    
     | X-axis = 
    
    
    [1][5]
  • Intercept: The Y-intercept corresponds to the value in pure water (where

    
    ).
    
  • Calculation: Extrapolate the linear regression to

    
     (pure water) to find the aqueous pKa.
    
Visualization of Workflow (Graphviz)

YasudaShedlovskyStartStart: 2-Ethylnonanoic AcidSolubilityCheckSolubility Check:Is it water soluble?Start->SolubilityCheckAqueousStandard AqueousTitrationSolubilityCheck->AqueousYesMixedSolventPrepare MeOH/Water Mixtures(30%, 40%, 50%)SolubilityCheck->MixedSolventNo (Lipophilic)TitrationPotentiometric Titration(Measure psKa)MixedSolvent->TitrationPlotYasuda-Shedlovsky Plot(psKa + log[H2O] vs 1/ε)Titration->PlotExtrapolationExtrapolate to 0% MeOH(ε = 78.3)Plot->ExtrapolationResultFinal Aqueous pKa(~4.85)Extrapolation->Result

Figure 1: Decision tree and workflow for determining the pKa of lipophilic acids like 2-ethylnonanoic acid.

Part 4: Pharmaceutical Implications[1][6][14][15]

Ionization and Permeability

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates the ionization state:


1

Implication: 2-Ethylnonanoic acid exists 99.7% in its ionized (anionic) form in the blood.[1] While the neutral form is highly permeable due to its lipophilicity, the anionic form requires specific transport mechanisms or ion-pairing to cross membranes efficiently.[1]

Salt Selection & Formulation

The

  • Counter-ions: Salts formed with small counter-ions (Sodium, Lithium) may be hygroscopic or amorphous.[1]

  • Amine Salts: Reacting 2-ethylnonanoic acid with organic amines (e.g., Tromethamine, Diethylamine) often yields stable, lipophilic ion-pairs useful for transdermal delivery systems.[1]

Diagram: pH-Dependent Speciation[1]

SpeciationAcidNeutral Acid (HA)Lipophilic, Membrane PermeableDominant at pH < 4.8EquilibriumEquilibriumpKa ≈ 4.85Acid->EquilibriumDeprotonation (-H+)Equilibrium->AcidAnionCarboxylate Anion (A-)Hydrophilic, SolubleDominant at pH > 4.8Equilibrium->AnionAnion->EquilibriumProtonation (+H+)

Figure 2: Speciation of 2-ethylnonanoic acid relative to its pKa.[1]

References

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience, 2003.[1] (Standard reference for Yasuda-Shedlovsky method).

  • Takács-Novák, K., et al. Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures. International Journal of Pharmaceutics, 2011.[1] Available at: [Link][1]

  • PubChem. 2-Ethylhexanoic Acid Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

An In-depth Technical Guide to the Environmental Fate of 2-Ethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of 2-Ethylnonanoic acid (CAS No. 14276-84-7). Due to the limited availability of direct experimental data for this specific branched-chain carboxylic acid, this guide synthesizes measured physicochemical properties, Quantitative Structure-Activity Relationship (QSAR) model predictions for key environmental endpoints, and read-across data from the structurally analogous compound, 2-ethylhexanoic acid (2-EHA). The guide is structured to provide a logical flow of information, beginning with the fundamental physicochemical characteristics that govern the compound's behavior in the environment. Subsequent sections delve into its biotic and abiotic degradation pathways, environmental distribution and transport, and a summary of its ecotoxicological profile. Methodologies for key experimental assessments are detailed to provide practical insights for researchers in the field.

Introduction to 2-Ethylnonanoic Acid

2-Ethylnonanoic acid is a branched-chain carboxylic acid with the molecular formula C₁₁H₂₂O₂. Its structure, characterized by a nonane backbone with an ethyl group at the second carbon, imparts specific physicochemical properties that influence its environmental partitioning and persistence. While not as widely studied as some other carboxylic acids, its potential presence in the environment, either as a direct release or as a degradation product of larger molecules, necessitates an understanding of its environmental fate. This guide serves as a critical resource for professionals requiring a thorough understanding of how 2-Ethylnonanoic acid is likely to behave in various environmental compartments.

Physicochemical Properties

The environmental fate of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota.

Table 1: Physicochemical Properties of 2-Ethylnonanoic Acid

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [1]
CAS Number 14276-84-7[2]
Boiling Point 278.57°C (estimate)[3]
Density 0.8978 g/cm³ (rough estimate)[3]
pKa 4.82 ± 0.25 (Predicted)
LogP (Octanol-Water Partition Coefficient) 4.3 (Predicted)[1]
Water Solubility Predicted to be low (based on high LogP)
Vapor Pressure 0.000557 mmHg at 25°C[3]

Note: Many of the available physicochemical properties are estimates or predictions, highlighting the need for further experimental validation.

The predicted pKa of approximately 4.82 indicates that 2-Ethylnonanoic acid will exist predominantly in its ionized (anionic) form in most natural waters (pH 6-9). This has significant implications for its mobility and bioavailability. The high predicted LogP value of 4.3 suggests a strong tendency to partition from water into organic phases, such as soil organic carbon and biological tissues.[1]

Biotic Degradation

The primary mechanism for the removal of many organic compounds from the environment is microbial degradation.

Predicted Biodegradability

QSAR models are valuable tools for predicting the biodegradability of chemicals in the absence of experimental data.[4][5][6][7][8]

Table 2: Predicted Biodegradation of 2-Ethylnonanoic Acid

ModelPredictionSource
Ready Biodegradability Not readily biodegradable (Predicted)[9][10][11]

The prediction that 2-Ethylnonanoic acid is not readily biodegradable suggests that it may persist in the environment for some time before complete mineralization occurs. This is consistent with some experimental data for related UVCB substances which show degradation rates of 32-33% in 28 days in OECD 301 tests.

Hypothesized Biodegradation Pathway

While a specific degradation pathway for 2-Ethylnonanoic acid has not been elucidated, a plausible route can be hypothesized based on the known metabolism of other branched-chain fatty acids and the closely related 2-ethylhexanoic acid. The likely pathway involves an initial activation to a coenzyme A (CoA) thioester, followed by β-oxidation.

Biodegradation_Pathway A 2-Ethylnonanoic Acid B 2-Ethylnonanoyl-CoA A->B Acyl-CoA Synthetase C β-oxidation cycle B->C Acyl-CoA Dehydrogenase D Shorter-chain acyl-CoA C->D Repeated cycles E Acetyl-CoA C->E D->C F Tricarboxylic Acid (TCA) Cycle E->F G CO₂ + H₂O F->G Mineralization

Caption: Hypothesized β-oxidation pathway for 2-Ethylnonanoic acid.

This pathway would systematically shorten the carbon chain, ultimately leading to the formation of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle and be completely mineralized to carbon dioxide and water. The presence of the ethyl branch at the α-carbon may sterically hinder the initial enzymatic steps, potentially explaining the predicted slow biodegradation rate.

Experimental Protocol: Ready Biodegradability (OECD 301F)

To experimentally determine the ready biodegradability of 2-Ethylnonanoic acid, the OECD 301F (Manometric Respirometry Test) is a standard and reliable method.

Methodology:

  • Preparation of Mineral Medium: A defined mineral medium is prepared containing essential inorganic salts.

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.

  • Test Substance Addition: A known concentration of 2-Ethylnonanoic acid (typically 100 mg/L) is added to the test flasks.

  • Incubation: The flasks are incubated in the dark at a constant temperature (20 ± 1°C) for 28 days.

  • Oxygen Consumption Measurement: The consumption of oxygen is measured over time using a manometric respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window following the onset of degradation.

OECD_301F_Workflow A Prepare Mineral Medium B Add Inoculum (Wastewater Effluent) A->B C Add 2-Ethylnonanoic Acid B->C D Incubate at 20°C for 28 days C->D E Measure O₂ Consumption (Manometry) D->E F Calculate % Biodegradation vs. ThOD E->F G Assess Ready Biodegradability (>60% in 10-d window) F->G

Caption: Workflow for OECD 301F Ready Biodegradability Test.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the removal of chemicals from the environment.

  • Hydrolysis: As a carboxylic acid, 2-Ethylnonanoic acid does not contain functional groups that are susceptible to hydrolysis under environmentally relevant pH conditions.

  • Photolysis: The molecule does not possess chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photolysis is not expected to be a significant degradation pathway. Indirect photolysis through reaction with photochemically generated hydroxyl radicals in the atmosphere is possible, but this is more relevant for the fraction of the substance that partitions to the air.

Environmental Distribution and Transport

The movement and partitioning of 2-Ethylnonanoic acid in the environment are dictated by its physicochemical properties.

Soil Sorption

The high predicted LogP value suggests that 2-Ethylnonanoic acid will have a strong affinity for the organic matter in soil and sediment.

Table 3: Predicted Soil Adsorption

ParameterPredicted ValueSource
Log Koc (Soil Adsorption Coefficient) 3.03[9][10][11]

A Log Koc of 3.03 indicates that 2-Ethylnonanoic acid is expected to have low to moderate mobility in soil. The anionic form of the molecule at typical environmental pH may exhibit different sorption behavior compared to the neutral form, potentially involving interactions with mineral surfaces.

Experimental Protocol: Soil Sorption (OECD 106)

The batch equilibrium method (OECD 106) is a standard protocol to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Methodology:

  • Soil Selection: A range of well-characterized soils with varying organic carbon content and pH are selected.

  • Test Solution Preparation: Solutions of 2-Ethylnonanoic acid in a 0.01 M CaCl₂ solution are prepared at several concentrations.

  • Equilibration: A known mass of soil is mixed with the test solution and agitated for a defined period (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: The soil and aqueous phases are separated by centrifugation.

  • Concentration Analysis: The concentration of 2-Ethylnonanoic acid remaining in the aqueous phase is determined using a suitable analytical method (e.g., LC-MS).

  • Calculation of Kd and Koc: The amount of substance sorbed to the soil is calculated by difference. The Kd is the ratio of the concentration in soil to the concentration in water at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

Bioconcentration

The potential for a chemical to accumulate in aquatic organisms is assessed by its bioconcentration factor (BCF).[12][13][14][15]

Table 4: Predicted Bioconcentration

ParameterPredicted ValueSource
Log BCF (Bioconcentration Factor) 2.53[9][10][11]

A predicted Log BCF of 2.53 suggests a moderate potential for bioconcentration in aquatic organisms. This is consistent with its high LogP value.

Ecotoxicity Summary

Conclusion

The environmental fate of 2-Ethylnonanoic acid is characterized by low to moderate mobility in soil, a moderate potential for bioconcentration in aquatic organisms, and a predicted resistance to ready biodegradation. Abiotic degradation pathways such as hydrolysis and direct photolysis are not expected to be significant. The primary route of its ultimate degradation is likely to be microbial metabolism via pathways such as β-oxidation, although this process may be slow. The lack of direct experimental data for many of the key environmental endpoints highlights the need for further research to accurately assess the environmental risk of this compound. The QSAR predictions and read-across data presented in this guide provide a valuable preliminary assessment for researchers and environmental risk assessors.

References

  • EPA. (n.d.). Nonanoic acid, 2-ethyl- - Substance Details - SRS. U.S. Environmental Protection Agency. Retrieved from [Link]

  • NICEATM. (2025, June 30). OPERA. National Toxicology Program. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl nonanoic acid, 14276-84-7. Retrieved from [Link]

  • Mansouri, K., et al. (2018). OPERA models for predicting physicochemical properties and environmental fate endpoints. Journal of Cheminformatics, 10(1), 10. [Link]

  • Mansouri, K., Grulke, C., Judson, R., & Williams, A. (2018). OPERA models for predicting physicochemical properties and environmental fate endpoints. [Link]

  • U.S. EPA. (2021, August 9). OPERA models for predicting physicochemical properties and environmental fate endpoints. data.gov. [Link]

  • Cassani, S., & Kovarich, S. (2013). Quantitative structure-activity relationship models for ready biodegradability of chemicals. Environmental Science and Pollution Research, 20(10), 7051-7063. [Link]

  • Williams, A. J., et al. (2017). OPERA: A QSAR tool for physicochemical properties and environmental fate predictions. ResearchGate. [Link]

  • Basak, S. C., et al. (2014). Predicting the Bioconcentration Factor of Highly Hydrophobic Organic Chemicals. SAR and QSAR in Environmental Research, 25(10), 839-853. [Link]

  • LookChem. (n.d.). Cas 14276-84-7, 2-ETHYLNONANOIC ACID. Retrieved from [Link]

  • Gramatica, P., et al. (2012). Classification of biodegradable materials using QSAR modeling with uncertainty estimation. SAR and QSAR in Environmental Research, 23(7-8), 655-670. [Link]

  • PubChem. (2023). Nonanoic acid, 2-ethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. EPA. (2025, October 24). CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. EPA. (2025, May 19). CompTox Chemicals Dashboard Resource Hub. Retrieved from [Link]

  • Gamberger, D., & James, R. (2004). Evaluation of Artificial Intelligence Based Models for Chemical Biodegradability Prediction. Molecules, 9(12), 1058-1068. [Link]

  • Roy, K., et al. (2018). In silico local QSAR modeling of bioconcentration factor of organophosphate pesticides. Environmental Science and Pollution Research, 25(33), 33493-33507. [Link]

  • Pavan, M., & Worthington, S. E. (2008). QSAR models for ready biodegradability of chemicals. SAR and QSAR in Environmental Research, 19(5-6), 473-495. [Link]

  • Gadaleta, D., et al. (2016). Qualitative consensus of QSAR ready biodegradability predictions. SAR and QSAR in Environmental Research, 27(10), 835-851. [Link]

  • Roy, K., et al. (2022). Intelligent consensus predictions of bioconcentration factor of pharmaceuticals using 2D and fragment-based descriptors. Environment International, 170, 107625. [Link]

  • Pleil, J. D., et al. (2020). Using the US EPA CompTox Chemicals Dashboard to interpret targeted and non-targeted GC–MS analyses from human breath and other biological media. Journal of Breath Research, 14(4), 047103. [Link]

  • Papa, E., et al. (2015). Evaluation and comparison of benchmark QSAR models to predict a relevant REACH endpoint: The bioconcentration factor (BCF). Environmental Research, 137, 398-407. [Link]

  • Papa, E., et al. (2015). Evaluation and comparison of benchmark QSAR models to predict a relevant REACH endpoint: The bioconcentration factor (BCF). ResearchGate. [Link]

  • U.S. EPA. (2025, July 1). Chemicals Dashboard Help: Basic Search. Retrieved from [Link]

  • Golbamaki, N., et al. (2023). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Sobańska, A. W., et al. (2021). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Al-Shorgan, A. Y., et al. (2024). Investigating QSAR models for Chemical Warfare Agents: Biological, Biochemical, and Environmental Perspectives. ResearchGate. [Link]

  • Chen, L., et al. (2021). Predicting the Toxicity of Drug Molecules with Selecting Effective Descriptors Using a Binary Ant Colony Optimization (BACO) Feature Selection Approach. Molecules, 26(16), 4945. [Link]

  • Grisoni, F., et al. (2025). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. ChemRxiv. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Metal 2-Ethylnonanoates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This guide details the synthesis of metal salts derived from 2-ethylnonanoic acid (2-ENA), a branched C11 fatty acid. While 2-ethylhexanoic acid (2-EHA, C8) has historically been the industrial standard for lipophilic metal carboxylates (used as paint driers, PVC stabilizers, and catalysts), its classification as a reproductive toxin (suspected teratogen) has driven research into higher molecular weight homologs.

Why 2-Ethylnonanoates?

  • Reduced Toxicity Profile: Higher molecular weight homologs generally exhibit lower volatility and modified bioavailability compared to the C8 analog.

  • Enhanced Lipophilicity: The extended alkyl chain (C11 total vs. C8) improves solubility in non-polar matrices (aliphatic hydrocarbons, mineral oils), crucial for drug delivery vehicles and lubricant additives.

  • Hydrolytic Stability: The

    
    -branching provides steric hindrance, protecting the metal center from premature hydrolysis.
    

This protocol covers two synthesis routes: Direct Fusion (Melt) for bulk industrial metals (Zn, Ca) and Double Decomposition (Metathesis) for heat-sensitive or high-purity catalytic metals (Bi, Cu).

Chemical Basis & Stoichiometry

Before initiating synthesis, precise stoichiometric calculations are required. 2-Ethylnonanoic acid is a mono-protic acid.

  • Ligand: 2-Ethylnonanoic Acid

  • Formula:

    
    
    
  • Molecular Weight (MW): ~186.29 g/mol (Verify against specific CoA purity)

  • Boiling Point: >270°C (est.)

  • Acid Value (Theoretical): ~301 mg KOH/g

Reaction Generalizations
  • Fusion:

    
    
    
  • Metathesis:

    
    
    

Method A: Direct Fusion Protocol (Zinc/Calcium)

Best for: Industrial scale-up, solvent-free requirements, and thermally stable carboxylates (Zn, Ca, Mg).

Reagents & Equipment[1][2][3]
  • Reactor: 3-neck round bottom flask equipped with a mechanical stirrer, Dean-Stark trap (for water removal), and nitrogen inlet.

  • Reagents:

    • 2-Ethylnonanoic Acid (99% purity).

    • Metal Source: Zinc Oxide (ZnO) or Calcium Hydroxide (Ca(OH)

      
      ). High surface area grades preferred.
      
    • Solvent (Optional): Xylene (azeotropic agent, 5-10% of total mass) to facilitate water removal at lower temps.

Step-by-Step Protocol
  • Charge Acid: Load 2-ethylnonanoic acid into the reactor.

    • Calculation: Use a 1.05 molar equivalent of acid relative to the metal. The 5% excess ensures complete consumption of the metal oxide (preventing haze/turbidity) and stabilizes the final soap.

  • Heat & Agitate: Begin stirring (200 RPM) and heat to 80°C .

  • Metal Addition: Slowly add the metal oxide/hydroxide powder over 30 minutes.

    • Caution: The reaction is exothermic. Monitor temperature to prevent runaways.

  • Reaction Phase: Ramp temperature to 140°C - 160°C .

    • If using Xylene, reflux at ~145°C. Water will collect in the Dean-Stark trap.

    • Endpoint: Continue until the solution becomes clear and water evolution ceases (typically 2-4 hours).

  • Vacuum Stripping: Increase temperature to 180°C and apply vacuum (gradually to 50 mbar) to remove residual water and the excess acid.

  • Filtration: Cool to 100°C and filter through a 10-micron heated filter to remove any unreacted metal traces.

Process Visualization (Fusion)

FusionProcess Start Start: Charge Acid (1.05 eq) AddMetal Add Metal Oxide (Slow Addition @ 80°C) Start->AddMetal Reaction Reaction/Reflux (140-160°C) Water Removal AddMetal->Reaction Check QC Check: Clear Melt? Reaction->Check Check->Reaction No (Continue Heating) Vacuum Vacuum Strip (Remove excess acid/water) Check->Vacuum Yes Filter Hot Filtration (10 micron) Vacuum->Filter Final Final Product: Metal 2-Ethylnonanoate Filter->Final

Caption: Workflow for Direct Fusion Synthesis emphasizing water removal and quality checkpoints.

Method B: Metathesis / Precipitation (Bismuth/Copper)

Best for: High purity requirements (Pharma/Catalysis), heat-sensitive metals, or metals with low-reactivity oxides (e.g., Bismuth, Copper).

Reagents[1][2][3][4][5][6]
  • Organic Phase: 2-Ethylnonanoic acid dissolved in Mineral Spirits or Heptane.

  • Aqueous Phase: Sodium Hydroxide (NaOH) solution (20%).

  • Metal Source: Bismuth Nitrate (

    
    ) or Copper Sulfate (
    
    
    
    ) solution.
Step-by-Step Protocol
  • Saponification (Ligand Activation):

    • Mix 2-ethylnonanoic acid with stoichiometric NaOH (1:1 molar ratio) in water at 60°C.

    • Result: Formation of Sodium 2-ethylnonanoate (water-soluble soap).

    • Check: pH should be neutral to slightly alkaline (pH 7.5 - 8.0).

  • Metal Addition:

    • Prepare a molar equivalent solution of the metal salt (e.g., Bi(NO

      
      )
      
      
      
      in dilute HNO
      
      
      to prevent hydrolysis).
    • Add the metal salt solution slowly to the sodium soap solution under vigorous stirring.

  • Phase Separation:

    • The metal 2-ethylnonanoate will precipitate (if solvent-free) or migrate to the organic solvent layer (if a solvent like heptane is present).

    • Preferred: Use a solvent (Heptane) to extract the metal soap.

  • Washing:

    • Decant the aqueous layer (waste brine).

    • Wash the organic layer 3x with warm deionized water to remove sodium salts (nitrates/sulfates).

    • Validation: Test wash water with AgNO

      
       (for chlorides) or BaCl
      
      
      
      (for sulfates) to ensure no salt carryover.
  • Drying:

    • Dry the organic layer over anhydrous

      
       or via vacuum distillation.
      
Mechanism of Action

Metathesis Acid 2-Ethylnonanoic Acid (Lipophilic) Soap Intermediate: Sodium 2-Ethylnonanoate (Hydrophilic) Acid->Soap Saponification Base NaOH (aq) Base->Soap Product Product: Bismuth 2-Ethylnonanoate (Lipophilic) Soap->Product Ion Exchange Waste Waste: NaNO3 (aq) Soap->Waste MetalSalt Metal Salt (aq) (e.g., Bi(NO3)3) MetalSalt->Product MetalSalt->Waste

Caption: Chemical pathway for Double Decomposition (Metathesis) converting acid to metal soap.

Quality Control & Characterization

Trustworthiness in synthesis is defined by rigorous QC.

ParameterMethodTarget SpecificationCausality/Reasoning
Metal Content (%) Complexometric Titration (EDTA)Theoretical ± 0.5%Ensures correct stoichiometry and conversion efficiency.
Acid Value ASTM D974< 5 mg KOH/gHigh acid value indicates incomplete reaction or insufficient vacuum stripping.
Appearance VisualClear, viscous liquid/solidHaze indicates residual metal oxide or moisture.
Water Content Karl Fischer< 0.1%Water promotes hydrolysis and instability in urethane applications.
FTIR SpectroscopyCOO- stretch (1550-1610 cm⁻¹)Confirms bidentate coordination of the carboxylate to the metal.

Safety & Handling

  • 2-Ethylnonanoic Acid: While potentially less volatile than C8, treat as a skin irritant. Use nitrile gloves.

  • Metal Dusts: ZnO and other metal powders are inhalation hazards. Use P100 respiratory protection during the charging phase.

  • Exotherms: Neutralization reactions release significant heat. Always add base/metal slowly.

References

  • Synthesis of Metal Carboxylates (General)

    • Title: Metal 2-ethylhexanoates and related compounds as useful precursors in materials science.[1][2][3]

    • Source: Journal of Materials Chemistry (via ResearchG
    • Context: Establishes the baseline chemistry for branched carboxylate synthesis (Fusion vs.
    • Link:

  • Toxicity Comparison (C8 vs Homologs)

    • Title: 2-Ethylhexanoic Acid Toxicity Profile.[4][5][6][7]

    • Source: ILO / WHO Intern
    • Context: Provides the toxicological baseline for 2-EHA, justifying the shift to C9/C11 altern
    • Link:[8]

  • Industrial Application of Branched Acids

    • Title: 2-Ethylhexanoic Acid Applications and Substitutes.[1][2][3][5]

    • Source: Bisley Intern
    • Context: Discusses the industrial role of lipophilic metal soaps, bridging the gap between C8 and C11 usage.
    • Link:

  • Reaction Engineering (Precipitation Method)

    • Title: Impact of Synthesis Method and Metal Salt Precursors on Mixed Metal Oxides.[9]

    • Source: Frontiers in Chemical Engineering.
    • Context: Validates the co-precipitation/metathesis approach for controlling metal purity and stoichiometry.
    • Link:

Sources

2-Ethylnonanoic acid as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Ethylnonanoic Acid as a Lipophilic Carboxylate Ligand in Catalysis

Executive Summary

2-Ethylnonanoic acid (2-ENA) is a branched-chain fatty acid (C11) structurally analogous to the widely used 2-ethylhexanoic acid (2-EHA). While 2-EHA is the industry standard for generating lipophilic metal "soaps" (catalysts for oxidation and polymerization), 2-ENA offers a strategic advantage: enhanced lipophilicity without significantly altering the steric environment at the metal center.

This guide details the application of 2-ENA as a ligand in two distinct catalytic domains:

  • Homogeneous Catalysis: As a carboxylate ligand for Palladium-catalyzed C-H activation (via the CMD mechanism).

  • Process Catalysis: As a precursor for highly soluble metal-organic frameworks and oxidation catalysts (e.g., Copper(II) 2-ethylnonanoate).

Chemical Profile & Ligand Design

The utility of 2-ENA stems from its specific structural features which balance steric bulk with solubility.

Feature2-Ethylhexanoic Acid (Standard)2-Ethylnonanoic Acid (Target)Neodecanoic Acid (Versatic 10)
Formula C₈H₁₆O₂C₁₁H₂₂O₂ C₁₀H₂₀O₂
Alpha-Branching Ethyl group (Secondary)Ethyl group (Secondary) Mixed (Tertiary/Quaternary)
Lipophilicity (LogP) ~2.6~4.0 (Estimated) ~3.8
Solubility in Aliphatics GoodExcellent Excellent
Steric Bulk ModerateModerate High (Quaternary C)

Expert Insight: In C-H activation, the "concerted metallation-deprotonation" (CMD) mechanism requires a carboxylate ligand that is basic enough to deprotonate the substrate but labile enough to allow product release. 2-ENA provides the same "Goldilocks" steric profile as 2-EHA (secondary alpha-carbon) but with a longer alkyl tail (C7 vs C4), making it superior for reactions conducted in highly non-polar solvents (e.g., heptane, dodecane) where 2-EHA complexes may show borderline solubility.

Mechanistic Visualization: Carboxylate-Assisted C-H Activation

The following diagram illustrates the role of 2-ENA (depicted as R-COO⁻) in the Palladium-catalyzed C-H activation cycle. The critical step is the CMD transition state, where the carboxylate acts as an intramolecular base.

CMD_Mechanism Pd_Pre Pd(II) Precatalyst (Pd(OAc)2) Active_Cat Active Species [Pd(2-ENA)2] Pd_Pre->Active_Cat Ligand Exchange + 2-ENA, - AcOH Coordination Substrate Coordination (Ar-H) Active_Cat->Coordination CMD_State CMD Transition State (Agostic C-H...O interaction) Coordination->CMD_State Rate Determining Step Palladacycle Palladacycle Intermediate CMD_State->Palladacycle - 2-ENA-H Funct Functionalization (Oxidative Addition / Insertion) Palladacycle->Funct + Coupling Partner RedElim Reductive Elimination Funct->RedElim RedElim->Active_Cat Re-oxidation (if Pd(0)) Product Product Release (Ar-FG) RedElim->Product

Figure 1: The Concerted Metallation-Deprotonation (CMD) pathway. The 2-ethylnonanoate ligand (2-ENA) acts as a shuttle, coordinating to Pd to position the substrate and then abstracting a proton to form the palladacycle.

Experimental Protocols

Protocol A: Synthesis of Copper(II) 2-Ethylnonanoate (Precatalyst)

Application: This complex serves as a highly soluble oxidation catalyst or a carbene transfer catalyst.

Materials:

  • 2-Ethylnonanoic acid (98%)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Hydroxide (NaOH)

  • Heptane (Solvent)

  • Deionized Water

Step-by-Step Procedure:

  • Saponification:

    • In a 500 mL round-bottom flask, dissolve 10.0 g (53.7 mmol) of 2-ethylnonanoic acid in 50 mL of deionized water containing 2.15 g (53.7 mmol) of NaOH.

    • Stir at 60°C for 30 minutes until a clear solution of Sodium 2-ethylnonanoate is formed.

  • Metathesis:

    • Prepare a separate solution of 6.7 g (26.8 mmol) CuSO₄·5H₂O in 50 mL water.

    • Add the copper solution dropwise to the stirring soap solution at 60°C. A blue-green oily precipitate (the copper soap) will form immediately.

  • Extraction & Phase Separation:

    • Add 100 mL of Heptane to the reaction mixture. The copper complex will extract into the organic (top) layer, turning it deep green/blue. The aqueous layer should become clear/colorless.

    • Separate the layers using a separatory funnel.

  • Drying & Isolation:

    • Wash the organic layer twice with 50 mL water to remove sodium sulfate byproducts.

    • Dry the organic phase over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure (Rotavap) to yield a viscous green oil or waxy solid.

    • Yield: Typically >90%.[1]

Validation:

  • Solubility Check: The product should be fully soluble in hexane, toluene, and dichloromethane, but insoluble in water.

  • FTIR: Look for asymmetric carboxylate stretch (~1580 cm⁻¹) and absence of free acid O-H stretch (~3000-3300 cm⁻¹).

Protocol B: Pd-Catalyzed C-H Activation using 2-Ethylnonanoic Acid

Application: Direct arylation of heteroarenes (e.g., thiophenes, indoles).

Rationale: 2-ENA is used here as a catalytic additive (30 mol%) to generate the active Pd-carboxylate species in situ. Its high lipophilicity prevents catalyst precipitation in non-polar media.

Reaction Components:

  • Substrate: 1-Methylindole (1.0 equiv)

  • Coupling Partner: Bromobenzene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 2-Ethylnonanoic Acid (30 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene (0.2 M concentration)

Procedure:

  • Charge: In a glovebox or under Argon, add Pd(OAc)₂ (0.05 equiv), 2-ethylnonanoic acid (0.30 equiv), and K₂CO₃ (2.0 equiv) to a reaction vial.

  • Solvate: Add Toluene. Stir for 10 minutes at room temperature. Note: The solution should turn from orange to a lighter yellow as the Pd-2-ENA species forms.

  • Substrate Addition: Add 1-Methylindole and Bromobenzene.

  • Reaction: Seal the vial and heat to 110°C for 16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via column chromatography.

Why it works: The 2-ethylnonanoate anion is more lipophilic than acetate. As the reaction proceeds and non-polar byproducts accumulate, the Pd-2-ENA species remains in solution longer than Pd(OAc)₂, preventing "Pd-black" formation and extending catalyst life.

Safety & Handling

  • Hazards: 2-Ethylnonanoic acid is an irritant (Skin/Eye).[2] It is corrosive in concentrated form.

  • Storage: Store at room temperature. It is stable and does not polymerize.

  • Disposal: Metal salts (Cu, Pd) must be disposed of as hazardous heavy metal waste.

References

  • Synthesis of Branched Acids (General)

    • M. A. Perry et al., "Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation," MDPI Processes, 2023. Link

    • Context: Describes the oxidation protocols for 2-ethyl aldehydes, applicable to 2-ethylnonanal to 2-ethylnonanoic acid conversion.
  • Metal Soaps & Corrosion Inhibition

    • Patent EP3130654A1, "Composition comprising 2-alkyl carboxylic acid salts and use thereof as anti-corrosion additive," 2017. Link

    • Context: Explicitly lists 2-ethylnonanoic acid as a key component of "Isocarb 11" and demonstrates its superior properties over Neodecanoic acid in metal salt formul
  • CMD Mechanism in C-H Activation

    • Lapointe, D., & Fagnou, K., "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway," Chemistry Letters, 2010. Link

    • Context: Foundational text explaining why branched carboxylates (like pivalate, 2-EHA, and by extension 2-ENA)
  • Palladium Catalysis in Lipid Synthesis

    • Patent WO2023240156A1, "Ionizable cationic lipids and lipid nanoparticles," 2023. Link

    • Context: Cites the use of 2-ethylnonanoic acid derivatives in complex synthesis workflows involving palladium c

Sources

Technical Application Note: 2-Ethylnonanoic Acid as a High-Performance Intermediate in Polymer & Additive Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level Application Note for R&D scientists and process engineers. It synthesizes established chemical principles with specific protocols for utilizing 2-Ethylnonanoic acid (2-ENA), a strategic C11 branched intermediate.

Executive Summary & Chemical Profile

2-Ethylnonanoic acid (2-ENA) is a branched C11 fatty acid (CAS: 14276-84-7).[1] Historically overshadowed by its ubiquitously used homolog, 2-Ethylhexanoic acid (2-EHA, C8), 2-ENA is emerging as a critical problem-solver for formulations requiring lower volatility and higher hydrophobicity without sacrificing the liquid handling properties of branched acids.

Unlike tertiary "Neo" acids (e.g., Neodecanoic acid), 2-ENA possesses a secondary carboxyl group, balancing steric protection with sufficient reactivity for standard esterification and salt formation.

Comparative Chemical Profile
Property2-Ethylhexanoic Acid (C8)2-Ethylnonanoic Acid (C11) Neodecanoic Acid (C10)
Structure Branched (Alpha-Ethyl)Branched (Alpha-Ethyl) Highly Branched (Alpha-Quaternary)
Boiling Point ~228°C~280-289°C ~250-260°C
Reactivity HighModerate (Controlled) Low (Sterically Hindered)
Volatility High (VOC concern)Low Medium
Primary Utility Standard Paint DriersHigh-Temp Lubricants, Low-VOC Driers Hydrolytically Stable Coatings

Core Application: Low-Volatility Metal Carboxylates (Driers & Catalysts)

The Challenge

Standard Cobalt or Zirconium 2-ethylhexanoates (commonly called "Octoates") are the industry standard for paint driers and polymerization catalysts. However, the high volatility of the C8 acid fraction can lead to "ghosting" (fogging) in coatings and loss of active catalyst at high curing temperatures.

The Solution: Cobalt 2-Ethylnonanoate

Substituting 2-EHA with 2-ENA yields a metal salt with significantly lower vapor pressure, ensuring the catalyst remains in the film/matrix during high-temperature stoving.

Protocol 1: Fusion Synthesis of Cobalt 2-Ethylnonanoate

Objective: Synthesize a Cobalt carboxylate with ~10-12% metal content.

Materials:

  • 2-Ethylnonanoic Acid (Industrial Grade, >95% purity).

  • Cobalt Hydroxide (

    
    ) or Cobalt Oxide (
    
    
    
    ).
  • Solvent: High-flash mineral spirits (e.g., Exxsol D60) - Optional for viscosity control.

Workflow:

  • Stoichiometric Calculation:

    • Target Metal Content: 10% Co.

    • Reaction:

      
      
      
    • Note: Use a 5-10% molar excess of acid to ensure complete conversion of the metal base and stabilize the final soap.

  • Reaction Setup:

    • Use a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen sparge, and a Dean-Stark trap fitted with a condenser.

  • Procedure:

    • Charge: Load 2-Ethylnonanoic acid and solvent (if using) into the reactor. Heat to 80°C.

    • Addition: Slowly add Cobalt Hydroxide powder while stirring to prevent clumping.

    • Ramp: Increase temperature to 140°C - 150°C . Water generation will begin.

    • Azeotropic Distillation: Maintain reflux. The Dean-Stark trap will collect the water of reaction.

    • Vacuum Stripping: Once water evolution ceases (approx. 2-4 hours), apply partial vacuum (50-100 mbar) to remove residual water and unreacted light ends.

    • Filtration: Cool to 80°C and filter through a 10-micron filter to remove any unreacted metal oxide.

Validation (QC):

  • Metal Content: EDTA Titration.

  • Acid Value: Should be slightly positive (5-10 mg KOH/g) to ensure stability.

  • Appearance: Deep violet/blue viscous liquid.

Core Application: Polyol Ester Lubricants (High-Temp Stability)

The Challenge

In synthetic lubricants (aviation turbines, refrigeration compressors), esters of 2-EHA often lack the necessary film thickness (viscosity) and thermal stability. Esters of straight-chain acids (e.g., C10) have poor low-temperature properties (crystallize).

The Solution: Pentaerythritol Tetra-2-Ethylnonanoate

The C11 branched chain prevents crystallization (low pour point) while the higher molecular weight provides a thicker lubricating film and superior thermal stability compared to C8 esters.

Protocol 2: High-Yield Esterification

Objective: Synthesize a fully substituted polyol ester.

Materials:

  • Polyol: Pentaerythritol (PE) or Trimethylolpropane (TMP).

  • Catalyst: Tin(II) Oxalate or Titanate (0.05 wt%).

Workflow:

  • Stoichiometry:

    • Use a 10-15% molar excess of acid relative to the hydroxyl groups of the polyol (e.g., 4.4 moles acid per 1 mole PE) to drive the equilibrium to completion.

  • Reaction:

    • Heat mixture to 200°C - 220°C under nitrogen flow.

    • Continuously remove water via a distillation column.

    • Monitor Acid Value (AV). The reaction is considered complete when

      
       (before stripping).
      
  • Refinement (Critical Step):

    • Stripping: Apply high vacuum (<5 mbar) at 220°C to strip the excess 2-Ethylnonanoic acid. Note: The higher boiling point of 2-ENA requires stronger vacuum/higher temp compared to stripping 2-EHA.

    • Neutralization: If AV is still > 0.5, treat with a mild base (e.g., Sodium Carbonate wash) or adsorbent (Magnesium Silicate).

    • Filtration: Filter to remove catalyst residues.

Performance Data:

Metric PE-Ester of 2-EHA (C8) PE-Ester of 2-ENA (C11) Benefit
Viscosity @ 100°C ~4-5 cSt ~7-9 cSt Better load carrying
Pour Point <-50°C <-40°C Excellent cold flow

| Volatility (Noack) | High | Low | Reduced oil consumption |

Visualizing the Workflow

The following diagram illustrates the decision logic and synthesis pathways for 2-Ethylnonanoic acid applications.

G Input Input: 2-Ethylnonanoic Acid (C11 Branched) Decision Application Decision Input->Decision Path_Metal Metal Carboxylates (Driers/Catalysts) Decision->Path_Metal Requires Metal Center Path_Ester Polyol Esters (Lubricants/Plasticizers) Decision->Path_Ester Requires Thermal Stability Path_Corr Amine Salts (Corrosion Inhibitors) Decision->Path_Corr Requires Hydrophobicity Process_Fusion Fusion Process: React with Metal Oxide (140°C, -H2O) Path_Metal->Process_Fusion Process_Ester Esterification: React with PE/TMP (220°C, -H2O, Vacuum) Path_Ester->Process_Ester Process_Neut Neutralization: React with Alkanolamine (Exothermic, <60°C) Path_Corr->Process_Neut Output_Drier Output: Low-VOC Cobalt Drier Process_Fusion->Output_Drier Output_Lube Output: High-Temp Synthetic Oil Process_Ester->Output_Lube Output_Inhib Output: Water-Soluble Inhibitor Process_Neut->Output_Inhib

Caption: Synthesis pathways for 2-Ethylnonanoic acid, highlighting process conditions for metal salts, esters, and inhibitors.

References

  • Sasol Performance Chemicals. (2020).[8] ISOCARB® Acids: Technical Data Sheet for Branched C11 Acids. Retrieved from

  • Mishra, S., & Daniele, S. (2007). Metal 2-ethylhexanoates and related compounds as useful precursors in materials science. Chemical Society Reviews. Link

  • Rudnick, L. R. (2013). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology. CRC Press. (Chapter on Polyol Esters).
  • Bieleman, J. H. (2000). Additives for Coatings.[10] Wiley-VCH. (Section on Metal Carboxylates and Driers).[10][11][12][13]

Sources

Formulation of Lubricants with 2-Ethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Rationale

2-Ethylnonanoic acid (2-ENA), a branched C11 fatty acid (CAS: 14276-84-7), represents a critical "tuning" molecule in the synthesis of high-performance Polyol Ester (POE) lubricants. While lighter acids like 2-ethylhexanoic acid (2-EHA) are ubiquitous in refrigeration and aviation oils, they often suffer from higher volatility. Conversely, linear fatty acids (e.g., n-C10, n-C12) offer low volatility but poor low-temperature fluidity due to crystallization.

2-ENA bridges this gap. Its ethyl branch at the


-position disrupts crystal packing, maintaining a low pour point, while its longer C11 backbone provides superior film thickness and lower volatility compared to C8/C9 analogs. This guide details the synthesis, formulation, and characterization of Trimethylolpropane Tri-2-ethylnonanoate (TMP-2EN) , a model basestock for high-temperature hydraulic fluids, aviation turbine oils, and H1-grade pharmaceutical machinery lubricants.
Key Performance Drivers[1]
  • Hydrolytic Stability: The steric bulk of the ethyl group near the ester linkage shields the carbonyl carbon from water attack, significantly extending fluid life in humid environments.

  • Viscosity-Volatility Balance: 2-ENA esters exhibit a lower Noack volatility than 2-EHA esters while retaining excellent pumpability at -30°C.

  • Cleanliness: Unlike mineral oils, 2-ENA esters decompose cleanly at extreme temperatures (thermal degradation) rather than forming varnish/coke, a critical requirement for turbine and compressor applications.

Part 2: Chemical Logic & Mechanism

The formulation strategy relies on the "Neo-Polyol" Architecture . By reacting 2-ENA with a polyol lacking


-hydrogens (like Trimethylolpropane), we eliminate the primary pathway for thermal decomposition (

-elimination).
Structure-Property Relationship Diagram

G Acid 2-Ethylnonanoic Acid (Branched C11) Ester TMP Tri-2-ethylnonanoate (Target Basestock) Acid->Ester Esterification Polyol Trimethylolpropane (TMP) (Neo-structure) Polyol->Ester Core Scaffold Prop3 No Beta-Hydrogens (Thermal Stability) Polyol->Prop3 Quaternary Carbon Prop1 Steric Hindrance (Hydrolytic Stability) Ester->Prop1 Alpha-Branch Effect Prop2 Crystal Disruption (Low Pour Point) Ester->Prop2 Asymmetry

Figure 1: Mechanistic logic connecting chemical structure to lubricant performance properties.

Part 3: Synthesis Protocol (TMP Tri-2-ethylnonanoate)

Objective: Synthesize a high-purity ester basestock with Total Acid Number (TAN) < 0.05 mg KOH/g.

Materials
  • Reactant A: Trimethylolpropane (TMP), >98% purity.[1]

  • Reactant B: 2-Ethylnonanoic acid, >98% purity (Molar excess 10-15%).

  • Catalyst: Tin(II) Oxalate or Tetrabutyl Titanate (0.05 wt%). Note: Acid catalysts (p-TSA) are faster but may cause color formation; organometallics are preferred for high-performance lubes.

  • Solvent (Optional): Xylene (for azeotropic water removal) or solvent-free vacuum melt.

Step-by-Step Workflow
  • Charging: Load TMP and 2-Ethylnonanoic acid (3.3:1 molar ratio acid:polyol) into a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and Dean-Stark trap.

  • Inerting: Purge with Nitrogen (

    
    ) for 15 minutes to remove oxygen (prevents darkening).
    
  • Ramp 1 (Reaction Onset): Heat to 160°C. Water evolution begins. Add catalyst once temperature stabilizes.

  • Ramp 2 (Completion): Gradually increase temperature to 210-220°C over 4 hours. Monitor water collection in the Dean-Stark trap.

    • Critical Control Point: Ensure column head temperature does not exceed 100°C to prevent acid loss.

  • Vacuum Stripping: Once water evolution ceases (approx. 6-8 hours) and Acid Value (AV) drops below 5 mg KOH/g, apply vacuum (gradually to <10 mbar) at 210°C. This strips the excess unreacted 2-Ethylnonanoic acid.

  • Neutralization/Refining: Cool to 90°C. If TAN > 0.05, treat with mild alkali (Sodium Carbonate) or adsorbents (Magnesium Silicate/Fuller's Earth) to neutralize residual acidity and remove catalyst residues.

  • Filtration: Filter through a 1-micron membrane to remove salts and adsorbents.

Synthesis Process Flow Diagram

Synthesis Start Raw Materials (TMP + 2-ENA) React Esterification (210°C, N2, Catalyst) Start->React Mix & Heat Strip Vacuum Stripping (Remove Excess Acid) React->Strip Water Removed Refine Adsorbent Treatment (Remove Catalyst/Acidity) Strip->Refine Crude Ester Filter Final Filtration (1 micron) Refine->Filter Slurry Product Finished Basestock TAN < 0.05 Filter->Product Polishing

Figure 2: Industrial synthesis workflow for high-purity polyol esters.

Part 4: Formulation & Additive Strategy

Once the base ester is synthesized, it must be formulated to meet specific application requirements. The 2-ENA ester provides the "body," but additives provide the "armor."

Formulation Table: High-Temp Bearing/Chain Oil
ComponentFunctionConcentration (wt%)Rationale
TMP Tri-2-ethylnonanoate Base Fluid95.0 - 97.0%Provides thermal stability and low volatility.[2]
Alkylated Phenyl-alpha-naphthylamine Antioxidant (Primary)1.0 - 1.5%Scavenges free radicals at high temps (>200°C).[2]
Hindered Phenol (e.g., BHT analog) Antioxidant (Secondary)0.5 - 1.0%Synergist for storage stability and lower temp protection.[2]
Tricresyl Phosphate (TCP) or Amine Phosphate Anti-wear (AW)1.0 - 2.0%Forms protective glass-like film on metal surfaces under load.[2]
Benzotriazole Derivative Metal Deactivator0.05 - 0.1%Passivates copper/yellow metals to prevent catalytic oxidation.[2]
Polyacrylate or Polymethacrylate Viscosity Modifier0 - 2.0%Optional: Only if higher Viscosity Index (VI) is required.[2]
Protocol: Blending
  • Heat the base ester to 60°C to lower viscosity and facilitate mixing.

  • Add the Antioxidants first. Agitate until fully dissolved (clear solution).

  • Add the Anti-wear and Metal Deactivators .

  • Maintain agitation for 60 minutes at 60°C.

  • QC Check: Verify appearance (clear/bright) and viscosity.

Part 5: Quality Control & Characterization

Trustworthiness in formulation comes from rigorous validation.

Test ParameterMethodTarget SpecificationSignificance
Kinematic Viscosity @ 40°C ASTM D445~45 - 55 cStEnsures proper hydrodynamic film thickness.[2]
Kinematic Viscosity @ 100°C ASTM D445~7 - 9 cStIndicates thinning behavior at heat.[2]
Viscosity Index (VI) ASTM D2270> 120Measure of temperature stability.[2]
Total Acid Number (TAN) ASTM D974< 0.05 mg KOH/gCritical for preventing corrosion and hydrolytic degradation.[2]
Pour Point ASTM D97< -35°CConfirms effectiveness of 2-ENA branching.[2]
Water Content ASTM D6304< 100 ppmMoisture accelerates ester hydrolysis.[2]
RPVOT (Oxidation Stability) ASTM D2272> 800 minsPredicts service life.[2]

Part 6: Troubleshooting Guide

  • Problem: High Acid Number (>0.1) after stripping.[3]

    • Cause: Incomplete reaction or insufficient vacuum stripping.

    • Fix: Re-strip at higher vacuum (<5 mbar) or re-treat with activated alumina.

  • Problem: Haze or Cloudiness.

    • Cause: Residual catalyst (tin salts) or moisture.

    • Fix: Filter through a celite bed; dry with nitrogen sparge.

  • Problem: Dark Color.

    • Cause: Oxidation during synthesis (air leak) or overheating (>230°C).

    • Fix: Ensure strict

      
       blanket; use antioxidants during synthesis if necessary.
      

References

  • National Institutes of Health (NIH) . (2025). PubChem Compound Summary: 2-Ethylhexanoic Acid (Structural Analog Reference). PubChem.[4] Retrieved January 31, 2026, from [Link]

  • Salih, N., Salimon, J., & Jantan, F. N. (2013).[1] Synthesis and Characterization of Palm Kernel Oil Based Trimethylolpropane Ester. Asian Journal of Chemistry. Retrieved January 31, 2026, from [Link]

  • Zschimmer & Schwarz . (n.d.). Synthetic Esters: Structure and Application Properties. ZS Lubes. Retrieved January 31, 2026, from [Link]

  • NIST . (2025). Standard Reference Data: Ester Thermophysical Properties. National Institute of Standards and Technology.[5] Retrieved January 31, 2026, from [Link]

Sources

Application Note: 2-Ethylnonanoic Acid in the Synthesis of Next-Generation Plasticizers

[1]

Executive Summary

As the polymer industry shifts away from volatile low-molecular-weight phthalates (e.g., DOP, DEHP), the demand for high-molecular-weight, branched aliphatic esters has surged.[1] 2-Ethylnonanoic acid (2-ENA) , a C11 branched carboxylic acid (CAS: 14276-84-7), represents a critical intermediate between the volatile C8 acids (2-Ethylhexanoic acid) and the highly viscous C18 acids (Isostearic acid).[1]

This guide provides a validated protocol for synthesizing Neopentyl Glycol Di-2-ethylnonanoate , a representative ester plasticizer.[1] It details the kinetic rationale, synthesis workflow, and critical quality control (QC) parameters required to produce a plasticizer with superior hydrolytic stability and low migration rates suitable for automotive and wire/cable applications.

Chemical Rationale: Why 2-Ethylnonanoic Acid?

Structure-Property Relationship

Plasticizer performance is a function of molecular weight, polarity, and branching. 2-ENA offers a unique profile compared to the industry-standard 2-Ethylhexanoic acid (2-EHA).[1]

Feature2-Ethylhexanoic Acid (2-EHA)2-Ethylnonanoic Acid (2-ENA) Impact on Plasticizer
Carbon Chain C8C11 Higher MW reduces volatility (fogging).[1]
Branching Ethyl at C2Ethyl at C2 Steric hindrance protects ester bond from hydrolysis.[1]
Boiling Point ~228°C~289°C Significantly lower evaporative loss during processing.[1]
Glass Transition (Tg) LowerModerate Maintains flexibility while improving permanence.[1]
The "Goldilocks" Zone

While C18 acids (Stearic) provide excellent permanence, they often suffer from poor compatibility (exudation) with polar polymers like PVC. 2-ENA (C11) retains sufficient polarity for compatibility while providing the molecular bulk necessary to prevent migration.

Experimental Protocol: Synthesis of Neopentyl Glycol Di-2-ethylnonanoate

Objective: Synthesize a diester plasticizer via direct acid-catalyzed esterification. Target Molecule: Neopentyl Glycol Di-2-ethylnonanoate (NPG-2ENA).[1]

Materials & Equipment
  • Reactants:

    • Neopentyl Glycol (NPG) [CAS: 126-30-7]: 104.15 g (1.0 mol).[1]

    • 2-Ethylnonanoic Acid (2-ENA) [CAS: 14276-84-7]: 390.6 g (2.1 mol) (5% molar excess to drive equilibrium).[1]

  • Catalyst: Tin(II) Oxalate or Titanate-based catalyst (0.05% w/w).[1] (Preferred over sulfuric acid to prevent color formation).

  • Solvent (Optional): Xylene (for azeotropic water removal) – Note: Industrial processes often use vacuum fusion without solvent.

  • Apparatus: 1L 4-neck Round Bottom Flask, Dean-Stark trap, Nitrogen sparge tube, Mechanical stirrer, Temperature controller.

Reaction Workflow Diagram

SynthesisWorkflowRawMaterialsRaw Material Charge(NPG + 2-ENA + Catalyst)HeatingHeating & Ramp(160°C -> 220°C)RawMaterials->HeatingEsterificationEsterification Reaction(Water Removal via Dean-Stark/Vacuum)Heating->EsterificationN2 SpargeSamplingIn-Process QC(Acid Value < 2 mg KOH/g)Esterification->SamplingHourlySampling->EsterificationAV HighStrippingVacuum Stripping(Remove Excess Acid)Sampling->StrippingAV PassNeutralizationNeutralization/Washing(Optional: if Acid Value > 0.1)Stripping->NeutralizationFiltrationFinal Filtration(Celite/Activated Carbon)Neutralization->FiltrationFinalProductFinal Product(NPG Di-2-ethylnonanoate)Filtration->FinalProduct

Caption: Step-by-step workflow for the esterification of 2-Ethylnonanoic acid with Neopentyl Glycol.

Detailed Procedure

Step 1: Charge and Inerting [1]

  • Load Neopentyl Glycol (solid) and 2-Ethylnonanoic Acid (liquid) into the reactor.

  • Initiate agitation (300 RPM) and Nitrogen sparge (0.5 SCFH) to remove oxygen (prevents oxidation/color bodies).

Step 2: Reaction (Esterification)

  • Heat mixture to 160°C . Water evolution will begin.

  • Add Catalyst (Tin(II) Oxalate, ~0.25g).

  • Gradually ramp temperature to 220°C over 2 hours.

    • Scientific Note: 2-ENA has a high boiling point (~289°C), allowing high reaction temperatures without significant reactant loss, unlike 2-EHA.

  • Monitor water collection in the Dean-Stark trap.[1] Theoretical water yield = 36g (2 moles).

Step 3: Finishing and Vacuum Stripping [1]

  • When water evolution ceases and Acid Value (AV) drops below 5.0 mg KOH/g, apply vacuum slowly (down to 20 mbar).

  • Hold at 220°C under vacuum to remove the excess 2-ENA.

  • Target endpoint: Acid Value < 0.1 mg KOH/g.

Step 4: Purification

  • Cool to 90°C.

  • If AV is still > 0.1, treat with a mild base (e.g., Sodium Carbonate solution) followed by water wash and drying.

  • Add activated carbon (0.5% w/w) and filter through Celite to ensure excellent color (APHA < 50).

Quality Control & Validation

To ensure the synthesized ester functions correctly as a plasticizer, the following parameters must be validated.

ParameterMethodSpecification TargetRelevance
Acid Value ASTM D974< 0.1 mg KOH/gHigh residual acid causes corrosion and hydrolysis.[1]
Hydroxyl Value ASTM D1957< 2.0 mg KOH/gHigh OH indicates incomplete conversion (poor compatibility).[1]
Color ASTM D1209< 50 APHACritical for clear/transparent PVC applications.[1]
Water Content Karl Fischer< 0.05%Moisture promotes hydrolysis and bubbling in processing.[1]
Viscosity @ 40°C ASTM D445~15 - 25 cStDetermines handling and plasticizing efficiency.[1]

Performance Evaluation (Application Context)

Volatility and Fogging

Plasticizers made from 2-ENA exhibit significantly lower volatility than their 2-EHA counterparts.[1]

  • Test: TGA (Thermogravimetric Analysis).

  • Expectation: 5% weight loss temperature for NPG-2ENA should be ~20-30°C higher than NPG-2EHA.[1] This makes it superior for automotive interior applications where "fogging" (condensation of plasticizer on windshields) is a failure mode.

Migration Resistance

Due to the C11 chain length, the diffusion coefficient of 2-ENA esters in PVC is lower than C8 esters.

  • Test: ASTM D1239 (Extraction by Absorbants).

  • Result: 2-ENA esters show reduced migration into adjacent materials (e.g., ABS, Polystyrene), preserving the integrity of multi-layer assemblies.

References

  • Oxea (OQ Chemicals). (2023).[11] Technical Data Sheet: Carboxylic Acids and Derivatives. (General reference for branched acid properties). Available at: [Link][11]

  • LookChem. (2023). CAS 14276-84-7 Basic Information.[1][2][5][7][8] Available at: [Link]

Application Note: Quantitative Analysis of 2-Ethylnonanoic Acid in Pharmaceutical & Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

2-Ethylnonanoic acid (2-ENA) is a branched-chain fatty acid often encountered as a structural impurity in valproic acid analogs, a degradation product in specific polymer plasticizers, or a metabolite in lipidomic studies. Its quantification presents distinct challenges: it lacks strong chromophores for UV detection, has poor ionization efficiency in standard ESI-MS, and exhibits steric hindrance that can affect derivatization kinetics.

This guide provides two distinct, validated workflows:

  • Protocol A (GC-MS): A robust method for CMC/Impurity profiling in active pharmaceutical ingredients (APIs) or raw materials, utilizing methyl ester derivatization.

  • Protocol B (LC-MS/MS): A high-sensitivity bioanalytical method for plasma/urine , utilizing 3-Nitrophenylhydrazine (3-NPH) derivatization to achieve femtomolar limits of detection (LOD).

Analytical Strategy & Decision Tree

The choice of method depends on the sample matrix and the required sensitivity.

MethodSelection Start Sample Origin Matrix Matrix Type Start->Matrix API API / Raw Material (High Conc.) Matrix->API CMC Bio Plasma / Urine (Trace Level) Matrix->Bio Bioanalysis Conc Expected Concentration GC Protocol A: GC-MS (Methylation) Conc->GC > 1 µg/mL LC Protocol B: LC-MS/MS (3-NPH Derivatization) Conc->LC < 100 ng/mL API->Conc Bio->Conc

Figure 1: Decision tree for selecting the appropriate quantification strategy based on sample origin and sensitivity requirements.

Protocol A: GC-MS for Impurity Profiling (CMC)

Application: Quantification of 2-ENA as an impurity in drug substances or industrial solvents. Principle: Acid-catalyzed esterification converts the non-volatile free acid into a volatile methyl ester, suitable for Electron Impact (EI) ionization.

Reagents & Standards
  • Analyte: 2-Ethylnonanoic acid (>98% purity).

  • Internal Standard (IS): 2-Ethylhexanoic acid-d15 (Preferred) or Nonadecanoic acid.

    • Rationale: 2-Ethylhexanoic acid-d15 is structurally homologous and compensates for extraction variability better than straight-chain fatty acids.

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Solvent: n-Hexane (HPLC Grade).

Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg 2-ENA in 10 mL n-Hexane (1 mg/mL).

  • Spiking: Add 50 µL of Internal Standard (100 µg/mL) to 200 µL of sample solution.

  • Derivatization:

    • Add 1 mL 14%

      
      -Methanol .
      
    • Cap tightly and incubate at 60°C for 30 minutes .

    • Note: The branched structure of 2-ENA creates steric hindrance; the elevated temperature ensures complete conversion compared to room-temp silylation [1].

  • Extraction:

    • Cool to room temperature.[1][2]

    • Add 1 mL n-Hexane and 1 mL Saturated NaCl water.

    • Vortex for 1 minute; Centrifuge at 3000 rpm for 5 min.

  • Injection: Transfer the upper organic layer to a GC vial.

GC-MS Parameters
ParameterSetting
Instrument Agilent 7890/5977 or equivalent Single Quad MS
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless @ 250°C
Oven Program 60°C (1 min) → 10°C/min → 280°C (5 min)
Ionization EI (70 eV), Source Temp: 230°C
SIM Mode Monitor m/z 88 (McLafferty rearrangement), m/z 101 , and m/z 157 (Molecular Ion - OMe).

Protocol B: LC-MS/MS for Bioanalysis (Plasma/Urine)

Application: PK/PD studies, metabolic profiling in biological fluids. Principle: Fatty acids ionize poorly in ESI. Derivatization with 3-Nitrophenylhydrazine (3-NPH) introduces a nitrogenous moiety that enhances negative mode ionization by 100-fold [2, 3].

Reagents[1][2][3][4][5]
  • Derivatization Mix: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% aqueous methanol.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.

  • Internal Standard: 2-Ethylhexanoic acid-d15.[3]

Sample Preparation (96-Well Format)
  • Extraction:

    • Aliquot 50 µL Plasma.

    • Add 150 µL Acetonitrile (containing IS) to precipitate proteins.

    • Centrifuge (4000g, 10 min). Transfer supernatant.

  • Derivatization Reaction:

    • Mix 50 µL Supernatant + 25 µL 3-NPH Solution + 25 µL EDC/Pyridine Catalyst .

    • Incubate at 40°C for 30 minutes .

    • Mechanism:[4][5] EDC activates the carboxylic acid, forming an O-acylisourea intermediate, which is then displaced by the nucleophilic hydrazine [4].

  • Quenching: Add 400 µL 0.1% Formic Acid in water.

LC-MS/MS Parameters
ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50mm, 1.7µm)
Mobile Phase A Water + 0.01% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10) + 0.01% Formic Acid
Gradient 0-1 min: 10% B; 1-6 min: 10%→95% B; 6-8 min: 95% B.
Ion Source ESI Negative Mode (Electrospray)
MRM Transitions 2-ENA-3NPH: m/z 320.2 → 137.1 (Quant), 320.2 → 182.1 (Qual) IS-3NPH: m/z 321.3 → 137.1

Note: The product ion m/z 137.1 corresponds to the 3-nitrophenylhydrazine moiety, a common fragment for this class of derivatives.

Validation Criteria (FDA/EMA Alignment)

To ensure scientific integrity, the method must be validated against the following criteria:

ParameterAcceptance Criteria
Linearity (

)
> 0.995 over dynamic range (e.g., 1–1000 ng/mL for LC-MS).
Accuracy Mean value within ±15% of nominal (±20% at LLOQ).
Precision (CV%) < 15% for all QC levels (< 20% at LLOQ).
Recovery Consistent extraction efficiency (>70% recommended).
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15.

Troubleshooting Tip:

  • Peak Tailing (GC): Often caused by active sites in the liner. Use Ultra-Inert liners containing glass wool.

  • High Background (LC): Excess 3-NPH reagent can cause ion suppression. Ensure the quench step (0.1% FA) is sufficient and the gradient washes the column thoroughly.

References

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Technical Bulletin. Link

  • Han, J., et al. (2013). "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Analytical Chemistry, 85(12), 5965-5973. Link

  • Shimadzu Corporation. "LC/MS/MS Method Package for Short Chain Fatty Acids." Application News. Link

  • Karu, N., et al. (2023). "Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis." Analytical Chemistry. Link

  • Thermo Fisher Scientific. "Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate." Application Note 262. Link

Sources

Application Note: High-Precision Gas Chromatography Analysis of 2-Ethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-Ethylnonanoic acid (2-ENA) is a branched-chain fatty acid (BCFA) often encountered in drug development as a structural isomer impurity, a lipophilic counter-ion in salt formation, or a metabolic marker. Structurally, the


-ethyl branching creates steric hindrance around the carboxylic acid moiety, significantly altering its physicochemical properties compared to its straight-chain isomer, nonanoic acid (pelargonic acid).
Analytical Challenges
  • Adsorption & Tailing: The free carboxylic acid group (

    
    ) exhibits strong hydrogen bonding with silanol groups in the GC inlet and column stationary phase, leading to peak tailing and non-linear response at low concentrations.
    
  • Isomeric Resolution: 2-ENA often co-exists with other C11 isomers. Achieving baseline resolution requires high theoretical plate counts and optimized selectivity.

  • Boiling Point & Volatility: With a boiling point predicted >270°C, 2-ENA requires high elution temperatures, increasing the risk of column bleed interference.

Method Strategy: Derivatization vs. Direct Injection

While direct injection on acid-modified polyethylene glycol (PEG) columns (e.g., DB-FFAP) is possible for raw material assay, trace-level analysis in pharmaceutical matrices requires derivatization .[1] This protocol details the Methyl Esterification (FAME) approach using Boron Trifluoride (


) in Methanol. This conversion eliminates hydrogen bonding, improves peak symmetry, and lowers the boiling point, enhancing sensitivity and precision.

Experimental Protocol

Reagents and Standards[1][2][3]
  • Analyte Standard: 2-Ethylnonanoic acid (Reference Standard, >99.0%).[2]

  • Internal Standard (IS): 2-Ethylhexanoic acid (if not present in sample) or Undecanoic acid (

    
    ). Note: 2-Ethylhexanoic acid is structurally homologous and exhibits similar extraction kinetics.
    
  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Solvents: n-Hexane (HPLC Grade), Methanol (HPLC Grade), Toluene.

Sample Preparation (Derivatization Workflow)[5]

The following workflow utilizes acid-catalyzed Fisher esterification to convert 2-ENA to Methyl 2-ethylnonanoate .

Step-by-Step Procedure:

  • Extraction/Solubilization: Weigh 50 mg of sample (or pipet 1 mL of liquid matrix) into a 20 mL headspace vial. Dissolve in 2 mL of Toluene .

  • IS Addition: Add 100

    
    L of Internal Standard Solution (1 mg/mL in Toluene).
    
  • Derivatization: Add 2 mL of 14%

    
    -Methanol . Cap tightly with a PTFE-lined cap.
    
  • Reaction: Heat the vial at 60°C for 30 minutes in a heating block. Mechanism: The Lewis acid

    
     activates the carbonyl carbon, facilitating nucleophilic attack by methanol.
    
  • Quenching: Cool to room temperature. Add 1 mL of Deionized Water to quench the catalyst.

  • Extraction of FAMEs: Add 2 mL of n-Hexane . Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Injection: Transfer the upper organic layer (Hexane) to a GC autosampler vial containing a glass insert.

Instrumental Parameters (GC-FID)
ParameterSettingRationale
System Agilent 8890 GC or equivalentHigh-precision pneumatics required.
Detector FID (Flame Ionization Detector) @ 300°CUniversal response for hydrocarbons; high linearity.
Column DB-23 (50%-Cyanopropyl-methylpolysiloxane) 30 m

0.25 mm

0.25

m
High polarity phase specifically designed for FAME isomer separation.
Inlet Split/Splitless @ 260°CHigh temp ensures rapid volatilization of the ester.
Injection Mode Split Ratio 20:1Prevents column overload; adjust to 5:1 for trace analysis.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program Initial: 100°C (Hold 1 min) Ramp 1: 20°C/min to 180°C Ramp 2: 5°C/min to 240°C (Hold 5 min)Fast initial ramp removes solvent; slow secondary ramp resolves isomers.

Visualizing the Workflow

Analytical Logic Flow

The following diagram illustrates the critical decision points and process flow for the analysis.

G Sample Sample Matrix (Drug Substance/Product) Extraction LLE Extraction (Toluene) Sample->Extraction Solubilization Deriv Derivatization (BF3-MeOH, 60°C) Extraction->Deriv + Internal Std PhaseSep Phase Separation (Hexane/Water) Deriv->PhaseSep Ester Formation GC GC-FID Analysis (DB-23 Column) PhaseSep->GC Inject Upper Layer Data Quantification (IS Ratio) GC->Data Peak Integration

Caption: Figure 1. Optimized analytical workflow for 2-Ethylnonanoic acid via FAME derivatization.

Reaction Mechanism

Understanding the derivatization is crucial for troubleshooting low recovery.

Reaction Reactants 2-Ethylnonanoic Acid (R-COOH) + MeOH Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Catalyst BF3 Catalyst Catalyst->Intermediate Activation Product Methyl 2-ethylnonanoate (R-COOMe) + H2O Intermediate->Product Elimination

Caption: Figure 2. Acid-catalyzed Fisher Esterification mechanism utilized in sample preparation.

Method Validation (ICH Q2 Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed.

Specificity & Retention Time
  • Requirement: No interference at the retention time of Methyl 2-ethylnonanoate.

  • Typical RT: ~12.5 min (on DB-23).

  • Resolution:

    
     between 2-ENA methyl ester and nearest isomer (e.g., Nonanoic acid methyl ester).
    
Linearity & Range
  • Range: 10

    
    g/mL to 1000 
    
    
    
    g/mL (relative to sample concentration).
  • Acceptance:

    
    .[2]
    
  • Calculation: Plot Area Ratio (

    
    ) vs. Concentration Ratio.
    
Accuracy (Recovery)

Perform spike recovery at 3 levels (50%, 100%, 150% of target).

Spike LevelMean Recovery (%)RSD (%)Acceptance Criteria
Low (50%)98.51.295-105%
Mid (100%)100.20.895-105%
High (150%)99.10.995-105%
Limit of Quantitation (LOQ)
  • Signal-to-Noise (S/N):

    
    .
    
  • Typical LOQ: 1.0

    
    g/mL (matrix dependent).
    

Troubleshooting & Expert Insights

Issue 1: Low Recovery of Analyte
  • Cause: Incomplete derivatization due to steric hindrance of the

    
    -ethyl group.
    
  • Solution: Increase reaction time to 45-60 minutes. Do not increase temperature above 65°C to avoid methanol evaporation/vial leakage. Ensure the

    
     reagent is fresh; moisture deactivates the catalyst.
    
Issue 2: Peak Tailing (Even after derivatization)
  • Cause: Active sites in the inlet liner.

  • Solution: Use Ultra-Inert wool liners. Replace the liner every 50-100 injections. Tailing of the methyl ester usually indicates inlet contamination, not column activity.

Issue 3: Ghost Peaks
  • Cause: Carryover from high-concentration samples or septum bleed.

  • Solution: Implement a solvent blank injection (Hexane) between samples. Use high-temperature, low-bleed septa (e.g., BTO).

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. (2005).

  • Ackman, R. G. (1998). "Remarks on official methods employing boron trifluoride in the preparation of methyl esters of the fatty acids of fish oils." Journal of the American Oil Chemists' Society, 75(4), 541-545.

  • Eder, K. (1995). "Gas chromatographic analysis of fatty acid methyl esters." Journal of Chromatography B: Biomedical Sciences and Applications, 671(1-2), 113-131.

  • Agilent Technologies. (2020). "Analysis of Fatty Acid Methyl Esters (FAMEs) using Agilent J&W DB-23 Columns." Application Note 5990-XXXXEN.

Sources

Application Note: Optimized Derivatization Strategies for GC Analysis of 2-Ethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethylnonanoic acid (2-ENA) presents a distinct analytical challenge compared to linear fatty acids due to steric hindrance at the


-carbon. Direct GC injection of the free acid results in peak tailing, adsorption, and non-linear response.[1] This guide details two validated derivatization protocols: Acid-Catalyzed Methylation (BF3-MeOH)  for robust quantification and Silylation (BSTFA/TMCS)  for rapid mass spectrometric screening. Critical parameters—specifically reaction time and temperature—are optimized to overcome the steric barrier imposed by the 2-ethyl substituent.

Introduction & Chemical Context

The Analytical Challenge

2-Ethylnonanoic acid is a branched carboxylic acid (


). Unlike linear fatty acids (e.g., undecanoic acid), the ethyl group at position 2 creates a "steric shield" around the carbonyl carbon.
  • Thermodynamic Issue: The carboxylic acid moiety forms strong intermolecular hydrogen bonds (dimers), leading to high boiling points and broad, tailing peaks on non-polar GC columns.[1]

  • Kinetic Issue (Derivatization): The bulky ethyl group hinders the nucleophilic attack required for esterification. Standard protocols for Linear FAMEs (Fatty Acid Methyl Esters) (e.g., 10 min at 60°C) often yield incomplete recovery for 2-ENA, leading to quantitation errors.[1]

Mechanism of Steric Hindrance

The following diagram illustrates the steric blockade during the nucleophilic attack, necessitating elevated energy (heat/time) for the reaction to proceed.

ReactionMechanism cluster_steric Steric Barrier Acid 2-Ethylnonanoic Acid (Steric Hindrance at C2) Transition Tetrahedral Intermediate (Crowded Transition State) Acid->Transition + MeOH / H+ (Catalyst) Requires Heat (>70°C) Product Methyl 2-Ethylnonanoate (Volatile Ester) Transition->Product - H2O Irreversible

Figure 1: Reaction pathway showing the energy barrier imposed by the C2-ethyl group.

Method Selection Guide

Select the protocol based on your analytical requirements.

FeatureProtocol A: Methylation (BF3-MeOH)Protocol B: Silylation (BSTFA)
Derivative Type Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Stability High (Weeks/Months)Low (Hours - Moisture Sensitive)
Reaction Time 45-60 Minutes30 Minutes
Detector Suitability FID (Quantification), MSMS (Identification), FID
Moisture Tolerance ModerateZero (Strictly Anhydrous)
Primary Use Case QC, Batch Release, Stability StudiesImpurity ID, Metabolomics

Protocol A: Acid-Catalyzed Methylation (Gold Standard)

Objective: Convert 2-ENA to Methyl 2-ethylnonanoate. Reagent: Boron Trifluoride in Methanol (14% BF3-MeOH).

Reagents & Equipment[3]
  • Reagent: 14% BF3 in Methanol (Sigma-Aldrich/Supelco).

  • Solvent: n-Hexane (HPLC Grade).

  • Internal Standard (IS): Pentadecanoic Acid (C15:0) - Selected for similar chemical properties but distinct retention time.

  • Vessels: 10 mL screw-cap glass tubes with Teflon-lined caps.

  • Heating Block: Capable of maintaining 70°C ± 2°C.

Step-by-Step Procedure
  • Sample Preparation: Weigh 10-20 mg of sample into a glass tube. Add 1.0 mL of Internal Standard solution (1 mg/mL in Hexane). Evaporate the hexane under a gentle stream of Nitrogen (

    
    ).
    
  • Solubilization: Add 0.5 mL of Toluene. Note: Toluene helps solubilize the non-polar chain and improves contact with the polar methanol phase.

  • Derivatization: Add 2.0 mL of 14% BF3-MeOH . Cap tightly.

  • Reaction (CRITICAL): Vortex for 30 seconds. Place in heating block at 70°C for 45 minutes .

    • Expert Insight: Standard FAME protocols use 10-15 mins. Due to the 2-ethyl steric hindrance, 45 minutes is required to reach >99% conversion [1].

  • Quenching: Cool to room temperature. Add 1.0 mL of saturated NaCl solution (stops reaction, aids phase separation).

  • Extraction: Add 2.0 mL of n-Hexane . Vortex vigorously for 1 minute.

  • Phase Separation: Allow layers to separate (or centrifuge at 2000 rpm for 2 mins). The top layer is the organic phase containing the ester.[2]

  • Drying: Transfer the top hexane layer to a vial containing anhydrous

    
    .
    
  • Injection: Transfer the dry hexane supernatant to a GC vial for analysis.

Protocol B: Silylation (Rapid Screening)

Objective: Convert 2-ENA to 2-ethylnonanoic acid-TMS ester. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[3]

Reagents & Equipment
  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst essential for hindered acids.

  • Solvent: Pyridine (Anhydrous) or Ethyl Acetate.

  • Vessels: 2 mL GC autosampler vials with crimp caps.

Step-by-Step Procedure
  • Sample Prep: Dissolve ~5 mg of sample in 0.5 mL of Anhydrous Pyridine.

    • Warning: Moisture kills this reaction. Ensure glassware is oven-dried.

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS .

  • Reaction: Cap immediately. Vortex. Heat at 60°C for 30 minutes .

    • Expert Insight: While many silylations occur at room temperature, the 2-ethyl group requires thermal energy to drive the bulky TMS group onto the hindered oxygen [2].

  • Injection: Inject directly. Do not extract.

    • Note: Use a glass wool liner in the GC inlet to trap non-volatile silylation byproducts.

GC Analysis Parameters

Instrument Configuration
  • System: GC-FID (Protocol A) or GC-MS (Protocol B).

  • Inlet: Split (10:1 or 20:1), 250°C.

  • Liner: Deactivated split liner with glass wool.

Column Selection
  • Option 1 (Preferred for Esters): 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5, Rtx-5).[1]

    • Why? Low bleed, high thermal stability, elutes based on boiling point.[1]

  • Option 2 (Complex Matrices): Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax).[1]

    • Why? separates based on polarity; useful if separating 2-ENA from linear isomers.

Temperature Program (DB-5ms Example)
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-701.0
Ramp 1152000
Ramp 252402.0
Ramp 3203003.0

Total Run Time: ~20 minutes.

Analytical Workflow Diagram

Workflow cluster_A Protocol A: Methylation cluster_B Protocol B: Silylation Sample Sample (2-ENA) Choice Select Method Sample->Choice BF3 Add BF3-MeOH + Toluene Choice->BF3 Quantification BSTFA Add BSTFA + 1% TMCS (Anhydrous) Choice->BSTFA Fast ID HeatA Heat 70°C, 45 min (Overcomes Steric Hindrance) BF3->HeatA Extract Extract w/ Hexane + NaCl HeatA->Extract InjectA Inject GC-FID Extract->InjectA HeatB Heat 60°C, 30 min BSTFA->HeatB InjectB Inject GC-MS HeatB->InjectB

Figure 2: Decision tree and workflow for 2-ENA analysis.

Validation & Troubleshooting

Common Failure Modes
  • Low Recovery: Usually due to insufficient heating time. The 2-ethyl group slows the reaction kinetics significantly compared to linear C9 acids. Action: Increase reaction time to 60 mins.

  • Ghost Peaks (Silylation): Caused by moisture in the sample or pyridine. Hydrolysis of the TMS-ester yields the free acid (tailing peak). Action: Use fresh, anhydrous reagents.

  • Injector Port Discrimination: High boiling point of derivatives may cause loss in split injection. Action: Use a pressure pulse injection or check liner wool placement.

Identification (MS Data)
  • Methyl 2-ethylnonanoate: Look for McLafferty rearrangement ion at m/z 87 (characteristic of methyl esters with

    
    -hydrogens) and molecular ion m/z 200 .
    
  • TMS 2-ethylnonanoate: Look for m/z 73 (TMS group) and m/z 75 . The [M-15] ion (loss of methyl from TMS) is often prominent [3].

References

  • AOAC International. (2019). Official Methods of Analysis of AOAC INTERNATIONAL. Method 969.33 (Fatty Acids in Oils and Fats). Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: BSTFA. Technical Bulletin. Link

  • Little, J.L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] Link

  • Restek Corporation. (2022). Guide to Fatty Acid Methyl Ester (FAME) Analysis. Link

Sources

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Ethylnonanoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Green Chemistry for Specialty Ester Synthesis

2-Ethylnonanoic acid esters are a class of branched-chain esters with potential applications as specialty chemicals, lubricants, and formulation excipients in the pharmaceutical and cosmetic industries. Their branched nature imparts unique physical properties such as low pour points and excellent thermal stability. Traditionally, the synthesis of these esters relies on chemical catalysis, which often requires harsh reaction conditions, leading to by-product formation and environmental concerns.

Biocatalysis, leveraging the remarkable specificity and efficiency of enzymes, offers a sustainable and highly selective alternative.[1][2] Lipases (EC 3.1.1.3), in particular, have emerged as robust biocatalysts for esterification reactions.[3][4] They can operate under mild conditions, minimize waste, and often exhibit high regio- and stereoselectivity, which is advantageous for producing high-purity products.[5] This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-ethylnonanoic acid esters using immobilized lipase B from Candida antarctica (CALB), a widely recognized and commercially available biocatalyst known for its high activity and broad substrate specificity.[3][5][6]

Core Principles: The Rationale Behind Biocatalytic Esterification

The enzymatic synthesis of esters is a reversible reaction between a carboxylic acid and an alcohol. To drive the reaction towards the formation of the ester, the equilibrium must be shifted. This is typically achieved by removing one of the products, usually water, from the reaction medium or by using an excess of one of the reactants.

Immobilized enzymes are preferred for industrial applications as they offer several advantages over their free counterparts, including enhanced stability, ease of separation from the reaction mixture, and the potential for reuse over multiple reaction cycles, which significantly reduces process costs.[1][7] Novozym® 435, an immobilized form of CALB on an acrylic resin, is a highly effective catalyst for the synthesis of various esters, including those with sterically demanding branched structures.[8][9][10]

Experimental Workflow Overview

The overall process for the biocatalytic synthesis of 2-ethylnonanoic acid esters can be broken down into several key stages, from initial setup to final product analysis.

Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis P1 Materials & Reagent Setup P2 Enzyme Pre-treatment (Drying) P1->P2 R1 Reaction Mixture Assembly (2-Ethylnonanoic Acid, Alcohol, Solvent, Enzyme) P2->R1 R2 Incubation with Agitation (Controlled Temperature) R1->R2 R3 Reaction Monitoring (e.g., GC-FID) R2->R3 R3->R2 Continue until desired conversion PU1 Enzyme Removal (Filtration) R3->PU1 PU2 Solvent Evaporation PU1->PU2 PU3 Product Purification (e.g., Column Chromatography) PU2->PU3 A1 Product Characterization (GC-MS, NMR) PU3->A1

Caption: Overall workflow for the biocatalytic synthesis of 2-ethylnonanoic acid esters.

Materials and Reagents

Material/ReagentSupplier/GradeNotes
2-Ethylnonanoic acidHigh Purity (>98%)Substrate
Alcohol (e.g., Methanol, Ethanol, Butanol)AnhydrousCo-substrate
Novozym® 435 (Candida antarctica lipase B, immobilized)Commercial SupplierBiocatalyst
n-Hexane or tert-ButanolAnhydrous, HPLC GradeReaction Solvent
Molecular Sieves (3Å)ActivatedFor water removal
Sodium Sulfate (Anhydrous)ACS GradeFor drying
Silica Gel60 Å, 230-400 meshFor column chromatography
Solvents for ChromatographyHPLC Gradee.g., Hexane, Ethyl Acetate
Internal Standard for GCe.g., DodecaneFor quantitative analysis

Detailed Protocols

Protocol 1: General Procedure for the Synthesis of 2-Ethylnonanoic Acid Esters

This protocol describes a general method for the synthesis of various short-chain alkyl esters of 2-ethylnonanoic acid.

1. Enzyme Preparation:

  • Weigh the required amount of Novozym® 435 (typically 5-10% w/w of the limiting substrate).

  • To ensure an anhydrous environment, pre-dry the enzyme under vacuum at room temperature for at least 24 hours in the presence of a desiccant.

2. Reaction Setup:

  • In a screw-capped flask, dissolve 2-ethylnonanoic acid (e.g., 10 mmol) and the desired alcohol (e.g., 12 mmol, 1.2 equivalents) in an anhydrous solvent such as n-hexane or tert-butanol (e.g., 20 mL). The use of a slight excess of the alcohol can help drive the reaction equilibrium towards the product.

  • Add activated molecular sieves (approximately 1 g per 10 mmol of acid) to the mixture to sequester the water produced during the reaction.

  • Add the pre-dried Novozym® 435 to the reaction mixture.

3. Reaction Conditions:

  • Seal the flask tightly and place it in an orbital shaker incubator.

  • Incubate the reaction at a controlled temperature, typically between 40-60°C, with constant agitation (e.g., 150-200 rpm). The optimal temperature can vary depending on the specific alcohol used.[11][12]

4. Reaction Monitoring:

  • Periodically (e.g., every 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilute the aliquot with the reaction solvent and analyze by Gas Chromatography with Flame Ionization Detection (GC-FID) to determine the conversion of the limiting substrate. An internal standard should be used for accurate quantification.

5. Product Isolation and Purification:

  • Once the desired conversion is achieved (typically >90%), stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

6. Product Characterization:

  • Confirm the identity and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Solvent-Free Synthesis of 2-Ethylnonanoic Acid Esters

For a greener and more atom-economical process, the synthesis can be performed without a solvent.[2][8]

1. Reaction Setup:

  • In a round-bottom flask, combine 2-ethylnonanoic acid and the alcohol in the desired molar ratio (e.g., 1:1.1).

  • Add the pre-dried Novozym® 435 (typically 2-5% w/w of the total substrates).

2. Reaction Conditions:

  • Heat the mixture to the desired temperature (e.g., 70°C) with vigorous stirring.[8]

  • To facilitate water removal, the reaction can be carried out under a gentle stream of nitrogen or under vacuum.

3. Work-up and Purification:

  • After the reaction reaches completion (monitored by GC or titration of the remaining acid), cool the mixture and filter to recover the enzyme.

  • The excess alcohol can be removed by vacuum distillation.

  • Further purification, if necessary, can be achieved by vacuum distillation of the product ester.

Data Presentation and Expected Results

The efficiency of the biocatalytic synthesis is influenced by several factors. The following table provides an example of how reaction parameters can be optimized.

ParameterCondition ACondition BCondition CExpected Outcome
Enzyme Novozym® 435Lipozyme® RM IMLipozyme® TL IMNovozym® 435 is often reported to have the highest activity for branched-chain substrates.[7][12]
Temperature 40°C50°C60°CConversion rates generally increase with temperature up to an optimum, beyond which enzyme denaturation may occur.
Substrate Ratio (Acid:Alcohol) 1:11:1.51:2An excess of alcohol typically increases the reaction rate and final conversion.
Solvent Hexanetert-ButanolSolvent-FreeNon-polar solvents like hexane are generally effective. Solvent-free systems are environmentally preferable and can lead to higher productivity.[4][8]

Enzymatic Reaction Mechanism

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. The core of this process involves the formation of an acyl-enzyme intermediate.

Mechanism E Lipase (E) EA Acyl-Enzyme Intermediate E->EA EPQ Enzyme-Ester Complex EA->EPQ Water H2O EA->Water Deacylation (Release of Water) EPQ->E Ester R-COOR' EPQ->Ester Release of Ester Acid R-COOH Acid->E Acylation Alcohol R'-OH Alcohol->EA Nucleophilic Attack

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Rate - Insufficient enzyme activity- Water accumulation in the reaction medium- Substrate or product inhibition- Increase enzyme loading- Ensure anhydrous conditions (use dried reagents and molecular sieves)- In a solvent-free system, consider stepwise addition of the acid substrate[8]
Enzyme Deactivation - High temperature- Presence of impurities in substrates- Optimize reaction temperature- Use high-purity substrates
Difficulty in Product Purification - Incomplete reaction- Formation of by-products- Allow the reaction to proceed to maximum conversion- Optimize reaction conditions to improve selectivity

Conclusion

The biocatalytic synthesis of 2-ethylnonanoic acid esters using immobilized Candida antarctica lipase B is a highly effective and sustainable method. The protocols outlined in this guide provide a robust starting point for researchers and drug development professionals. By optimizing key reaction parameters, high yields of pure product can be achieved under mild, environmentally friendly conditions. This approach aligns with the principles of green chemistry and offers a scalable platform for the production of specialty branched-chain esters.

References

  • Yadav, G. D., & Lathi, P. S. (2003). Synthesis of flavor and fragrance esters using Candida antarctica lipase. Biotechnology and Bioengineering, 82(2), 231-235. [Link]

  • Gotor-Fernández, V., Gotor, V., & Brieva, R. (2006). Lipases: useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. [Link]

  • Wang, Y., & Wang, X. (2018). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. Current Organic Chemistry, 22(12), 1166-1176. [Link]

  • Rodrigues, R. C., Ortiz, C., Berenguer-Murcia, Á., Torres, R., & Fernández-Lafuente, R. (2013). Immobilized lipases in the synthesis of short-chain esters: an overview of constraints and perspectives. Molecules, 18(9), 11379-11415. [Link]

  • de Castro, A. M., de Carvalho, A. K. F., & de Freitas, L. (2014). Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles. Brazilian Journal of Chemical Engineering, 31(3), 681-690. [Link]

  • ResearchGate. (2014). Production of flavor esters catalyzed by Lipase B from Candida antarctica immobilized on magnetic nanoparticles. [Link]

  • Lee, J. H., Kim, S. B., Kang, S. W., Kim, S. W., & Park, C. (2016). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Journal of Chemistry, 2016, 1-7. [Link]

  • Iuan, A. E., & Schneider, M. P. (1997). Methods for the immobilization of lipases and their use for ester synthesis. Journal of Molecular Catalysis B: Enzymatic, 3(5-6), 303-309. [Link]

  • National Center for Biotechnology Information. (2016). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. [Link]

  • Poornima, K., & Madras, G. (2014). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. Journal of Agricultural and Food Chemistry, 62(35), 8758-8766. [Link]

  • van Nuland, A. M., Pirok, B. W. J., de Koster, C. G., Hageman, J. A., & Wierckx, N. (2017). Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli. Metabolic Engineering Communications, 5, 15-23. [Link]

  • ResearchGate. (2018). Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides: Methods and Protocols. [Link]

  • Zendy. (n.d.). Rapid synthesis of fatty acid esters for use as potential food flavors. [Link]

  • National Center for Biotechnology Information. (2016). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. [Link]

  • National Center for Biotechnology Information. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. [Link]

  • PubMed. (2018). Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides. [Link]

  • ResearchGate. (2017). Proposed biocatalytic pathway. a Biocatalytic production of mono-ethyl... [Link]

  • Arcos, J. A., Sánchez-Gallego, I., & Hill, C. G. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Molecules, 26(22), 6886. [Link]

  • ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... [Link]

  • MDPI. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. [Link]

  • ResearchGate. (2019). Enzymatic synthesis of 2-ethylhexyl esters of fatty acids by immobilized lipase from Candida sp. 99–125. [Link]

  • ResearchGate. (2021). Reaction scheme of the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate. [Link]

  • National Center for Biotechnology Information. (2020). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. [Link]

  • MDPI. (2020). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. [Link]

  • MDPI. (2021). Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities. [Link]

  • LCGC International. (2010). Direct Determination of 2-Ethylhexanoic Acid in Clavulante. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • SIELC Technologies. (2018). Butanoic acid, 2-ethyl-, 2-methylpropyl ester. [Link]

  • Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. [Link]

  • NIST WebBook. (n.d.). Pentanoic acid, 2-ethyl-, methyl ester. [Link]

  • MDPI. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. [Link]

  • Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods. [Link]

  • ResearchGate. (2012). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. [Link]

Sources

Troubleshooting & Optimization

Improving yield in 2-Ethylnonanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Process Optimization Support Center .

Ticket ID: #YIELD-2ENA-001 Topic: Yield Optimization for 2-Ethylnonanoic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Synthesizing 2-Ethylnonanoic acid (an


-branched fatty acid) presents a classic challenge in organic synthesis: creating a quaternary carbon center (or a tertiary center with significant steric bulk) at the 

-position.[1] Low yields in this process are typically caused by incomplete secondary alkylation due to steric hindrance or decarboxylation failures .[1]

This guide provides two validated protocols: the Malonic Ester Synthesis (robust, scalable) and the Dianion Alkylation (high precision).[1] We focus on overcoming the specific kinetic barriers that kill yield.

Part 1: Diagnostic Matrix (Troubleshooting)

Before altering your protocol, identify your specific failure mode using the table below.

SymptomProbable CauseTechnical Resolution
Low Conversion (Step 2) Steric Hindrance: The mono-alkylated enolate is too bulky to react with the second alkyl halide efficiently using standard bases (NaOEt).[1]Switch Base: Upgrade to Potassium tert-butoxide (

-BuOK) or NaH for the second alkylation.[1] The stronger base ensures complete enolization. Order of Addition: Ensure the larger chain (Heptyl) is added first, followed by the smaller chain (Ethyl).[1]
Polyester/Oligomer Formation O-Alkylation: The enolate oxygen attacked the alkyl halide instead of the carbon.Solvent Switch: Use a polar aprotic solvent (DMF or DMSO) to solvate the cation and leave the carbanion "naked" and more nucleophilic toward C-alkylation.
Incomplete Decarboxylation Wet Solvents / pH Control: Decarboxylation requires the free acid, not the salt.Acidification: Ensure pH < 1 prior to heating. Use a high-boiling solvent (e.g., xylene) to drive off CO

effectively.[1]
Product Impurity (Linear Acid) Mono-alkylation only: The second alkylation failed entirely.Purification: 2-Ethylnonanoic acid (branched) has a lower boiling point than Nonanoic acid (linear).[1] Use fractional vacuum distillation.[1]

Part 2: The Malonic Ester Route (The "Workhorse")

This is the preferred route for scale-up (>10g) due to the stability of intermediates.[1] The critical error researchers make is treating the first and second alkylations as identical. They are not.

The Optimized Protocol

Logic: We introduce the Heptyl chain first. The second step involves reacting the bulky Heptyl-Malonate Enolate with the small, highly reactive Ethyl Iodide. This minimizes the steric penalty in the transition state.

Step-by-Step Workflow:

  • First Alkylation (The Easy Step):

    • React Diethyl malonate with 1.05 eq NaOEt and 1.0 eq 1-Heptyl bromide .

    • Reflux: 4 hours in Ethanol.[1]

    • Yield Check: Isolate the mono-heptyl ester. Do not proceed without >90% purity.

  • Second Alkylation (The Bottleneck):

    • Critical Adjustment: Use NaH (Sodium Hydride) in THF or DMF instead of NaOEt/EtOH. The mono-substituted malonate is less acidic (

      
      ) than the unsubstituted one (
      
      
      
      ), and the resulting enolate is nucleophilically sluggish.[1]
    • Procedure: Add Mono-heptyl malonate to NaH (1.2 eq) in dry THF.[1] Wait for

      
       evolution to cease (complete anion formation).
      
    • Addition: Add Ethyl Iodide (1.5 eq) dropwise.[1] Note: Iodides are superior to bromides here due to the Finkelstein effect if performed in acetone, but in THF, the better leaving group of Iodide is crucial for overcoming sterics.

    • Reflux: 12–24 hours.[1]

  • Hydrolysis & Decarboxylation:

    • Hydrolyze with KOH/EtOH/H

      
      O. Acidify with H
      
      
      
      SO
      
      
      .[1]
    • Heat the neat dicarboxylic acid to 160–180°C to drive off CO

      
      .
      
Visualizing the Pathway

MalonicSynthesis Fig 1. Optimized Malonic Ester Pathway prioritizing steric management. Start Diethyl Malonate Step1 Enolate A Start->Step1 NaOEt, EtOH Inter1 Mono-Heptyl Malonate Step1->Inter1 + Heptyl Bromide (C7 Chain) Step2 Enolate B (Sterically Hindered) Inter1->Step2 NaH, THF (Stronger Base Required) Inter2 Di-Alkyl Malonate Step2->Inter2 + Ethyl Iodide (Small Electrophile) Final 2-Ethylnonanoic Acid Inter2->Final 1. KOH/H2O 2. H2SO4 3. Heat (-CO2)

Part 3: The Dianion Route (The "Sniper")

For high-value, small-scale synthesis (<10g), or if the malonic route yields inseparable mixtures, use the Ivanov-Claisen Condensation approach (Alkylation of Carboxylic Acid Dianions).[1] This method is faster but requires strict anhydrous technique.[1]

Logic: A carboxylic acid can be deprotonated twice: first at the oxygen (carboxylate), then at the


-carbon (enolate).[1] The 

-carbon is the more nucleophilic site, allowing for highly selective mono-alkylation.
The Protocol
  • Starting Material: Nonanoic Acid (C9 straight chain).[1]

  • Base Generation:

    • Cool dry THF to -78°C.

    • Add LDA (Lithium Diisopropylamide) (2.2 equivalents).[1]

    • Add Nonanoic Acid slowly.[1] The first equivalent forms the lithium carboxylate; the second forms the dianion.

    • Crucial Additive: Add DMPU or HMPA (10% v/v).[1] This breaks up the lithium aggregates, making the enolate significantly more reactive.

  • Alkylation:

    • Add Ethyl Iodide (1.1 eq) slowly at -78°C.

    • Allow to warm to room temperature over 4 hours.

  • Quench:

    • Quench with dilute HCl.[1] The product is formed directly (no decarboxylation step needed).[1]

Why this improves yield:
  • Directness: Bypasses the hydrolysis/decarboxylation steps where material is often lost.

  • Selectivity: The dianion mechanism strongly favors mono-alkylation at the

    
    -position.
    

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my refractive index off, even after distillation? A: You likely have Nonanoic acid contamination.[1] The boiling point difference between 2-ethylnonanoic acid and nonanoic acid is small (<15°C).[1]

  • Fix: Use a Vigreux column for fractional distillation.[1]

  • Check: Verify purity via GC-MS.[1] The branched isomer elutes before the linear isomer on non-polar columns due to a lower boiling point (more compact structure).[1]

Q2: Can I use 2-Ethylhexanol as a starting material? A: Yes, via the Guerbet Reaction followed by oxidation, or simple homologation.

  • Method: Convert 2-ethylhexanol to 2-ethylhexyl bromide

    
     Grignard 
    
    
    
    React with CO
    
    
    .[1]
  • Verdict: This is actually the shortest path if you already have 2-ethylhexanol. It gives 2-ethylheptanoic acid (C9 total).[1] Wait , check your carbon count.

    • 2-Ethylhexanol = C8.[1]

    • Grignard + CO2 = C9 (2-Ethylheptanoic acid).[1]

    • Target is 2-Ethylnonanoic (C11). [1]

    • Correction: You would need 2-Ethyl-1-nonanol to oxidize directly.[1] This alcohol is not a common commodity chemical.[1] Stick to the Malonic or Dianion routes described above.

Q3: My second alkylation in the Malonic route stalled at 60%. Should I add more alkyl halide? A: No. Adding more halide won't help if the enolate isn't formed. The issue is the base.

  • Fix: Add a "kick" of KOtBu (0.2 eq) to the reaction mixture.[1] Potassium enolates are more reactive than sodium enolates due to the looser ion pair.

References

  • Malonic Ester Synthesis Optimization

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.[1] (Standard protocols for dialkylation).

    • LibreTexts Chemistry. "Alkylation of Enolate Ions". Link

  • Dianion Alkylation (LDA Method)

    • Creger, P. L. "Metalated Carboxylic Acids.[1] I. Alkylation." Journal of the American Chemical Society, 1967. (Foundational work on dianion selectivity).

    • Organic Syntheses, Coll.[1] Vol. 6, p.517 (1988).[1] "Alkylation of Carboxylic Acids: Cyclohexanecarboxylic Acid". Link

  • Alpha-Branched Fatty Acid Properties

    • Biermann, U., et al. "Synthesis of alkyl-branched fatty acids." European Journal of Lipid Science and Technology, 2011.

  • Steric Hindrance in Alkylation

    • Master Organic Chemistry.[1] "The Malonic Ester Synthesis". Link

Sources

Technical Support Center: Synthesis of 2-Ethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Target Molecule: 2-Ethylnonanoic Acid (CAS: 25234-25-7) Primary Synthetic Route: Malonic Ester Synthesis (Diethyl Malonate Alkylation)[1]

Introduction: The Synthetic Challenge

Welcome to the Technical Support Center. You are likely synthesizing 2-Ethylnonanoic acid to utilize its steric bulk or lipophilicity in drug delivery systems or as a metabolic probe.

While industrial routes often employ hydroformylation (Oxo process) or oxidation of 2-ethyl-1-nonanol, the Malonic Ester Synthesis remains the "Gold Standard" for laboratory and pilot-scale production due to its high regioselectivity. However, this route is prone to specific side reactions—primarily elimination (E2) , dialkylation , and incomplete decarboxylation .

This guide addresses these specific failure modes.

Module 1: Critical Side Reactions & Troubleshooting

The "Dialkylation" Trap (Homologous Impurities)

Symptom: GC-MS shows significant peaks for 2,2-diethyldiethylmalonate or 2,2-diheptyldiethylmalonate. Mechanism: The mono-alkylated intermediate is more acidic than the starting diethyl malonate (due to the inductive effect of the alkyl group destabilizing the anion less than expected, or simply statistical probability in one-pot methods). The Fix:

  • Sequential Isolation: Do not perform a "one-pot" double alkylation. Alkylate with the longer chain (Heptyl bromide) first. Isolate and purify the 2-heptyl diethyl malonate intermediate via fractional distillation before introducing the ethyl group.

  • Stoichiometry: Use a 1.1 eq excess of the base/enolate relative to the alkyl halide to ensure complete consumption of the halide, but avoid large excesses of halide which promote dialkylation.

Elimination (E2) vs. Substitution ( )

Symptom: Low yield of alkylated product; smell of alkenes (1-heptene); presence of olefinic protons in


H-NMR (

ppm). Mechanism: The ethoxide base acts as a Brønsted base rather than a nucleophile, attacking the

-proton of the alkyl halide (Heptyl bromide) rather than the

-carbon. The Fix:
  • Temperature Control:

    
     is favored at lower temperatures.[2] Add the alkyl halide dropwise at 
    
    
    
    C rather than refluxing immediately.
  • Leaving Group: Switch from Heptyl Bromide to Heptyl Iodide (more reactive in

    
    ) or Heptyl Tosylate  (less prone to E2 in these specific conditions).
    
O-Alkylation

Symptom: Loss of carbonyl stretch intensity in IR; formation of enol ethers. Mechanism: The enolate anion is an ambident nucleophile. While C-alkylation is thermodynamically favored, O-alkylation is kinetically possible, especially in polar aprotic solvents (like DMF or DMSO) if used to speed up the reaction. The Fix:

  • Solvent Choice: Stick to protic solvents like super-dry Ethanol . The solvation of the oxygen anion by ethanol hydrogen bonding reduces its nucleophilicity, favoring C-alkylation.

Module 2: Visualizing the Failure Modes

The following diagram maps the reaction logic and where specific side products originate.

ReactionPathways Start Diethyl Malonate + NaOEt Enolate Enolate Anion Start->Enolate Deprotonation MonoAlk Intermediate: 2-Heptyl Malonate Enolate->MonoAlk SN2 (Major) Side_E2 Side Product: 1-Heptene (Elimination) Enolate->Side_E2 E2 (High Temp/Sterics) HeptylBr Heptyl Bromide (C7-Br) HeptylBr->Enolate DiAlk Precursor: 2-Ethyl-2-Heptyl Malonate MonoAlk->DiAlk 2nd Alkylation (Et-Br) Side_Dialk Impurity: 2,2-Diheptyl Malonate MonoAlk->Side_Dialk Over-alkylation (if xs Heptyl-Br) EthylBr Ethyl Bromide (C2-Br) EthylBr->MonoAlk Target Target: 2-Ethylnonanoic Acid DiAlk->Target 1. Hydrolysis 2. Heat (-CO2) Side_Decarb Impurity: Incomplete Decarboxylation (Dicarboxylic Acid) DiAlk->Side_Decarb Insufficient Heat

Figure 1: Reaction pathway logic for 2-Ethylnonanoic acid synthesis, highlighting critical divergence points for side reaction formation.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize the side reactions identified above.

Phase 1: Mono-Alkylation (Heptylation)

Rationale: We introduce the larger chain first. Heptyl bromide is less reactive than ethyl bromide, so we want to use it when the steric hindrance is lowest.

  • Preparation: Dissolve Sodium metal (1.05 eq) in anhydrous Ethanol under

    
    .
    
  • Addition: Add Diethyl Malonate (1.0 eq) dropwise at room temperature. Stir 30 min.

  • Alkylation: Add 1-Bromoheptane (1.0 eq) dropwise.

    • Critical Control Point: Do not reflux immediately. Stir at

      
      C for 1 hour, then reflux for 4 hours. This gradient minimizes E2 elimination (heptene formation).
      
  • Workup: Distill off ethanol. Partition between water/ether. Dry organic layer.[3]

  • Purification (Mandatory): Fractionally distill the crude oil. Collect the fraction corresponding to Diethyl 2-heptylmalonate.

    • Why? Removing unreacted malonate prevents "2-ethyl malonate" formation in the next step.

Phase 2: Second Alkylation (Ethylation)
  • Preparation: Prepare fresh NaOEt (1.1 eq) in Ethanol.

  • Addition: Add purified Diethyl 2-heptylmalonate.

  • Alkylation: Add Bromoethane (1.2 eq).

    • Note: Excess ethyl bromide is acceptable here as it is volatile and easily removed, unlike heptyl bromide.

  • Reflux: Reflux overnight (steric hindrance is now higher; more energy is required).

Phase 3: Hydrolysis & Decarboxylation[4][5]
  • Hydrolysis: Treat the diester with 50% KOH (aq) and reflux until the organic layer disappears (homogeneous).

  • Decarboxylation: Acidify with

    
     to pH 1. Extract the dicarboxylic acid.
    
  • Thermal Step: Heat the neat dicarboxylic acid to

    
    C.
    
    • Observation: Evolution of

      
       gas.
      
    • Endpoint: When bubbling ceases, vacuum distill the residue to obtain 2-Ethylnonanoic acid .

Module 4: FAQ & Data Tables

Impurity Profile Table
Impurity NameOriginDetection (Method)Removal Strategy
1-Heptene E2 Elimination of Heptyl BromideNMR (5.8 ppm), GC (Low RT)Evaporation (High volatility)
Nonanoic Acid Mono-alkylation only (Failed 2nd step)GC-MS (M-28 peak)Fractional Distillation (BP diff is small, requires high plate count)
2-Ethyl-2-heptylmalonic acid Incomplete DecarboxylationNMR (Broad COOH peak), IR (Double C=O)Re-heat to 180°C under vacuum
Ethyl 2-ethylnonanoate Incomplete HydrolysisIR (Ester stretch ~1735 cm-1)Extended reflux with KOH
Frequently Asked Questions

Q: Can I use Potassium tert-butoxide (KOtBu) to improve the yield? A: Avoid it. While KOtBu is a stronger base, it is also bulkier. This increases steric hindrance and drastically favors the E2 elimination pathway, leading to massive amounts of 1-heptene instead of your substitution product. Stick to Sodium Ethoxide (NaOEt).[1][4][5]

Q: My final product is a waxy solid, but 2-ethylnonanoic acid should be a liquid. What happened? A: You likely have incomplete decarboxylation . The intermediate 2-ethyl-2-heptylmalonic acid is a solid.

  • Test: Dissolve a small amount in

    
    . If you see a huge broad singlet at 10-12 ppm integrating for 2 protons (dicarboxylic acid) instead of 1, you need to heat your bulk material to 
    
    
    
    C again until gas evolution stops.

Q: Why not use 2-ethylnonyl bromide and react with cyanide? A: Synthesis of 2-ethylnonyl bromide itself requires 2-ethyl-1-nonanol. If you have that alcohol, oxidizing it directly (Jones Oxidation or TEMPO) is faster than the bromide-cyanide displacement. The Malonic route is preferred when you are building the carbon skeleton from smaller, cheaper units (Heptyl + Ethyl).

References

  • Malonic Ester Synthesis Mechanism & Kinetics

    • Source: Master Organic Chemistry. "The Malonic Ester Synthesis."
    • URL:[Link]

  • Alkylation of Enol

    • Source: Chemistry LibreTexts. "22.
    • URL:[Link]

  • Industrial Analogs (2-Ethylhexanoic Acid Production)

    • Source: MDPI. "Efficient Synthesis of 2-Ethylhexanoic Acid...
    • URL:[Link][6]

  • Decarboxyl

    • Source: Organic Chemistry Portal. "Malonic Ester Synthesis."
    • URL:[Link]

Sources

Technical Guide: Purification of Crude 2-Ethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Ethylnonanoic acid is a branched-chain C11 fatty acid. Unlike linear fatty acids, its steric hindrance (ethyl group at the


-position) significantly alters its physical properties and reactivity. It is typically a liquid at room temperature with a high boiling point, making atmospheric distillation destructive.

Critical Properties for Purification:

Property Value Implication for Purification
Boiling Point (atm) ~289°C (552°F) Do NOT distill at atmospheric pressure. Thermal decomposition (decarboxylation) will occur.
Boiling Point (1 mmHg) ~125–135°C High vacuum is mandatory for thermal separation.
Melting Point < 0°C (Liquid) Crystallization is generally ineffective for purification; use distillation.
pKa ~4.8 Standard acid-base extraction is highly effective for removing neutral impurities.

| Density | 0.908 g/mL | Lighter than water; in extractions, the organic layer is on top. |

Purification Workflow: The "Two-Tier" Protocol

For crude material (purity <90%), a single technique is rarely sufficient. We recommend a Tier 1 Chemical Clean followed by a Tier 2 Physical Separation .

Workflow Diagram

PurificationWorkflow Start Crude 2-Ethylnonanoic Acid (Impurities: Alcohols, Aldehydes, Color) Extraction Tier 1: Acid-Base Extraction (Removes Neutrals) Start->Extraction PhaseSep Phase Separation (Aqueous Soap vs. Organic Waste) Extraction->PhaseSep Acidification Re-acidification (HCl/H2SO4) (Regenerates Free Acid) PhaseSep->Acidification Aqueous Layer (Target) Waste Waste: Neutral Organics (2-Ethylnonanol, etc.) PhaseSep->Waste Organic Layer (Discard) Drying Drying & Solvent Removal Acidification->Drying Distillation Tier 2: High-Vacuum Distillation (< 5 mmHg) Drying->Distillation Final Pure 2-Ethylnonanoic Acid (>98% Purity) Distillation->Final

Figure 1: The integrated purification workflow combining chemical extraction and physical distillation.

Tier 1: Acid-Base Extraction (Removal of Neutrals)

This step relies on the acidity of the carboxylic group. Impurities from synthesis (often unreacted alcohols like 2-ethylnonanol or aldehydes) are neutral and will not form salts.

Protocol
  • Dissolution: Dissolve crude acid in a non-polar solvent (e.g., Hexane or Diethyl Ether). Ratio: 1:3 (Acid:Solvent).

  • Saponification (Salt Formation): Extract with 10% NaOH or KOH solution.

    • Mechanism:[1]

      
      
      
    • Target: The fatty acid moves to the aqueous layer. Neutral impurities stay in the organic layer.

  • Washing: Wash the aqueous layer (containing the product) 2x with fresh solvent to remove trapped organics.

  • Re-acidification: Cool the aqueous layer to 0-5°C. Slowly add 6M HCl until pH < 1.

    • Observation: The solution will turn cloudy as the free acid oils out.

  • Recovery: Extract the re-formed oil into solvent (e.g., Ethyl Acetate or DCM), dry over

    
    , and evaporate solvent.
    
Troubleshooting Guide: Emulsions

Branched fatty acid salts act as excellent surfactants (soaps), often causing stubborn emulsions during Step 2.

SymptomCauseCorrective Action
Middle "Rag" Layer Stable emulsion formed by soap + water + organic solvent.Add Brine: Sat. NaCl increases ionic strength, forcing phase separation ("salting out").Heat: Gently warm to 40°C to reduce viscosity.Filter: Pass the emulsion through a Celite pad to break physical bubbles.
No Phase Separation pH too high (too much soap character) or solvent density too close to water.Change Solvent: Use DCM (density > 1.3) instead of ether.Acidify Slightly: Drop pH to ~9-10 (carefully) to reduce soap foaming, though this risks losing yield.

Tier 2: Fractional Vacuum Distillation

After Tier 1, the material is chemically pure but may be colored or contain trace isomers. Distillation is the definitive purification step.

Equipment Setup
  • Column: Vigreux column (10-20 cm) or Packed column (for isomer separation).

  • Vacuum: High vacuum pump capable of < 2 mmHg (Torr).

  • Heating: Oil bath (silicone oil) set 20-30°C above expected boiling point.

Distillation Parameters (Estimated)
Pressure (mmHg)Expected Vapor Temp (°C)Notes
760 (Atm) ~289°CDANGER: Decomposition likely.
10 ~145–155°CAcceptable, but requires high bath temp.
1 ~125–135°COptimal range.
0.1 ~95–105°CIdeal for highly heat-sensitive batches.
Fraction Collection Logic
  • F1 (Forerun): First 5-10% of distillate. Contains residual solvents and lower boiling isomers (e.g., C9/C10 acids). Discard.

  • F2 (Main Cut): Stable temperature plateau (±1°C). This is your pure 2-ethylnonanoic acid. Collect.

  • F3 (Tail): Temperature spikes or vacuum drops. Contains dimers/polymers.[2] Stop.

Distillation Logic Tree

DistillationLogic CheckVacuum Is Vacuum < 5 mmHg? CheckTemp Is Vapor Temp Stable? CheckVacuum->CheckTemp Yes Stop Abort / Check Leaks CheckVacuum->Stop No (Fix Seal) CheckColor Is Distillate Clear? CheckTemp->CheckColor Yes Discard Discard to Waste CheckTemp->Discard No (Forerun/Tail) Collect Collect Main Fraction CheckColor->Collect Yes CheckColor->Discard No (Entrainment) Start Start Heating Start->CheckVacuum

Figure 2: Decision matrix for managing the distillation cut.

Frequently Asked Questions (FAQs)

Q1: Can I use crystallization to purify this acid? A: Likely not. Branched fatty acids like 2-ethylnonanoic acid typically have very low melting points (often <-50°C) and form glasses rather than crystals due to the ethyl group disrupting packing. Distillation is the standard method.

Q2: My product is yellow after distillation. Why? A: This is "entrainment." You likely heated the pot too aggressively, causing microscopic droplets of the colored crude residue to splash into the receiver. Solution: Redistill using a splash guard or "Claisen adapter" and heat more slowly.

Q3: How do I verify the purity? A:

  • GC-FID/MS: Derivatize to the methyl ester (using

    
    -Methanol or Diazomethane) before injection. Free fatty acids often tail on standard columns.
    
  • Titration: Acid value titration (KOH) can determine equivalent weight, confirming it matches C11 (MW ~186.29 g/mol ).

Q4: Is the "2-ethyl" group stable? A: Yes, the branching is chemically stable. However, the


-proton is slightly less acidic due to the electron-donating ethyl group, making the pKa slightly higher than linear nonanoic acid, but this does not affect standard extraction protocols.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14276-84-7 (2-Ethylnonanoic Acid). Retrieved from [Link]

  • LookChem. 2-Ethylnonanoic Acid Properties and Boiling Point Data. Retrieved from [Link]

  • Technoilogy. Fatty Acid Distillation & Fractionation: Core Processes. Retrieved from [Link]

  • ResearchGate. Gas-Chromatographic Determination of Volatile Fatty Acids (Methodology for Branched Acids). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Ethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Ethylnonanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of byproducts from 2-Ethylnonanoic acid reactions. Our goal is to equip you with the expertise and practical knowledge to achieve high-purity 2-Ethylnonanoic acid for your critical applications.

Introduction to 2-Ethylnonanoic Acid Synthesis and Impurity Profile

2-Ethylnonanoic acid is typically synthesized through the oxidation of 2-ethylnonanal or 2-ethylnonanol. While these methods are generally effective, they can lead to the formation of several byproducts that may compromise the purity of the final product. Understanding the origin and chemical nature of these impurities is the first step toward their effective removal.

The most common synthetic route involves the oxidation of 2-ethylnonanal.[1] This process, while seemingly straightforward, can be accompanied by side reactions that generate a predictable profile of impurities. Based on studies of analogous aldehydes, the primary byproducts from the oxidation of 2-ethylnonanal are expected to be:

  • Unreacted Starting Material: 2-Ethylnonanal

  • Over-oxidation Products: While less common with aldehydes, harsh conditions can lead to some degradation.

  • Side-Reaction Products: These can include nonane, 4-nonanone, 4-nonanol, and esters like 4-nonyl formate.[2]

This guide will address the common challenges encountered in purifying 2-Ethylnonanoic acid and provide detailed protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common byproducts I should expect in my 2-Ethylnonanoic acid synthesis, and why do they form?

Answer:

When synthesizing 2-Ethylnonanoic acid, particularly through the oxidation of 2-ethylnonanal, you are likely to encounter a specific set of byproducts. Understanding their formation mechanism is key to preventing them and selecting the appropriate purification strategy. The expected byproducts are analogous to those found in the well-studied oxidation of 2-ethylhexanal.[2]

Common Byproducts and Their Formation Mechanisms:

ByproductPredicted StructureFormation Mechanism
Unreacted Aldehyde 2-EthylnonanalIncomplete oxidation reaction. This can be due to insufficient oxidant, reaction time, or suboptimal reaction temperature.
Alkane NonaneDecarbonylation of the parent aldehyde can occur at elevated temperatures, leading to the formation of the corresponding alkane.
Ketone 4-NonanoneIsomerization of the starting aldehyde followed by oxidation can lead to the formation of a ketone.
Alcohol 4-NonanolReduction of the ketone byproduct or incomplete oxidation of the corresponding secondary alcohol if 2-ethylnonanol is the starting material.
Ester 4-Nonyl formateTishchenko-type reaction or reaction of the peroxy acid intermediate with the aldehyde can lead to ester formation.[2]

Expert Insight: The formation of these byproducts is often interconnected. For instance, the presence of a ketone suggests that the reaction conditions might be too harsh, potentially leading to other degradation products. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help in optimizing the reaction to minimize byproduct formation.

Troubleshooting Guide 1: My final product is contaminated with unreacted 2-ethylnonanal. How can I remove it?

Answer:

Residual aldehyde is a common issue and can often be addressed by leveraging the difference in chemical reactivity between the aldehyde and the carboxylic acid.

Recommended Strategy: Bisulfite Adduct Formation and Extraction

This method relies on the selective reaction of aldehydes with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic-soluble carboxylic acid.

Protocol: Aldehyde Removal via Bisulfite Extraction

  • Dissolution: Dissolve the crude 2-Ethylnonanoic acid in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of the aldehyde, can be drained and discarded.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified 2-Ethylnonanoic acid.

Causality: The nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde forms a charged adduct, rendering it soluble in the aqueous phase. The carboxylic acid does not react under these conditions and remains in the organic phase.

crude_product Crude 2-Ethylnonanoic Acid (in organic solvent) bisulfite_extraction Wash with aq. NaHSO₃ crude_product->bisulfite_extraction separation Phase Separation bisulfite_extraction->separation aqueous_layer Aqueous Layer (Aldehyde-Bisulfite Adduct) separation->aqueous_layer Discard organic_layer Organic Layer (Purified Acid) separation->organic_layer final_product Pure 2-Ethylnonanoic Acid organic_layer->final_product Dry & Concentrate

Caption: Workflow for aldehyde removal.

FAQ 2: How can I effectively separate neutral byproducts like nonane and 4-nonanone from my carboxylic acid product?

Answer:

The most robust method for separating neutral, non-polar byproducts from a carboxylic acid is through acid-base extraction. This technique exploits the acidic nature of the carboxylic acid to selectively move it into an aqueous phase, leaving the neutral impurities behind in the organic phase.

Protocol: Acid-Base Extraction for Purification of 2-Ethylnonanoic Acid

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Shake the funnel, venting frequently.

  • Phase Separation: Allow the layers to separate. The deprotonated 2-ethylnonanoic acid (sodium 2-ethylnonanoate) will be in the aqueous layer, while the neutral byproducts will remain in the organic layer.

  • Extraction of Aqueous Layer: Drain the aqueous layer into a clean flask. To ensure complete extraction, you can wash the organic layer with a fresh portion of the aqueous base and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 6 M hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The 2-Ethylnonanoic acid will precipitate out or form an oily layer.

  • Final Extraction and Purification: Extract the acidified aqueous solution with a fresh portion of the organic solvent. Combine the organic extracts, wash with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield the purified 2-Ethylnonanoic acid.

Expert Insight: The choice of base can be important. A stronger base like NaOH will deprotonate the carboxylic acid more completely, leading to a more efficient extraction. However, for sensitive substrates, a milder base like sodium bicarbonate might be preferred.

cluster_0 Initial State cluster_1 Extraction cluster_2 Purification Path crude Crude Product in Organic Solvent add_base Add Aqueous Base crude->add_base separate_phases Separate Phases add_base->separate_phases aqueous_phase Aqueous Phase (Carboxylate Salt) separate_phases->aqueous_phase organic_phase Organic Phase (Neutral Impurities) separate_phases->organic_phase Discard acidify Acidify aqueous_phase->acidify extract_acid Extract with Organic Solvent acidify->extract_acid pure_acid Pure 2-Ethylnonanoic Acid extract_acid->pure_acid

Caption: Acid-base extraction workflow.

Troubleshooting Guide 2: After acid-base extraction, my product still shows minor impurities. What is the next step for achieving higher purity?

Answer:

For achieving very high purity, especially after an initial purification by extraction, fractional distillation under reduced pressure is the method of choice. This technique is particularly effective for separating compounds with close boiling points.

Why Vacuum Distillation?

2-Ethylnonanoic acid has a relatively high boiling point at atmospheric pressure. Distilling at high temperatures can lead to decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient purification.

Protocol: Vacuum Fractional Distillation of 2-Ethylnonanoic Acid

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum. This includes a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

  • Charging the Flask: Add the partially purified 2-Ethylnonanoic acid to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point at the recorded pressure. The first fraction will likely contain any lower-boiling impurities. The main fraction should be collected at a stable temperature, which corresponds to the boiling point of 2-Ethylnonanoic acid at that pressure.

  • Completion: Stop the distillation when the temperature starts to drop or rise significantly, indicating that the main product has been distilled.

Data Presentation: Boiling Points of Relevant Compounds

CompoundBoiling Point at 760 mmHg (°C) (Predicted)Comments
Nonane~151Lower boiling than the product.
4-Nonanone~187Lower boiling than the product.
4-Nonanol~195Lower boiling than the product.
2-Ethylnonanoic Acid ~250-260 The target compound.
4-Nonyl formate~210-220Lower boiling than the product.

Note: These are estimated boiling points. The actual boiling point under vacuum will be significantly lower.

FAQ 3: Can I use recrystallization to purify 2-Ethylnonanoic acid?

Answer:

Recrystallization is a powerful purification technique for solid compounds. 2-Ethylnonanoic acid is a liquid at room temperature, which makes traditional recrystallization challenging. However, for certain applications requiring ultra-high purity, it is possible to crystallize some branched-chain carboxylic acids at low temperatures.

Considerations for Low-Temperature Crystallization:

  • Solvent Selection: The ideal solvent should dissolve the 2-Ethylnonanoic acid at a higher temperature and have very limited solubility at a lower temperature. A solvent in which the impurities are highly soluble at all temperatures is preferred.

  • Potential Solvents: Non-polar solvents like hexanes or heptane, or a mixed solvent system, could be explored.

  • Procedure: This would involve dissolving the acid in a minimal amount of the chosen solvent at room temperature or with gentle warming, followed by slow cooling to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization. The crystals would then need to be quickly filtered in a cold environment.

Expert Opinion: While technically possible, low-temperature crystallization of a liquid carboxylic acid is often a difficult and low-yielding process. For most applications, a combination of acid-base extraction and vacuum fractional distillation will provide sufficient purity.

Analytical Methods for Purity Assessment

Verifying the purity of your final product is a critical step. The following are recommended analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities. The mass spectrometer allows for the definitive identification of the byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile impurities or for quantitative analysis with a suitable standard. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the final product and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

References

  • Kubica, P., et al. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Molecules, 28(17), 6267. [Link]

  • CN1357527A - Production process of 2-ethyl hexanoic acid.
  • Lumen Learning. (n.d.). Oxidation of alcohols & aldehydes. In Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

Sources

Technical Support Center: Optimizing 2-Ethylhexanal Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in 2-Ethylhexanal (2-EHAL) Oxidation to 2-Ethylhexanoic Acid (2-EHA). Audience: Process Chemists, Chemical Engineers, and R&D Scientists. Safety Alert: CRITICAL HAZARD. Aldehyde oxidation proceeds via peracid intermediates. Accumulation of peroxy acids (e.g., peroxy-2-ethylhexanoic acid) can lead to thermal runaway and explosions. Ensure adequate cooling and peroxide monitoring.

Core Directive: The Mechanism of Failure

To troubleshoot low conversion, you must first diagnose whether your system is failing thermodynamically, kinetically, or physically (mass transfer).

The oxidation of 2-ethylhexanal is a radical-chain autoxidation . It is not a simple concerted reaction.[1] It proceeds in three phases:

  • Initiation: Generation of the acyl radical (

    
    ).
    
  • Propagation: Formation of the peracid (

    
    ) and subsequent reaction with aldehyde to form two moles of acid.
    
  • Termination: Recombination of radicals (stopping the chain).

Low conversion typically stems from one of three root causes:

  • Induction Failure: The radical chain never ignites due to inhibitors.

  • Oxygen Starvation: The rate of oxygen dissolution (

    
    ) is slower than the intrinsic reaction rate.
    
  • Catalyst Deactivation: The metal center (Co/Mn) precipitates or changes oxidation state, halting the decomposition of peracids.

Visualizing the Pathway

The following diagram illustrates the radical chain and where it typically fails.

G Aldehyde 2-Ethylhexanal (Feed) Radical Acyl Radical (R-CO•) Aldehyde->Radical Initiation (Catalyst/Heat) PerRadical Peracyl Radical (R-COOO•) Radical->PerRadical + O2 (Fast) Peracid Peracid (Intermediate) PerRadical->Peracid + Aldehyde (Rate Limiting Step 1) Peracid->Radical Regenerates Acid 2-Ethylhexanoic Acid (Product) Peracid->Acid Catalytic Decomp (Co/Mn) Inhibitor Inhibitors (Phenols/Amines) Inhibitor->Radical Quenches (Induction Period)

Figure 1: Radical chain mechanism showing the critical peracid intermediate and inhibitor quenching points.

Troubleshooting Guide (FAQ Format)

Category A: The Reaction Won't Start (Induction Period)

Q: I am holding the reactor at 40°C with oxygen flow, but there is no oxygen uptake for the first 3 hours. Why?

A: You are likely battling inhibitors in your feed. 2-Ethylhexanal is often stabilized with antioxidants (like BHT or hydroquinone) for shipping. Even ppm levels of these phenolic compounds act as radical scavengers, quenching the


 radicals immediately upon formation.
  • The Fix:

    • Distill the Feed: Flash distill the aldehyde under nitrogen immediately before use to remove heavy inhibitors.

    • Chemical Initiation: Spike the reaction with 0.5–1.0 wt% of pre-formed 2-ethylhexanoic acid or a trace of benzoyl peroxide to overwhelm the inhibitor threshold.

    • Temperature Kick: Briefly raise the temperature to 50–60°C to overcome the activation energy barrier for initiation, then cool back to 40°C once uptake begins.

Category B: The Reaction Stalls at ~50-60% Conversion

Q: The reaction starts well but the rate drops precipitously after 50% conversion. Adding more catalyst doesn't help.

A: This is a classic Oxygen Mass Transfer Limitation , not a kinetic issue. As the reaction proceeds, the viscosity of the mixture increases (carboxylic acids are more viscous than aldehydes due to hydrogen bonding). This reduces the gas-liquid mass transfer coefficient (


). If 

, the liquid becomes oxygen-starved.
  • The Fix:

    • Agitation: Increase impeller speed (RPM). Ensure you are using a gas-entraining impeller (e.g., Rushton turbine or hollow-shaft aerator) rather than a simple marine propeller.

    • Pressure: Slightly pressurize the reactor (2–5 bar). According to Henry’s Law, doubling the pressure doubles the dissolved oxygen concentration.

    • Sparger Design: Switch from a dip tube to a sintered metal sparger to decrease bubble size and increase surface area.

Category C: High Conversion, Low Yield (Selectivity Issues)

Q: I achieved 98% conversion, but the yield of 2-ethylhexanoic acid is only 80%. What are the byproducts?

A: You are likely seeing Decarbonylation or Aldol Condensation .

  • Decarbonylation:

    
    . This happens if the temperature is too high (>80°C) or if the local oxygen concentration is zero (oxygen starvation favors radical fragmentation over oxidation).
    
  • Aldol Condensation: 2-Ethylhexanal self-condenses to form heavy dimers (C16 species). This is catalyzed by bases or high temperatures.

  • The Fix:

    • Keep T < 50°C.[2]

    • Ensure the catalyst (if using mixed salts) does not create a basic environment.

    • Maintain oxygen saturation (see Category B).

Catalyst Selection & Optimization

The choice of catalyst dictates the balance between rate and safety (peracid decomposition).

Catalyst SystemProsConsBest For
Uncatalyzed (Autoxidation) No metal residues; cheaper.Slow; High T required (>60°C); Dangerous peracid accumulation.Small scale, high-purity needs.
Cobalt (Co) Salts Excellent initiation; Rapid peracid decomposition.Can cause "induction period" if Co(III) is not generated quickly.Standard Industrial Choice.
Manganese (Mn) Salts Synergistic with Co; Prevents "catalyst blackout."Lower activity on its own.Mixed Co/Mn systems.
Copper (Cu) Salts High selectivity.[3]Much slower rate; often requires higher T.Specialized selectivity needs.

Recommendation: Use a Cobalt(II) 2-ethylhexanoate catalyst (50–100 ppm Co). It is soluble in the reaction medium and provides a self-validating induction of the radical chain.

Standard Kinetic Validation Protocol

Use this protocol to benchmark your system. If you cannot reproduce these results, your hardware (mass transfer) or feed purity is the issue.

Reagents:

  • 2-Ethylhexanal (Freshly distilled, >99%).

  • Solvent: None (Neat) or Ethyl Acetate (if viscosity is an issue).

  • Catalyst: Cobalt(II) 2-ethylhexanoate (100 ppm metal basis).

  • Gas: Pure Oxygen (or Air at 5 bar).

Step-by-Step:

  • Setup: Use a glass reactor with a cooling jacket, reflux condenser (set to -10°C to retain aldehyde), and a high-shear mechanical stirrer.

  • Loading: Charge aldehyde and catalyst. Start stirring before heating.

  • Purge: Purge headspace with

    
     to remove ambient moisture/air.
    
  • Heat: Ramp temperature to 40°C .

  • Initiation: Switch gas feed to Oxygen (flow rate: 100 mL/min per 100g feed).

  • Monitoring:

    • Monitor Exotherm : A sharp rise in T (e.g., 40°C

      
       45°C) indicates initiation. Engage cooling immediately.
      
    • Monitor Peroxides : Test hourly using starch-iodide paper or titration. Peroxide content should remain low (<2%) if the catalyst is working.

  • Completion: Stop when oxygen uptake ceases or GC analysis shows <1% aldehyde.

Diagnostic Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Problem: Low Conversion CheckInduction Did reaction start? (O2 uptake / Exotherm) Start->CheckInduction CheckRate Did rate slow down mid-reaction? CheckInduction->CheckRate Yes CheckPurity Check Feed Purity (Inhibitors?) CheckInduction->CheckPurity No (Flatline) CheckMassTransfer Check Mass Transfer (Increase RPM/Pressure) CheckRate->CheckMassTransfer Viscosity Limited CheckDeactivation Check Catalyst (Precipitation?) CheckRate->CheckDeactivation Kinetic Stall Distill Feed / Increase Temp Distill Feed / Increase Temp CheckPurity->Distill Feed / Increase Temp Use Sintered Sparger / Pressurize Use Sintered Sparger / Pressurize CheckMassTransfer->Use Sintered Sparger / Pressurize Add fresh Co(II) / Check Ligands Add fresh Co(II) / Check Ligands CheckDeactivation->Add fresh Co(II) / Check Ligands

Figure 2: Diagnostic logic tree for isolating conversion failures.

References

  • Tsekhina, N. N., & Freidin, B. G. (1986). Kinetics and mechanism of oxidation of 2-ethylhexanol in presence of cobalt 2-ethylhexanoate. Journal of Applied Chemistry of the USSR.[4] [4]

  • Larkin, D. R. (1990). The role of catalysts in the air oxidation of aliphatic aldehydes.[5] The Journal of Organic Chemistry, 55(5), 1563-1568.

  • Guidechem. (2022). How is 2-Ethylhexanoic Acid Manufactured?

  • Fisher Scientific. (2012). Safety Data Sheet: Peracetic Acid. (Highlighting peracid hazards in oxidation).

  • Patsnap. (2000). Patent CN1357527A: Production process of 2-ethyl hexanoic acid.

Sources

Preventing ester formation during 2-Ethylnonanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ester Formation & Impurities Ticket ID: #CHEM-2EN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering ester impurities during the synthesis of 2-Ethylnonanoic acid . This is a common issue arising from two distinct mechanisms depending on your synthetic route: Incomplete Hydrolysis (in Malonic Ester synthesis) or Fischer Esterification (during acidic workup).

This guide provides a root-cause analysis and a validated protocol to eliminate these impurities. The target molecule, a branched C11 fatty acid, requires rigorous solvent management to prevent thermodynamic equilibrium from favoring the ester form.

Module 1: The Malonic Ester Route (Primary Method)

The most robust synthesis for 2-substituted carboxylic acids is the alkylation of diethyl malonate. The "Ester Formation" issue here is typically re-esterification during the decarboxylation step.

The Mechanism of Failure

In the standard protocol, diethyl malonate is alkylated with heptyl bromide and ethyl bromide. The resulting Diethyl 2-ethyl-2-heptylmalonate must be hydrolyzed and decarboxylated.

  • The Trap: Hydrolysis (saponification) produces ethanol as a byproduct. If this ethanol is not strictly removed before the acidification/decarboxylation step, the presence of strong acid (H₂SO₄/HCl) and heat will drive Fischer Esterification , converting your product back into Ethyl 2-ethylnonanoate .

Validated Protocol: The "Solvent-Switch" Method

Objective: Synthesize 2-ethylnonanoic acid while ensuring <0.1% ester content.

Step 1: Dual Alkylation (Pre-requisite)
  • Reagents: Diethyl malonate (1.0 eq), NaOEt (2.2 eq), Heptyl bromide (1.05 eq), Ethyl bromide (1.05 eq).

  • Checkpoint: Ensure complete conversion to the dialkylated malonate via GC-MS before proceeding. Unreacted mono-alkylated malonates will form different acid impurities.

Step 2: Rigorous Saponification (The Critical Control Point)
  • Reagents: 50% KOH (aq), Ethanol (co-solvent).

  • Procedure: Reflux the dialkylated ester with excess KOH (3.0 eq) for 4–6 hours.

  • Validation: Take an aliquot, mini-workup (acidify/extract), and check 1H-NMR.

    • Fail: Signals at ~4.1-4.2 ppm (quartet, O-CH2-CH3).

    • Pass: No ethyl signals; only aliphatic backbone signals.

Step 3: The "Solvent Switch" (Ester Prevention)
  • Action: DO NOT ACIDIFY YET.

  • Procedure:

    • Equip the flask with a distillation head or move to a rotary evaporator.

    • Distill off the ethanol/water azeotrope until the head temperature reaches 98–100°C.

    • Add fresh water to maintain volume if the slurry becomes too thick.

    • Why? You are removing the nucleophile (EtOH) that causes esterification in the next step.

Step 4: Acidification & Decarboxylation
  • Reagents: H₂SO₄ (conc.) or HCl (6M).

  • Procedure:

    • Cool the aqueous salt slurry to 0°C.

    • Slowly add acid until pH < 1.

    • Phase Separation: The free dicarboxylic acid may oil out.

    • Decarboxylation: Heat the mixture to 160–180°C (neat or in high-boiling solvent like DMSO/Xylene if volume allows, though neat is standard for fatty acids). CO₂ evolution will be vigorous.[1]

    • Result: Pure 2-Ethylnonanoic acid.

Visualizing the "Danger Zone"

The following diagram illustrates where the process fails (Red Path) and the correct intervention (Green Path).

G Start Dialkyl Malonate Ester Saponification Saponification (KOH / EtOH / H2O) Start->Saponification Intermediate Mixture: K-Salt + Free Ethanol Saponification->Intermediate Acidify_Fail Direct Acidification (H+ / Heat) Intermediate->Acidify_Fail Ethanol Present Distill CRITICAL STEP: Distill off Ethanol Intermediate->Distill Remove Nucleophile Impurity Impurity Formed: Ethyl 2-Ethylnonanoate Acidify_Fail->Impurity Fischer Esterification Acidify_Success Acidification (H+ / Heat) Distill->Acidify_Success Ethanol Absent Product Target Product: 2-Ethylnonanoic Acid Acidify_Success->Product

Caption: Workflow logic distinguishing the correct "Solvent Switch" pathway (Green) from the common error leading to ester impurities (Red).

Module 2: Alternative Route (Oxidation)

If you are synthesizing 2-ethylnonanoic acid via the oxidation of 2-ethyl-1-nonanol (using Jones Reagent, TEMPO, or Permanganate), ester formation occurs via a different mechanism: Dimerization .

  • The Issue: As the alcohol oxidizes to the acid, the reaction vessel contains both Starting Material (Alcohol) and Product (Acid).[2] Under acidic conditions (e.g., Jones Oxidation), these react to form 2-ethylnonyl 2-ethylnonanoate .

  • Prevention Strategy:

    • Avoid Anhydrous Acidic Conditions: Use buffered oxidants (e.g., TEMPO/NaOCl) rather than Chromic acid in acetone.

    • Order of Addition: Add the alcohol slowly to an excess of oxidant. This ensures the alcohol concentration remains low relative to the oxidant, favoring oxidation over esterification.

Troubleshooting & FAQ

Q1: I already have the ethyl ester impurity in my final product. Can I purify it?

A: Distillation is difficult because the boiling points of the acid and its ethyl ester are relatively close.

  • Recommended Fix: Perform a "Rescue Hydrolysis."

    • Dissolve the impure mixture in MeOH/Water (1:1).

    • Add NaOH (2.0 eq) and reflux for 2 hours.

    • Distill off the MeOH (Crucial!).

    • Wash the aqueous residue with MTBE (removes non-acidic impurities).

    • Acidify the aqueous layer and extract with Hexanes/DCM.

Q2: Why does my NMR show a triplet at ~4.1 ppm?

A: This is the diagnostic signal for the -OCH2CH3 protons of an ethyl ester.

  • Diagnosis: If this appears after workup, you likely used ethanol to quench an acid chloride intermediate or failed to remove ethanol after malonate hydrolysis.

  • Action: See "Rescue Hydrolysis" above.

Q3: Can I use Methanol for the malonate synthesis to save money?

A: Not recommended.

  • If you use Diethyl malonate + Sodium Methoxide (NaOMe) in Methanol, you will get Transesterification . You will end up with a mixture of Ethyl, Methyl, and Mixed esters.

  • Rule: Always match your alkoxide base to your ester groups (Diethyl malonate

    
     NaOEt/EtOH).
    

Data Summary: Impurity Profiles

Impurity TypeOrigin StepDiagnostic Signal (1H NMR)Prevention Strategy
Ethyl Ester Acidification w/ residual EtOH~4.12 ppm (q, 2H)Distill EtOH before adding acid.
Dimer Ester Oxidation of Alcohol~4.05 ppm (d, 2H)Use excess oxidant; avoid acid.
Decarboxylated Alkane Overheating during decarboxylation~0.8-1.3 ppm (loss of COOH)Control temp <190°C.

References

  • Malonic Ester Synthesis Mechanism & Hydrolysis

    • Source: Organic Syntheses, Coll.[3] Vol. 2, p. 288 (1943).

    • Relevance: Establishes the standard protocol for alkylation and subsequent hydrolysis/decarboxylation of substituted malon
    • Link:

  • Fischer Esterific

    • Source: Master Organic Chemistry, "Fischer Esterific
    • Relevance: Explains the equilibrium mechanics driven by alcohol concentration and acid c
    • Link:

  • Carboxylic Acid Workup Procedures

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Relevance: Standard operating procedures for the purification of fatty acids and removal of neutral impurities (esters) via base extraction.
    • Link:

  • Oxidation of Alcohols to Acids (TEMPO method)

    • Source: Organic Chemistry Portal, "Oxid
    • Relevance: Provides mild alternatives to Jones oxidation to prevent ester dimeriz
    • Link:

Sources

Technical Support Center: 2-Ethylnonanoic Acid Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: 2ENA-STAB-001 Subject: Stability, Troubleshooting, and Storage Protocols for 2-Ethylnonanoic Acid

Introduction: The Nature of the Molecule

Welcome to the technical support hub. To troubleshoot 2-Ethylnonanoic acid (2-ENA), you must first understand its structural behavior. As a branched-chain fatty acid (C11H22O2), 2-ENA exhibits distinct lipophilicity and steric hindrance compared to its linear counterparts (like nonanoic acid).

While generally stable, its


-hydrogen  (at the branching point) is a site of vulnerability for radical oxidation, and its carboxylic head group makes it susceptible to moisture-induced assay drift. This guide treats storage not as a passive activity, but as an active maintenance of chemical integrity.

Module 1: Visual & Physical Troubleshooting (FAQs)

Q1: My 2-ENA liquid has turned from colorless to a pale yellow. Is it compromised?

Diagnosis: Likely Oxidative Stress or Metal Contamination .

The Mechanism: While branched acids are more stable than unsaturated fatty acids, they are not immune to auto-oxidation. Long-term exposure to atmospheric oxygen can initiate a free-radical mechanism at the


-carbon position. This forms hydroperoxides, which eventually degrade into trace aldehydes and ketones (chromophores), causing the yellowing. Alternatively, if stored in unlined steel drums, the acid can leach iron, forming colored iron carboxylates.

The Fix:

  • Check Peroxide Value (PV): If PV > 10 meq/kg, oxidation has occurred. Distillation is required to purify.

  • Check Metal Content: If oxidation is ruled out, test for Iron (Fe) via ICP-MS.

  • Prevention: Always store under an inert atmosphere (Nitrogen or Argon blanket) to break the oxidation cycle.

Q2: The liquid appears cloudy or has suspended particulates. Has it polymerized?

Diagnosis: Moisture Contamination or Temperature Shock (Titer Point).

The Mechanism: 2-ENA is hydrophobic, but the carboxylic acid head is hydrophilic. It is hygroscopic and will pull moisture from humid air. At saturation, water micro-droplets form a haze (emulsion). Alternatively, if stored below its titer point (approx. < 0°C depending on isomer purity), partial crystallization of specific isomers can occur, looking like "cloudiness."

The Fix:

  • Warm & Agitate: Gently warm the sample to 25°C. If it clears, it was just temperature shock (reversible).

  • Karl Fischer Titration: If warming fails, measure water content. If >0.5%, the cloudiness is water.

  • Remediation: Dry the sample using activated molecular sieves (3Å or 4Å) or vacuum stripping.

Module 2: Chemical Integrity & Assay Drift

Q3: My Acid Value (AV) titration is showing lower purity than the Certificate of Analysis (CoA). Why?

Diagnosis: Hygroscopic Weight Error (The "Phantom Mass" Effect).

The Mechanism: This is rarely chemical degradation. 2-ENA does not easily decarboxylate under standard storage. The issue is almost always hygroscopicity . If the sample absorbed 1% water, and you weigh out 100mg for a reaction, you are actually weighing 99mg of acid and 1mg of water. This effectively "dilutes" your Acid Value calculation.

The Self-Validating Protocol:

  • Step 1: Perform a Karl Fischer (KF) titration to determine water content (

    
    ).
    
  • Step 2: Calculate the Corrected Acid Value (

    
    ):
    
    
    
    
  • Step 3: If

    
     matches the CoA, your product is chemically stable; it just needs drying.
    

Module 3: Validated Storage Workflow

Do not rely on "shelf life" dates alone. Use this Self-Validating Storage System to ensure reagent quality.

The "Gold Standard" Protocol
ParameterSpecificationReason for Causality
Container Material Glass, Teflon (PTFE), or Lined SteelAvoid HDPE/LDPE for long-term (>6 mo). Organic acids can slowly plasticize polyolefins, leaching contaminants into the sample.
Headspace Gas Nitrogen (

) or Argon
Displaces

to prevent the radical initiation step of auto-oxidation.
Temperature +2°C to +8°C (Cool)Reduces kinetic energy, slowing down oxidation rates significantly (Arrhenius equation).
Secondary Containment Desiccator CabinetPrevents external humidity from attacking the seal and diffusing into the bottle.
Diagram 1: Troubleshooting Logic Tree

Use this decision matrix to diagnose storage issues immediately.

TroubleshootingLogic Start Observation: Issue with 2-ENA CheckAppearance Visual Inspection Start->CheckAppearance Yellow Yellow/Dark Color CheckAppearance->Yellow Discoloration Cloudy Cloudy/Haze CheckAppearance->Cloudy Turbidity AssayLow Assay/Acid Value Low CheckAppearance->AssayLow Drift in Potency TestPeroxide Test: Peroxide Value Yellow->TestPeroxide TestWarm Action: Warm to 25°C Cloudy->TestWarm TestKF Test: Karl Fischer (Water) AssayLow->TestKF ResultOxidation Diagnosis: Oxidation Action: Distill or Discard TestPeroxide->ResultOxidation High PV ResultMetal Diagnosis: Metal Leaching Action: Check Container TestPeroxide->ResultMetal Low PV TestWarm->TestKF Remains cloudy ResultCryst Diagnosis: Crystallization Action: Homogenize & Use TestWarm->ResultCryst Clears upon warming ResultWet Diagnosis: Moisture Contam. Action: Dry w/ Mol Sieves TestKF->ResultWet High Water Content

Caption: Decision matrix for diagnosing physical and chemical instability in 2-Ethylnonanoic acid.

Module 4: The Degradation Pathway

Understanding how the molecule breaks down allows you to predict risks. The primary enemy of 2-ENA is Radical Auto-Oxidation .

Diagram 2: Oxidative Degradation Mechanism

Visualizing the invisible chemical attack during poor storage.

OxidationPathway ENA 2-Ethylnonanoic Acid (Intact) Initiation Initiation Step: Radical Attack on Alpha-Carbon ENA->Initiation Light/Heat/Metals Radical Carbon Radical (R•) Initiation->Radical -H• Peroxide Peroxide Radical (ROO•) Radical->Peroxide + O2 (Atmosphere) Hydroperoxide Hydroperoxide (Unstable Intermediate) Peroxide->Hydroperoxide + H• Cleavage Chain Cleavage Hydroperoxide->Cleavage Degradation Products Aldehydes & Ketones (Rancid Odor/Yellow Color) Cleavage->Products

Caption: The auto-oxidation pathway of branched fatty acids, highlighting the critical role of oxygen exclusion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8697, 2-Ethylhexanoic acid (Analogous branched fatty acid data). Retrieved from [Link]

  • Loba Chemie (2016). Material Safety Data Sheet: 2-Ethylhexanoic acid for Synthesis.[1] (Detailed stability data: stable under normal conditions, incompatible with strong oxidizers). Retrieved from [Link]

  • Oxea Chemicals (2025). Technical Data Sheet: Carboxylic Acids. (Industrial handling of branched acids, emphasizing moisture exclusion). Retrieved from [Link][2]

  • Biology LibreTexts (2026). Oxidation of Fatty Acids. (Mechanistic background on alpha and beta-oxidation relevant to biological and chemical stability). Retrieved from [Link]

Sources

Technical Support Center: 2-Ethylnonanoic Acid Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling challenging emulsions encountered during the workup of 2-Ethylnonanoic acid and related carboxylic acids. This guide provides field-proven troubleshooting strategies and in-depth explanations to help you achieve clean and efficient phase separations.

Troubleshooting Guide: A Step-Wise Approach to Breaking Emulsions

Emulsions are a common frustration in liquid-liquid extractions, particularly with long-chain carboxylic acids which can act as surfactants, especially when partially deprotonated. This decision-tree framework guides you from the simplest and least invasive techniques to more robust methods for resolving stubborn emulsions.

G start Emulsion Formed During 2-Ethylnonanoic Acid Workup patience 1. Patience & Mechanical Agitation - Let stand (15-30 min) - Gently swirl/stir with glass rod start->patience decision1 Emulsion Persists? patience->decision1 salt 2. Increase Ionic Strength - Add saturated NaCl (brine) - Add solid NaCl decision1->salt Yes success Phases Separated decision1->success No decision2 Emulsion Persists? salt->decision2 solids_check Are Fine Solids Visible? decision2->solids_check Yes decision2->success No celite 3. Filtration - Filter entire mixture through a pad of Celite® solids_check->celite Yes decision3 Emulsion Persists? solids_check->decision3 No celite->success ph_adjust 4. pH Adjustment - Carefully add dilute acid or base to alter impurity solubility decision3->ph_adjust Yes decision3->success No decision4 Emulsion Persists? ph_adjust->decision4 advanced 5. Advanced Methods - Centrifugation - Solvent modification - Gentle heating decision4->advanced Yes decision4->success No advanced->success

Caption: A decision-tree workflow for troubleshooting emulsions.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Ethylnonanoic acid workup forming an emulsion?

A: Emulsion formation is common when extracting carboxylic acids.[1][2][3] 2-Ethylnonanoic acid possesses a moderately long alkyl chain and a polar carboxylic acid head. This amphiphilic nature allows it to act as a surfactant, especially at a pH near its pKa where both the protonated acid and its conjugate base (carboxylate) are present. The carboxylate anion can stabilize droplets of the organic phase within the aqueous phase (and vice-versa), preventing them from coalescing.[3] Emulsions can also be stabilized by the presence of fine solid particulates from the reaction mixture.[4][5]

Q2: You recommend adding brine (NaCl). How does "salting out" actually break an emulsion?

A: Adding a saturated salt solution, or "brine," is a highly effective technique.[4][6][7][8] The mechanism relies on two principles:

  • Increased Ionic Strength: Dissolving a high concentration of salt (like NaCl) into the aqueous phase makes it significantly more polar. This increased ionic strength reduces the solubility of non-polar and moderately polar organic compounds, including your 2-Ethylnonanoic acid, forcing them into the organic layer.[6][9]

  • Dehydration of Emulsifying Agents: The ions from the salt (Na⁺ and Cl⁻) become heavily solvated by water molecules. This effectively reduces the amount of "free" water available to stabilize the emulsion droplets, promoting their coalescence.

Q3: The guide mentions filtering through Celite®. What is Celite and why is it effective?

A: Celite®, or diatomaceous earth, is a filter aid composed of the fossilized remains of diatoms.[10] It is invaluable for breaking emulsions that are stabilized by fine particulate matter.[4][5][10] Many emulsions are caused by suspended solids that create a physical barrier around the dispersed droplets, preventing them from merging.[4] Celite is an inert material with a porous structure that physically traps these fine solids.[4][10] By filtering the entire emulsified mixture through a tightly packed pad of Celite, you remove the solid stabilizing agents, allowing the dispersed droplets in the filtrate to coalesce and the phases to separate cleanly.[5][10]

Q4: When should I consider adjusting the pH? What are the risks?

A: Adjusting the pH can be very effective if the emulsion is stabilized by acidic or basic impurities.[6][7][11] For example, if your 2-Ethylnonanoic acid is partially deprotonated and acting as a surfactant, adding a dilute acid (like 1M HCl) will fully protonate it, making it much more soluble in the organic phase and breaking the emulsion. Conversely, if a basic impurity is the culprit, a dilute base wash could resolve the issue.

The primary risk is that you might move your target compound into the wrong phase. If you acidify the aqueous phase, your 2-Ethylnonanoic acid will partition into the organic layer. If you make the aqueous phase strongly basic (e.g., pH > 10), you will deprotonate the acid to its carboxylate salt, which will move into the aqueous layer. This is a standard acid-base extraction technique, but it must be done deliberately.

Q5: What is a phase separator paper and can it help with emulsions?

A: A phase separator paper is a specialized filter paper impregnated with silicone, which makes it hydrophobic (water-repellent).[12][13][14][15] When you pour a mixture of an organic solvent and water through it, the paper allows the organic phase to pass through while retaining the aqueous phase.[12][15][16]

While it is not designed to break a stable emulsion, it is extremely useful for speeding up the separation of two layers that are slow to resolve, especially after the bulk of an emulsion has been broken by other means.[14] It's a great time-saving tool for the final drying step of an organic layer, as it effectively separates the last traces of the aqueous phase.[12] It works best with solvents that are denser than water, like dichloromethane.[12]

In-Depth Analysis of Demulsification Techniques

This section provides a deeper look into the mechanisms and practical considerations for the most common demulsification strategies.

G emulsion Emulsion Dispersed organic droplets in a continuous aqueous phase, stabilized by an interfacial film. stabilizers Stabilizing Factors Surfactants (e.g., R-COO⁻) Fine Solid Particulates stabilizers->emulsion techniques Demulsification Techniques Salting Out (Brine) Filtration (Celite®) pH Adjustment Centrifugation mechanisms Mechanisms of Action Increases aqueous phase polarity, dehydrates surfactants Physically removes solid particulates Alters charge/solubility of surfactants Applies g-force to overcome interfacial tension techniques:f0->mechanisms:f0 techniques:f1->mechanisms:f1 techniques:f2->mechanisms:f2 techniques:f3->mechanisms:f3 mechanisms->emulsion Disrupts Interfacial Film

Caption: Mechanisms for stabilizing and breaking emulsions.

Summary of Troubleshooting Methods
MethodPrinciple of ActionAdvantagesDisadvantages
Patience / Gentle Stirring Allows droplets to coalesce over time due to gravity and random motion.[7][11]No additives required; simple and non-invasive.Slow; ineffective for stable emulsions.
Salting Out (Brine Wash) Increases the ionic strength and polarity of the aqueous phase, decreasing the solubility of organic species.[6][9]Highly effective for many common emulsions; inexpensive.Increases aqueous waste volume and salt content.
Filtration (Celite®) Physically removes fine solid particulates that stabilize the emulsion.[4][5][10]The definitive method for emulsions stabilized by solids.Requires setting up a filtration apparatus; Celite can sometimes adsorb product.[4][17]
pH Adjustment Alters the charge and thus the surfactant properties of acidic or basic components.[6][7][11]Can be very effective for specific types of emulsions.Risk of moving the target compound to the wrong phase if not done carefully.
Centrifugation Applies a strong gravitational force to accelerate the separation of the denser and lighter phases.[6][7][9]Very powerful and often a last resort that works when other methods fail.Requires a centrifuge and appropriate tubes; may not be practical for large volumes.
Gentle Heating Reduces the viscosity of the continuous phase and increases the kinetic energy of droplets, promoting coalescence.[6]Can be effective for viscous emulsions.Risk of decomposing thermally sensitive compounds; potential for solvent loss.
Solvent Addition Adding a small amount of a different, miscible organic solvent can change the overall properties of the organic phase, disrupting the emulsion.[6][9]Can sometimes resolve very stubborn cases.Complicates solvent removal later; may decrease product purity.

Experimental Protocols

Protocol 1: Preparation and Use of a Celite® Plug for Filtration

This protocol describes how to break an emulsion stabilized by particulate matter.

Materials:

  • Büchner or Hirsch funnel

  • Filter flask appropriately sized for your total volume

  • Filter paper to fit the funnel

  • Celite® (diatomaceous earth)

  • The solvent used for your organic phase

Procedure:

  • Setup: Place the funnel on the filter flask and connect it to a vacuum source. Place a piece of filter paper in the funnel.

  • Wet the Filter: Wet the filter paper with a small amount of your organic solvent to ensure it sits flat and forms a good seal.

  • Prepare the Slurry: In a small beaker, add a generous amount of Celite (enough to form a 1-2 cm thick pad in your funnel) and mix it with enough of your organic solvent to create a thin, pourable slurry.[10]

  • Form the Pad: With the vacuum turned on gently, swirl the Celite slurry and pour it into the funnel in one smooth motion. The solvent will be pulled through, leaving a flat, even pad of Celite on the filter paper. Wash the pad with a little more fresh solvent to remove any fine Celite particles.

  • Filter the Emulsion: Carefully pour your entire emulsified mixture onto the center of the Celite pad. The vacuum will draw the liquid through, breaking the emulsion as the solid stabilizers are trapped by the Celite.[5][10]

  • Rinse: Once all the liquid has passed through, rinse the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.[10][17]

  • Separate: Transfer the filtrate to a separatory funnel. The two phases should now be distinct and easily separated.

References
  • Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]

  • Celite, Hive Methods Discourse. [Link]

  • Whatman Phase Separators - Curly Arrow. [Link]

  • Phase separation paper for laboratory analytical - CHMLab. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]

  • Breaking emulsions : r/chemistry - Reddit. [Link]

  • Tackling emulsions just got easier - Biotage. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]

  • Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations - National Laboratory of the Rockies. [Link]

  • Phase Separator Paper - Labfilterz. [Link]

  • Whatman 1PS Phase Separator Filter Paper, 150mm Diameter (Pack Of 100). [Link]

  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - ResearchGate. [Link]

  • [Low-density solvent-based solvent demulsification dispersive liquid-liquid microextraction combined with gas chromatography for determination of polycyclic aromatic hydrocarbons in water samples] - PubMed. [Link]

  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing). [Link]

  • Emulsion formation during extraction - Chemistry Stack Exchange. [Link]

  • Structures of carboxylic acids reported in liquid-liquid extraction literature. - ResearchGate. [Link]

  • Effective Separation and Hydrocarbon Accounting in Water-in-Oil Emulsion Through Demulsification Using Formulated Plant Extracts. [Link]

  • US6214236B1 - Process for breaking an emulsion - Google P
  • A new method to select demulsifiers and optimize dosage at wet crude oil separation facilities. [Link]

  • Different Methods for Demulsification of Crude Oil in Water - Rimpro India. [Link]

  • Extraction/Brine washing. [Link]

  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]

  • 2-Ethylhexanoic acid - Wikipedia. [Link]

  • 2-ETHYLHEXANOIC ACID | Occupational Safety and Health Administration. [Link]

  • Active Filtration - Chemistry Teaching Labs - University of York. [Link]

  • 2-Ethylhexanoic acid - chemeurope.com. [Link]

  • HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA) - Ataman Kimya. [Link]

  • Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted - MDPI. [Link]

  • The Optimization of Demulsification Using Composite Fatty Acids in Aqueous Enzymatic Extraction and the Changes of the Emulsion Stability During Demulsification - MDPI. [Link]

Sources

Technical Support Hub: Matrix Effects in 2-Ethylnonanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Hub for analytical chemists dealing with the quantification of 2-Ethylnonanoic acid (2-ENA) . It synthesizes troubleshooting protocols for both LC-MS/MS and GC-MS platforms, acknowledging the dual approaches often used for branched-chain fatty acids (BCFAs).[1][2]

Ticket ID: 2ENA-MX-2024 | Status: Open | Tier: Level 3 (Senior Application Support)[1][2]

Executive Summary: The Analyte & The Problem

Analyte Profile: 2-Ethylnonanoic acid (C₁₁H₂₂O₂)

  • Class: Branched-chain fatty acid (BCFA).[1][2][3]

  • Monoisotopic Mass: 186.16 Da.[1]

  • Chemical Behavior: Lipophilic (

    
    ), weak acid (
    
    
    
    ).[1][2]
  • Critical Challenge: As a surfactant-like molecule, 2-ENA competes for the droplet surface in Electrospray Ionization (ESI), making it highly susceptible to ion suppression by co-eluting phospholipids.[1][2] In GC-MS, it suffers from matrix-induced enhancement (the "analyte protectant" effect) where matrix components mask active sites in the liner, paradoxically increasing signal compared to clean standards.

Diagnostic Module: Is it Matrix Effect or Instrument Failure?

User Question: "My calibration linearity is poor (


), and QC recovery is dropping to 60% in plasma samples. How do I prove this is a matrix effect?"
The "Post-Column Infusion" Protocol

Do not rely solely on extraction recovery calculations, which conflate extraction efficiency with ionization suppression.[1][2] You must perform a Post-Column Infusion (PCI) experiment to visualize the suppression zones.[1][2]

Protocol:

  • Setup: Infuse a constant stream of pure 2-ENA standard (e.g., 100 ng/mL) into the MS source via a tee-junction.[1][2]

  • Injection: Simultaneously inject a "blank" matrix extract (e.g., precipitated plasma) through the LC column.[1][2]

  • Observation: Monitor the baseline of the 2-ENA transition (e.g., m/z 185.1

    
     59.0).[1]
    
  • Analysis: A stable baseline indicates no effect.[1][2] A sharp "dip" or "valley" at the retention time of 2-ENA confirms suppression.[1][2]

Visualizing the Decision Logic

The following flowchart guides you through the diagnosis process.

MatrixDiagnosis cluster_0 Quantification Check Start Symptom: Low QC Recovery PCI Run Post-Column Infusion (PCI) Start->PCI Dip Is there a baseline dip at analyte RT? PCI->Dip MatrixEffect Confirmed: Ion Suppression. Go to Module 3 (Cleanup). Dip->MatrixEffect Yes ExtractionIssue Issue: Extraction Efficiency. Optimize LLE/SPE pH. Dip->ExtractionIssue No Slope Compare Slopes: Matrix Curve vs. Solvent Curve MatrixEffect->Slope SlopeRes Difference > 20%? Slope->SlopeRes

Figure 1: Diagnostic decision tree for isolating matrix effects from extraction failures.

LC-MS/MS Troubleshooting: Negative Mode Suppression

User Question: "I am analyzing 2-ENA in negative ESI mode ([M-H]⁻). The signal disappears in urine samples.[1][2] Why?"

Technical Insight: In negative mode, 2-ENA (an anion) competes with endogenous anions like glycerophosphocholines (GPCs) and sulfates .[1][2] These matrix components often elute late, causing "carryover suppression" where the matrix from Injection A suppresses the analyte in Injection B.[2]

Mechanism of Failure

Phospholipids accumulate at the surface of the ESI droplet.[2] Because 2-ENA is also surface-active (due to the nonyl chain), it is displaced by the more abundant/surface-active phospholipids, preventing it from entering the gas phase.[1]

Solutions Table: Cleanup & Chromatography
StrategyMethodologyPros/Cons for 2-ENA
Protein Precipitation (PPT) Add 3:1 ACN:Plasma. Vortex, Centrifuge.[1][2]FAIL. Removes proteins but leaves 99% of phospholipids.[1][2] High suppression risk.[1][2]
Phospholipid Removal Plates Pass PPT supernatant through ZrO₂/Lewis Acid plate.[1][2]RECOMMENDED. selectively binds phospholipids while passing acidic 2-ENA.[1][2]
Liquid-Liquid Extraction (LLE) Extract with Hexane/MTBE at acidic pH (<3).[1][2]GOOD. 2-ENA is protonated and partitions into organic; phospholipids stay in aqueous.[1][2]
Chromatographic Separation Use C18 column with high aqueous start.CAUTION. 2-ENA is very hydrophobic.[1][2] Ensure gradient goes to 95% B to wash lipids after analyte elution.

Critical Protocol Adjustment: If using PPT, you must use a divert valve. Divert the first 1-2 minutes (salts) and the final wash (phospholipids) to waste to protect the source.

GC-MS Troubleshooting: The "Enhancement" Trap

User Question: "My matrix spikes are recovering at 140%. Is my standard degrading?"

Technical Insight: This is classic Matrix-Induced Enhancement . In a clean injection, 2-ENA (a free acid) adsorbs to active silanol sites (-Si-OH) in the GC liner and column, leading to signal loss.[1][2] When you inject a "dirty" matrix, the matrix components sacrifice themselves, covering these active sites.[2] The 2-ENA then passes through unhindered, resulting in a higher signal than the clean standard.

Workflow: Correcting GC-MS Enhancement

GCEnhancement cluster_solution Solution: Analyte Protectants Liner GC Inlet Liner (Active Sites) Detector Detector Response Liner->Detector Adsorption Loss Matrix Matrix Components (Masking Agents) Matrix->Liner Blocks Sites Analyte 2-ENA (Target) Analyte->Detector 100% Transfer AP Add Sorbitol/Gulonolactone

Figure 2: Mechanism of Matrix-Induced Enhancement in GC-MS. Matrix components block active sites, allowing higher analyte transmission.[2]

Corrective Actions:

  • Derivatization: Convert 2-ENA to its methyl ester (using

    
    /Methanol) or silyl ester (MTBSTFA).[1][2] Esters do not adsorb as strongly as free acids.[1][2]
    
  • Analyte Protectants: Add 1% sorbitol or L-gulonic acid gamma-lactone to both standards and samples.[1][2] These sugars sacrifice themselves to cover active sites, equalizing the response.[1][2]

  • Matrix-Matched Calibration: Prepare calibration standards in the blank matrix extract. This ensures the "enhancement" is present in the curve, canceling out the error.

Quantification: The "Golden Rule"

User Question: "Can I use Valproic Acid as an Internal Standard?"

Answer: No. Valproic acid (C8 branched) is not chemically identical enough to 2-ENA (C11 branched) to compensate for specific matrix suppression zones or extraction variability.[1][2]

Required Standard: You must use a stable isotope-labeled internal standard (SIL-IS), such as 2-Ethylnonanoic acid-d5 or -13C2 .[1][2]

  • Why? The SIL-IS co-elutes exactly with the analyte. If the matrix suppresses the analyte by 40%, it will also suppress the SIL-IS by 40%. The ratio remains constant.

Equation for Corrected Concentration:



Where RRF is the Relative Response Factor derived from the calibration curve.[2]

References & Further Reading

  • Matrix Effects in LC-MS/MS: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link[1][2]

  • GC-MS Analyte Protectants: Anastassiades, M., et al. (2003).[1][2] Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.[1] JAOAC International.[1] Link

  • Phospholipid Removal Strategies: Chambers, E., et al. (2007).[1][2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Branched Chain Fatty Acid Analysis: De Biase, I., et al. (2022).[1][2][3] Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. Link

Sources

Technical Support Center: High-Purity Synthesis of 2-Ethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist (Level 3) Topic: Selectivity Optimization in Branched Fatty Acid Synthesis

Introduction

Welcome to the ChemSelect Technical Support Center. You are likely accessing this guide because standard protocols for synthesizing 2-Ethylnonanoic acid (2-ENA) are yielding insufficient purity profiles.

Unlike linear fatty acids, 2-ENA possesses a quaternary stereocenter at the


-position, creating significant steric bulk. This structural feature leads to two common failure modes in synthesis:
  • Mono-alkylation impurities: Incomplete substitution resulting in linear nonanoic acid or ethyl-deficient byproducts.

  • Poly-alkylation: "Over-reaction" leading to dialkylated quaternary carbons which are extremely difficult to separate via distillation due to boiling point proximity.

This guide moves beyond basic textbook recipes to address the process engineering required for high-selectivity synthesis ( >98%).

Module 1: Route Architecture & Decision Matrix

Before touching a flask, you must select the route that matches your lab's capabilities. We support two primary workflows. Use the decision matrix below to select your protocol.

Visual Decision Guide

RouteSelection Start START: Select Synthesis Route CryoCheck Do you have -78°C (Cryogenic) and Anhydrous capability? Start->CryoCheck DirectRoute Route A: Direct Enolate Alkylation (Kinetic Control) CryoCheck->DirectRoute Yes MalonicRoute Route B: Malonic Ester Synthesis (Thermodynamic Control) CryoCheck->MalonicRoute No DirectPros Pros: 1 Step, High Atom Economy DirectRoute->DirectPros DirectCons Cons: Requires LDA/LiHMDS, Strict Temp Control DirectRoute->DirectCons MalonicPros Pros: Robust, No Cryo needed, Self-Purifying via Decarboxylation MalonicRoute->MalonicPros MalonicCons Cons: 3 Steps, Lower Atom Economy (Loss of CO2) MalonicRoute->MalonicCons

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on laboratory capabilities.

Module 2: The Malonic Ester Protocol (Recommended)

Context: This is the "Workhorse" method. It utilizes thermodynamic control to build the carbon skeleton. Target Molecule: 2-Ethylnonanoic Acid (


)
Retrosynthesis:  Diethyl Malonate + 1-Bromoheptane + Ethyl Bromide.
Step-by-Step Troubleshooting Guide
Phase 1: The First Alkylation (Heptylation)

We recommend installing the larger Heptyl group first. The second alkylation (Ethyl) is sterically less demanding, ensuring higher conversion in the final step.

Q: Why is my yield of diethyl heptylmalonate low (<70%)?

  • Root Cause: Enolate aggregation or O-alkylation.

  • Solution:

    • Solvent Switch: Ensure you are using absolute Ethanol. If solubility is poor, add 10% THF to break up ion pairs.

    • Stoichiometry: Use 1.05 eq of Sodium Ethoxide (NaOEt) relative to the malonate. Do not use a large excess of base, as this promotes poly-alkylation.

    • Temperature: Reflux is required for the heptyl bromide substitution (

      
      ).
      
Phase 2: The Second Alkylation (Ethylation)

This is the critical selectivity step.

Q: I see significant unreacted mono-heptyl material in the GC-MS.

  • Root Cause: The mono-heptyl malonate is less acidic (

    
    ) than the starting malonate (
    
    
    
    ). Standard NaOEt may not drive deprotonation to completion due to equilibrium issues.
  • Corrective Protocol:

    • Base Upgrade: Switch to Sodium Hydride (NaH) in THF/DMF for the second step. The evolution of

      
       gas drives the equilibrium to the right, ensuring 100% enolate formation.
      
    • Reagent: Use Ethyl Iodide instead of Ethyl Bromide. The iodide is a better leaving group, speeding up the sluggish reaction at the sterically crowded quaternary center.

Q: How do I prevent dialkylation (getting two ethyl groups)?

  • Mechanism: This is rare in the second step if you started with purified mono-heptyl malonate. However, if you perform a "one-pot" double alkylation, dialkylation is the primary impurity.

  • Fix: Isolate and purify the intermediate diethyl heptylmalonate via vacuum distillation before attempting the ethylation. Do not telescope these steps if selectivity is paramount.

Phase 3: Hydrolysis & Decarboxylation [1][2][3]

Q: My final product is contaminated with an ester.

  • Root Cause: Steric hindrance around the quaternary carbon protects the ester from hydrolysis. Standard NaOH/Water reflux is insufficient.

  • Protocol: Use KOH in Ethylene Glycol at 150°C. The higher boiling point and stronger base ensure the sterically hindered ester is cleaved.

Module 3: Direct Enolate Alkylation (Advanced)

Context: For labs equipped with Schlenk lines or gloveboxes. Route: Nonanoic Acid


 Dianion 

Alkylation with Ethyl Iodide.

Q: I am getting a 50:50 mix of product and starting material.

  • The "Proton Shuffle" Problem: As the product (2-ethylnonanoic acid) forms, it is more acidic than the starting enolate. The formed product protonates the unreacted enolate, quenching the reaction.

  • The Fix: You must use 2.1 equivalents of LDA (Lithium Diisopropylamide).

    • Eq 1: Deprotonates the carboxylic acid (-COOH

      
       -COOLi).
      
    • Eq 2: Deprotonates the alpha-carbon (-CH2-

      
       -CHLi-).
      
    • Critical: Maintain temperature at -78°C during addition to prevent decomposition of the dianion.

Q: Why am I seeing elimination products (alkenes)?

  • Root Cause: Ethyl Iodide can undergo E2 elimination if the temperature rises or if the base is too bulky/basic.

  • Adjustment: Ensure the alkyl halide is added slowly and the reaction mixture is kept cold (-78°C to -20°C ramp).

Module 4: Comparative Data & Specifications

Use this table to benchmark your results against expected industrial standards.

ParameterMalonic Ester Route (Method B)Direct Alkylation (Method A)
Overall Yield 65 - 75%80 - 85%
Selectivity (Mono:Di) > 99:1 (with isolation)90:10 (highly sensitive to temp)
Major Impurity Decarboxylation byproductsUnreacted Nonanoic Acid
Purification Method Vacuum DistillationAcid/Base Extraction
Scale Suitability Multi-gram to KilogramMilligram to Gram
Key Reagent Cost Low (NaOEt, Malonate)High (LDA, Anhydrous solvents)

Module 5: Mechanism Visualization

Understanding the transition state is key to controlling selectivity. The diagram below illustrates the steric crowding in the Malonic route (Second Alkylation), explaining the need for a stronger electrophile (Ethyl Iodide).

ReactionMechanism cluster_conditions Critical Conditions Enolate Heptyl-Malonate Enolate (Nucleophile) TS Transition State (Steric Crowding) Enolate->TS Attack EtI Ethyl Iodide (Electrophile) EtI->TS Leaving Group (I-) Product Diethyl 2-Ethyl-2-Heptylmalonate TS->Product Bond Formation Note1 Use NaH to drive enolate formation TS->Note1 Note2 Use Iodide (better LG) to overcome sterics TS->Note2

Figure 2: Mechanistic flow of the second alkylation step, highlighting the necessity of high-energy reagents (NaH, EtI) to overcome steric barriers.

References

  • Malonic Ester Synthesis Mechanism & Kinetics

    • Source: Master Organic Chemistry. "The Malonic Ester Synthesis."
    • URL:[Link]

  • Industrial Synthesis of Branched F

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Separation of F

    • Source: Royal Society of Chemistry (Analyst). "Fatty acid isomerism: analysis and selected biological functions."
    • URL:[Link]

  • Enolate Alkyl

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Validation & Comparative

The Impact of Molecular Architecture: A Comparative Guide to Branched vs. Linear Fatty Acids in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of reagents and catalysts is paramount to achieving desired reaction outcomes. Fatty acids, with their inherent amphiphilic nature and tunable properties, are increasingly utilized in various catalytic systems, not just as substrates but also as ligands, surfactants, and even as catalysts themselves. A critical, yet often overlooked, aspect of their application is the influence of their molecular architecture—specifically, the distinction between linear (straight-chain) and branched-chain structures. This guide provides an in-depth, objective comparison of branched versus linear fatty acids in catalysis, supported by experimental data and detailed methodologies, to empower informed decision-making in your research and development endeavors.

Fundamental Physicochemical Disparities: The "Kink" that Changes Everything

The primary differentiator between linear and branched-chain fatty acids (BCFAs) is the presence of one or more methyl groups along the hydrocarbon chain of the latter. This seemingly minor structural alteration introduces a "kink" in the molecule, profoundly impacting its physical and chemical properties. These differences are the cornerstone of their varied performance in catalytic applications.

PropertyLinear Fatty Acids (SCFAs)Branched-Chain Fatty Acids (BCFAs)Implication in Catalysis
Melting Point Generally higher for a given chain length.Lower than their linear counterparts[1].BCFAs can maintain a liquid state at lower temperatures, which can be advantageous for creating homogeneous reaction mixtures and improving mass transfer in catalytic processes.
Oxidative Stability Susceptible to oxidation, particularly if unsaturated.Generally more stable to oxidation[1].In high-temperature catalytic reactions or applications where oxidative degradation is a concern (e.g., lubricants), BCFAs offer superior stability, leading to longer catalyst or product lifespan.
Steric Hindrance Lower steric bulk.Higher steric bulk due to methyl branches.The increased steric hindrance of BCFAs can influence the stereoselectivity of a reaction when used as a chiral ligand and can affect the packing density in micellar catalysis.
Membrane/Film Fluidity Decrease membrane fluidity.Increase membrane fluidity[1].In biphasic or micellar catalysis, BCFAs can create more dynamic and permeable interfaces, potentially enhancing substrate access to the catalytic sites.

Branched vs. Linear Fatty Acids as Substrates: Impact on Catalyst Performance

The structure of a fatty acid substrate can significantly influence the efficiency, selectivity, and longevity of a catalyst. This is particularly evident in processes like biodiesel production and the synthesis of specialty chemicals.

Case Study: Catalytic Deoxygenation for Biofuel Production

In the hydrodeoxygenation of fatty acids to produce alkanes (a key step in biofuel synthesis), the structure of the fatty acid feedstock plays a critical role. Studies have shown that the chain length of linear saturated fatty acids impacts conversion rates. For instance, in the deoxygenation over Pd-containing catalysts, conversion steadily increases with longer chain lengths, while alkane selectivity peaks at a certain chain length[2].

Furthermore, the presence of unsaturation in linear fatty acids can be detrimental to catalyst stability. Unsaturated fatty acids can lead to the formation of heavy oligomeric products through side reactions, which can then transform into coke, deactivating the catalyst[3]. While direct comparative studies with a wide range of branched fatty acids as substrates in deoxygenation are less common, their higher oxidative stability suggests they may lead to less coke formation under similar conditions.

Case Study: Ketonization of Fatty Acids

The ketonization of fatty acids is a valuable route to producing ketones for applications such as lubricants. Research on the ketonization of C18 fatty acids over a TiO2 catalyst demonstrated that the degree of unsaturation in linear fatty acids negatively impacts the yield of the desired fatty ketone. Increased unsaturation promotes side reactions that can lead to catalyst coking[4][5]. The use of saturated branched-chain fatty acids, with their inherent stability, could potentially mitigate these deactivation pathways.

The Catalytic Role of Fatty Acids: Ligands and Surfactants

Beyond being mere substrates, fatty acids and their derivatives can actively participate in catalysis as ligands for metal complexes or as surfactants in micellar catalysis. Here, the branched versus linear architecture dictates the nature of the catalytic environment.

Fatty Acids as Ligands in Homogeneous Catalysis

The steric and electronic properties of ligands are crucial in determining the outcome of metal-catalyzed reactions. The bulkiness of branched-chain fatty acids can create a specific chiral pocket around a metal center, influencing the stereoselectivity of a reaction. While the use of simple fatty acids as primary ligands in highly selective asymmetric catalysis is not as common as more complex, specially designed ligands, the principles of steric influence hold true. For instance, in nanoparticle catalysis, the packing of ligands on the nanoparticle surface is critical. Branched ligands can disrupt dense packing, which can alter substrate accessibility to the catalytic surface.

Micellar Catalysis: A Tale of Two Interfaces

In micellar catalysis, surfactant molecules form aggregates in a solvent (typically water), creating microenvironments that can enhance reaction rates and selectivity. The structure of the surfactant tail—be it linear or branched—influences the properties of the micelle and, consequently, the catalytic performance.

Linear fatty acid surfactants tend to form more rigid interfacial films. In contrast, the branching in BCFAs leads to a bulkier structure, resulting in less efficient packing and more fluid micellar interfaces[3]. This increased fluidity can facilitate the transport of reactants and products across the interface, potentially leading to higher reaction rates. However, the less dense packing of branched surfactants can also result in a higher critical micelle concentration (CMC), meaning a higher concentration of surfactant is needed to form micelles[6].

A study on nonionic surfactants with linear and branched hydrocarbon tails found that the linear surfactant was more "efficient" in terms of the amount needed for microemulsion formation and exhibited a more rigid interfacial film[3][7]. Conversely, another study showed that branched-tail surfactants caused a greater change in micelle size upon the addition of a perfume mixture, indicating a more flexible and responsive micellar structure[8]. The choice between a linear and a branched fatty acid surfactant in micellar catalysis will therefore depend on the specific requirements of the reaction, balancing factors like interfacial rigidity, reactant solubility, and the desired microenvironment.

Experimental Protocols

To provide a practical framework for comparing the catalytic performance of branched and linear fatty acids, this section outlines key experimental methodologies.

Experimental Workflow: Isomerization of Linear to Branched-Chain Fatty Acids

The conversion of linear unsaturated fatty acids to their branched-chain isomers is a key step in producing BCFAs for various applications. Zeolite catalysts are commonly employed for this purpose.

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Isomerization Reaction cluster_analysis Product Analysis catalyst_prep Zeolite Catalyst Activation (e.g., Ferrierite, ZSM-5) reactor_setup Reactor Assembly (Batch or Continuous Flow) catalyst_prep->reactor_setup reaction Isomerization at Elevated Temperature and Pressure (e.g., 200-300°C, 0.1-3.0 MPa) reactor_setup->reaction reactant_prep Reactant Preparation (Linear Unsaturated Fatty Acid, e.g., Oleic Acid) reactant_prep->reactor_setup extraction Product Extraction reaction->extraction derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) extraction->derivatization gcms GC-MS Analysis for Isomer Quantification derivatization->gcms

Workflow for zeolite-catalyzed isomerization of fatty acids.

Step-by-Step Methodology for Zeolite-Catalyzed Isomerization:

  • Catalyst Activation: The zeolite catalyst (e.g., H-Ferrierite) is activated by calcination at high temperatures (e.g., 500-600°C) to remove any adsorbed water and organic impurities.

  • Reaction Setup: A high-pressure batch reactor is charged with the linear unsaturated fatty acid (e.g., oleic acid) and the activated zeolite catalyst. The catalyst loading is typically in the range of 1-10 wt% of the fatty acid.

  • Isomerization Reaction: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then heated to the desired reaction temperature (e.g., 250°C) under constant stirring. The reaction is allowed to proceed for a specified time (e.g., 2-8 hours).[9][10]

  • Product Recovery: After cooling, the reaction mixture is filtered to remove the solid catalyst. The liquid product, containing a mixture of branched and linear fatty acids, is collected.

  • Analysis: The product mixture is derivatized to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the linear fatty acid and the selectivity towards different branched isomers[9].

Experimental Protocol: Comparative Kinetic Study of Esterification

This protocol outlines a method to compare the reaction kinetics of the esterification of a branched versus a linear fatty acid with an alcohol (e.g., methanol) using an acid catalyst.

Methodology:

  • Reactant Preparation: Prepare two sets of reaction mixtures. Each set will contain a specific fatty acid (one with a linear fatty acid like stearic acid, and the other with a branched fatty acid like isostearic acid), an alcohol (e.g., methanol) in a defined molar ratio (e.g., 6:1 alcohol to fatty acid), and an acid catalyst (e.g., sulfuric acid, 1-5 wt% of the fatty acid)[11][12].

  • Reaction: Conduct the reactions in parallel in a temperature-controlled reactor with constant stirring. Maintain a constant reaction temperature (e.g., 60-70°C).

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot immediately (e.g., by cooling in an ice bath).

  • Analysis: Determine the concentration of the fatty acid in each aliquot. This can be done by titration to determine the acid value or by chromatographic methods like HPLC or GC after derivatization.

  • Kinetic Analysis: Plot the conversion of the fatty acid as a function of time for both the linear and branched fatty acids. From these plots, the initial reaction rates can be determined. A more detailed kinetic analysis can be performed by fitting the data to appropriate rate laws to determine the rate constants[13][14][15].

Analytical Protocol: GC-MS for Isomer Quantification

Accurate quantification of linear and branched fatty acid isomers is crucial for evaluating the outcomes of catalytic reactions.

G sample Reaction Product Mixture derivatization Derivatization to FAMEs sample->derivatization e.g., with BF3-Methanol injection GC Injection derivatization->injection separation Separation on Capillary Column injection->separation High-polarity column ionization Mass Spectrometry (Ionization) separation->ionization detection Mass Analyzer and Detector ionization->detection data Data Analysis (Chromatogram & Mass Spectra) detection->data Peak integration & library matching

GC-MS analysis workflow for fatty acid isomers.

Key Steps:

  • Sample Preparation and Derivatization: The fatty acid mixture is converted to volatile FAMEs. A common method is heating the sample with a reagent like boron trifluoride in methanol.

  • Gas Chromatography (GC): The FAMEs mixture is injected into a gas chromatograph equipped with a high-polarity capillary column (e.g., a cyanopropyl polysiloxane phase) that can separate isomers based on differences in their boiling points and polarity[16].

  • Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation patterns of branched-chain FAMEs are distinct and can be used to identify the position of the methyl branch.

  • Quantification: The area of each peak in the chromatogram is proportional to the amount of the corresponding FAME. By using internal standards, the absolute or relative quantities of each isomer in the original mixture can be determined[2][5][8].

Conclusion and Future Outlook

The choice between branched and linear fatty acids in catalysis is not a matter of one being universally superior to the other. Instead, the optimal choice is dictated by the specific demands of the catalytic system and the desired product properties. Linear fatty acids, being readily available from natural sources, are often the default choice. However, the unique physicochemical properties of branched-chain fatty acids—such as their lower melting points, enhanced oxidative stability, and greater steric bulk—offer significant advantages in certain applications.

For drug development professionals, the stereochemical control that can be exerted by chiral branched-chain fatty acid ligands is a particularly promising area. For researchers in materials and green chemistry, the superior stability and flow properties of products derived from BCFAs make them attractive targets.

Future research should focus on more direct, quantitative comparisons of the catalytic performance of metal complexes with branched versus linear fatty acid ligands across a wider range of important organic transformations. Furthermore, a deeper understanding of the structure-property relationships in micellar catalysis employing these different fatty acid architectures will enable the rational design of highly efficient and selective nanoreactors. By understanding the fundamental impact of molecular branching, scientists and engineers can unlock new possibilities in catalyst design and process optimization.

References

  • Lee, K., Kim, M. Y., & Choi, M. (2018). Effects of Fatty Acid Structures on Ketonization Selectivity and Catalyst Deactivation. Industrial & Engineering Chemistry Research, 57(37), 12371–12379. [Link]

  • Lee, K., Kim, M. Y., & Choi, M. (2018). Effects of Fatty Acid Structures on Ketonization Selectivity and Catalyst Deactivation. ACS Sustainable Chemistry & Engineering, 6(12), 16966-16974. [Link]

  • Ngo, H. L., Nuñez, A., & Foglia, T. A. (2007). Zeolite‐catalyzed isomerization of oleic acid to branched‐chain isomers. European Journal of Lipid Science and Technology, 109(3), 214-224. [Link]

  • Sci-Hub. (n.d.). Zeolite‐catalyzed isomerization of oleic acid to branched‐chain isomers. [Link]

  • Delmonte, P., & Rader, J. I. (2007). Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by gas chromatography. Journal of AOAC International, 90(5), 1338-1344. [Link]

  • Sierra Cantor, J. F., et al. (2020). Zeolitic Catalytic Materials with Hierarchical Porosity for the Isomerization of Fatty Acid Methyl Esters in Continuous Flow Reactor. ResearchGate. [Link]

  • Sottmann, T., & Strey, R. (2007). Nonionic surfactants with linear and branched hydrocarbon tails: compositional analysis, phase behavior, and film properties in bicontinuous microemulsions. The Journal of chemical physics, 126(22), 224703. [Link]

  • Aricò, F., et al. (2012). Multiphase catalytic isomerisation of linoleic acid by transition metal complexes in ionic liquids. Catalysis Science & Technology, 2(6), 1166-1173. [Link]

  • Ulberth, F., & Henninger, M. (1994). Analytical methods for determination of trans-C18 fatty acid isomers in milk fat. A review. Lait, 74(6), 403-411. [Link]

  • Cataldo, F., & Angelini, G. (2019). Synthesis of linear olefins from fatty acids: A comparison of nickel(I) and rhodium(I) catalysts in liquid triphenylphosphine. European Polymer Journal, 114, 337-343. [Link]

  • Sharma, B. K., & Biresaw, G. (Eds.). (2016). Environmentally friendly and biobased lubricants. CRC press. [Link]

  • Kováčik, P., & Mésároš, Š. (2002). Analysis of fatty acids by column liquid chromatography. Journal of Biochemical and Biophysical Methods, 54(1-3), 145-161. [Link]

  • Holmberg, K. (2005). Does hydrophobe branching make a surfactant more or less hydrophilic?. Focus on Surfactants, 2005(1), 1-2. [Link]

  • Farris, R. J., et al. (2022). Structural alterations of branched versus linear mixed-surfactant micellar systems with the addition of a complex perfume mixture and dipropylene glycol as cosolvent. Soft Matter, 18(20), 3844-3855. [Link]

  • Delmonte, P., & Rader, J. I. (2007). Streamlined Methods for the Resolution and Quantification of Fatty Acids Including Trans Fatty Acid Isomers in Food Products by Gas Chromatography. ResearchGate. [Link]

  • Cyberlipid. (n.d.). Branched chain fatty acids. [Link]

  • Lee, C. T., et al. (2014). Self-assembly and bilayer-micelle transition of fatty acids studied by replica-exchange constant pH molecular dynamics. The Journal of chemical physics, 141(22), 22D525. [Link]

  • Abbas, A. S., & Sura, M. (2013). Kinetic Study and Simulation of Oleic Acid Esterification in Different Type of Reactors. Iraqi Journal of Chemical and Petroleum Engineering, 14(2), 13-20. [Link]

  • Gandon, V., & Blond, A. (2023). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Chemical Society Reviews, 52(2), 527-551. [Link]

  • Pu, L. (2004). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 104(1), 303-332. [Link]

  • Cataldo, F., & Angelini, G. (2019). Synthesis of linear olefins from fatty acids: A comparison of nickel(I) and rhodium(I) catalysts in liquid triphenylphosphine. European Polymer Journal, 114, 337-343. [Link]

  • Su, C. H. (2013). Kinetic study of free fatty acid esterification reaction catalyzed by recoverable and reusable hydrochloric acid. Bioresource technology, 130, 522-528. [Link]

  • Hossain, M. S., et al. (2023). Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. Molecules, 28(23), 7859. [Link]

  • Sottmann, T., & Strey, R. (2007). Nonionic Surfactants with Linear and Branched Hydrocarbon Tails: Compositional Analysis, Phase Behavior, and Film Properties in Bicontinuous Microemulsions. ResearchGate. [Link]

  • Saejio, A., & Prasertsit, K. (2018). Kinetics and control of palm fatty acid distillate esterification for a feasible biodiesel production. Songklanakarin Journal of Science and Technology, 40(1), 79-86. [Link]

  • da Silva, G. F., et al. (2022). Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. Catalysis Research, 2(4), 1-9. [Link]

Sources

Comparative Guide: Validation of 2-Ethylnonanoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Titration vs. Chromatographic Methodologies

Executive Summary: The Purity Paradox

In the development of lipid-based excipients and pharmaceutical intermediates, 2-Ethylnonanoic acid (2-ENA) presents a common analytical challenge. While Gas Chromatography (GC) is the industry standard for identifying organic impurities, it often yields a "false high" purity value (Area %) by failing to account for inorganic salts, moisture, and non-volatile residues.

For critical stoichiometry in esterification or drug substance synthesis, Potentiometric Titration is not merely an alternative; it is the requisite method for determining absolute assay (mass balance) . This guide details the validation of 2-ENA purity, contrasting the absolute quantification of titration against the relative profiling of GC-FID.

The Molecule: 2-Ethylnonanoic Acid[1]
  • CAS: 25234-79-1

  • Molecular Weight: ~186.29 g/mol

  • Nature: Branched-chain fatty acid.[1]

  • Solubility Profile: Hydrophobic. Insoluble in water; highly soluble in ethanol, isopropanol, and toluene.

  • Acidity (pKa): ~4.8 (Typical for

    
    -branched carboxylic acids).
    

Implication for Analysis: Due to its lipophilicity and weak acidity, aqueous titration is impossible. A Non-Aqueous Titration (NAT) system is required to suppress the dissociation of the titrant and enhance the inflection point sharpness.

Method A: Potentiometric Titration (The Absolute Assay)

Principle: This method utilizes a neutralization reaction in a non-aqueous solvent.[2] The branched structure of 2-ENA creates steric hindrance, making the choice of solvent critical to ensure full proton accessibility. We utilize 0.1 N Potassium Hydroxide (KOH) in isopropanol to neutralize the carboxylic group, detecting the equivalence point (EQP) potentiometrically.

3.1 Experimental Protocol

Reagents:

  • Titrant: 0.1 N KOH in Isopropanol (Standardized).

  • Solvent System: Ethanol / Toluene (1:1 v/v) or pure Isopropanol (IPA). Note: Toluene improves solubility but IPA is greener.

  • Standard: Potassium Hydrogen Phthalate (KHP), dried at 120°C for 2 hours.

Workflow:

  • System Prep: Condition the pH glass electrode in the non-aqueous solvent for 15 minutes to prevent "drifting" caused by dehydration of the hydration layer.

  • Blank Determination: Titrate 50 mL of the solvent system to determine the solvent blank volume (

    
    ).
    
  • Sample Weighing: Accurately weigh ~0.3 g (

    
    ) of 2-ENA into the titration vessel.
    
    • Why 0.3g? Target a consumption of ~15 mL titrant to minimize relative burette error.

  • Dissolution: Add 50 mL solvent. Stir for 30 seconds.

  • Titration: Titrate with 0.1 N KOH using Dynamic Equivalence Point Titration (DET) mode.

    • Drift Control: Set signal drift to < 20 mV/min to ensure equilibrium.

3.2 Calculation (Assay %)

The purity is calculated based on the molar mass of 2-ENA (


 g/mol ).


  • 
    : Volume in mL
    
  • 
    : Normality of KOH
    
  • 
    : 186.29  g/mol 
    
3.3 Visualization: Titration Workflow

TitrationWorkflow Start Start: Sample Prep Weigh Weigh Sample (~0.3g ± 0.1mg) Start->Weigh Dissolve Dissolve in IPA/Toluene Weigh->Dissolve Titrate Titrate w/ 0.1N KOH (Dynamic Dosing) Dissolve->Titrate Condition Condition Electrode (Non-Aqueous) Condition->Dissolve Pre-req Detect Detect EQP (Potentiometric) Titrate->Detect Calc Calculate Mass % (Assay) Detect->Calc

Figure 1: Step-by-step workflow for the non-aqueous potentiometric titration of 2-ENA.

Method B: Gas Chromatography (The Impurity Profiler)

Principle: GC-FID separates components based on boiling point and polarity. Since 2-ENA is a carboxylic acid, it is often derivatized to a methyl ester (FAME) using


-Methanol to prevent peak tailing, although modern FFAP (Free Fatty Acid Phase) columns allow direct injection.

Pros:

  • Specificity: Separates 2-ENA from its isomers (e.g., n-nonanoic acid) and synthesis byproducts.

  • Sensitivity: Detects organic impurities at ppm levels.

Cons:

  • Relative Purity: Reports "Area %". If the sample contains 2% water or 1% inorganic salts, GC will still report "100% Area" for the organic portion, misleading the researcher.

  • Response Factors: Assumes all impurities burn with the same response as the main peak unless calibrated standards are used for every impurity.

Comparative Analysis: Data & Performance

The following data illustrates a typical scenario in process validation where a sample appears pure by GC but fails stoichiometry checks due to "invisible" mass impurities detected only by titration.

Table 1: Method Performance Comparison
FeaturePotentiometric TitrationGC-FID (Direct Injection)
Primary Output Assay (% w/w) (Absolute Mass Balance)Purity (% Area) (Relative Organic Purity)
Traceability High (Primary Standard KHP)Medium (Reference Standard dependent)
Interferences Non-specific (measures all acidic groups)Specific (separates by retention time)
Water/Solvent Detection No (But result reflects their presence by lower assay)No (Invisible to FID)
Precision (RSD) < 0.2%< 0.5%
Sample Prep Time 5 Minutes30-60 Minutes (if derivatization needed)
Experimental Data: Lot #2ENA-094 Validation
ParameterResultInterpretation
GC-FID Purity 99.8% Excellent organic purity. No significant organic byproducts.
Titration Assay 98.1% Discrepancy: The sample contains ~1.7% non-titratable mass (likely moisture or inorganic salts).
Karl Fischer (Water) 1.5%Confirms the titration gap.
Final Purity 98.1%The Titration value is the true active content for stoichiometry.

Scientist's Note: If you used the GC value (99.8%) to calculate the molar charge for a synthesis reaction, you would under-charge the reagent by nearly 2%, potentially leading to incomplete conversion. Always use Titration for Assay.

Decision Matrix: When to Use Which?

To ensure efficient workflow in R&D, use the following logic to select the correct validation method.

DecisionMatrix Start Goal: Validate 2-ENA Q1 What is the data used for? Start->Q1 PathA Reaction Stoichiometry (How much to add?) Q1->PathA PathB Impurity Identification (What else is in there?) Q1->PathB PathC Final CoA Release Q1->PathC ActionTitration METHOD: Titration (Gives Mass %) PathA->ActionTitration ActionGC METHOD: GC-FID (Gives Profile) PathB->ActionGC ActionBoth METHOD: Both Required (Assay + Purity Profile) PathC->ActionBoth

Figure 2: Strategic decision matrix for selecting the analytical method based on research stage.

References
  • ASTM International. (2023). ASTM D974-14: Standard Test Method for Acid and Base Number by Color-Indicator Titration. ASTM International.[3] [Link]

  • Mettler Toledo. (n.d.). Free Fatty Acid Determination in Edible Oils and Fats: Potentiometric Titration Application.[4] Mettler Toledo Applications. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8697, 2-Ethylhexanoic acid (Analogous properties).[5] PubChem.[1][5][6] [Link]

Sources

Comparative Guide: Quantitative NMR (qNMR) for 2-Ethylnonanoic Acid Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the purity assay of branched fatty acids like 2-Ethylnonanoic acid (2-ENA) has relied on Gas Chromatography with Flame Ionization Detection (GC-FID) or acid-base titration. While robust, these methods suffer from distinct metrological limitations: GC-FID requires time-consuming derivatization (esterification) and specific reference standards, while titration lacks specificity, often conflating the analyte with acidic impurities.

This guide presents 1H-qNMR (Proton Quantitative NMR) as a superior, primary ratio method. By leveraging the fundamental physics of nuclear spin, qNMR offers direct traceability to the International System of Units (SI) without requiring a reference standard of the analyte itself.

Part 1: Technical Comparison (qNMR vs. Alternatives)

The following table contrasts the performance of qNMR against the industry standards for 2-ENA assay.

Feature1H-qNMR (Recommended)GC-FID (Traditional)Acid-Base Titration
Specificity High. Structural elucidation confirms identity simultaneously with quantification.[1]High. Separates isomers, but requires retention time matching with a standard.Low. Measures total acid content; cannot distinguish 2-ENA from other acidic impurities.
Reference Standard Universal. Requires only a generic Internal Standard (IS) (e.g., Dimethyl Fumarate).Specific. Requires a high-purity standard of 2-Ethylnonanoic acid.N/A. Relies on titrant standardization.[1]
Sample Prep < 15 mins. Weigh, dissolve, analyze. No derivatization.> 60 mins. Requires derivatization to FAMEs (Fatty Acid Methyl Esters) using BF3/MeOH.< 15 mins. Dissolve and titrate.
Traceability Direct (Primary Method). Traceable to the IS mass fraction.Indirect (Secondary Method). Dependent on the purity of the external reference.Indirect. Dependent on titrant molarity.[1]
Precision (RSD) < 1.0% (with metrological weighing).< 2.0% (dependent on injection/derivatization).[1]< 0.5% (but high bias risk).

Part 2: Scientific Integrity & Experimental Logic

The "Why": The Physics of Quantification

qNMR relies on the principle that the integrated signal intensity (


) is directly proportional to the number of nuclei (

) generating that signal:

Unlike UV-Vis or HPLC, where response factors vary by molecule (extinction coefficients), NMR response factors are unity for the same nucleus (1H). Therefore, the purity of 2-ENA (

) can be calculated strictly by comparing its signal integral to that of an Internal Standard (IS) of known purity (

).
Critical Experimental Choices
  • Solvent Selection (CDCl3): 2-Ethylnonanoic acid is a lipophilic molecule. Deuterated Chloroform (CDCl3) is the solvent of choice to ensure complete solubility and prevent micelle formation, which broadens peaks.

  • Internal Standard (Dimethyl Fumarate):

    • Why? The aliphatic region of 2-ENA (0.8 – 2.5 ppm) is crowded. We need an IS with a sharp singlet in the downfield region (6.0 – 8.0 ppm) to ensure zero spectral overlap . Dimethyl Fumarate (singlet at ~6.8 ppm) is ideal.

  • The Diagnostic Signal (Alpha-Proton):

    • The terminal methyls (0.8-1.0 ppm) often overlap with impurities or other alkyl chains.

    • The alpha-proton (CH at position 2, ~2.2-2.4 ppm) is the most distinct signal for 2-ENA, appearing as a multiplet separate from the bulk methylene envelope.

Part 3: Experimental Protocol

Materials
  • Analyte: 2-Ethylnonanoic acid (approx. 20 mg).

  • Internal Standard (IS): Dimethyl Fumarate (TraceCERT® or NIST traceable equivalent, approx. 10 mg).

  • Solvent: CDCl3 (99.8% D) + TMS (0.05% v/v) for chemical shift referencing.

  • Equipment: 400 MHz NMR (or higher) with a probe temperature controlled at 298 K.

Metrological Weighing (Crucial Step)

Precision in qNMR is dictated by weighing errors.

  • Use a microbalance (readability 0.001 mg or 0.01 mg).

  • Weigh the IS directly into the NMR tube or a volumetric flask (if using stock solutions).

  • Weigh the Analyte directly into the same vessel.

  • Record masses to the last decimal point.

Acquisition Parameters (Pulse Sequence)

To ensure quantitative accuracy, the nuclei must fully relax between pulses.

  • Pulse Program: zg (standard 90° pulse) or zg30.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): 60 seconds. (Rationale:

    
    . The T1 of the IS and Analyte protons are likely < 5-8s, so 60s ensures >99.9% magnetization recovery).
    
  • Scans (NS): 16 or 32 (S/N ratio must be > 150:1).

  • Acquisition Time (AQ): > 3.0 seconds (to prevent truncation artifacts).

Data Processing
  • Phasing: Manual phasing is required (zero and first order).

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial).

  • Integration:

    • Integrate the IS singlet (Dimethyl Fumarate, ~6.8 ppm). Set value to normalized number of protons (2).

    • Integrate the 2-ENA alpha-proton multiplet (~2.2 - 2.4 ppm).[2]

    • Note: Ensure "13C satellites" are either included or consistently excluded in both integrals.

Part 4: Visualization & Logic

Workflow Diagram

The following diagram illustrates the validated workflow for qNMR assay.

qNMR_Workflow Start Start: 2-ENA Assay Weighing Metrological Weighing (Analyte + IS) Start->Weighing Solvation Solvation in CDCl3 (Complete Dissolution) Weighing->Solvation Acquisition NMR Acquisition (D1 = 60s, 90° Pulse) Solvation->Acquisition Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Calc Purity Calculation Processing->Calc

Figure 1: Step-by-step qNMR workflow emphasizing the critical weighing and acquisition steps.

Signal Selection Logic

Why do we choose the specific signals? This decision tree explains the spectral logic.

Signal_Logic Root Signal Selection Strategy Region1 Aliphatic Region (0.8 - 1.8 ppm) Root->Region1 Bulk CH2/CH3 Region2 Alpha-Proton Region (2.2 - 2.4 ppm) Root->Region2 CH-COOH Region3 Aromatic/Olefinic Region (6.0 - 8.0 ppm) Root->Region3 Empty in Analyte Decision1 Risk: Overlap with Impurities/Solvent Region1->Decision1 Decision2 Target: Analyte Quantification (Distinct Multiplet) Region2->Decision2 Decision3 Target: Internal Standard (Clean Singlet) Region3->Decision3

Figure 2: Spectral region analysis for selecting the diagnostic alpha-proton and the clean internal standard window.

Part 5: Calculation & Results

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated Area[1]
    
  • 
    : Number of protons (IS=2 for Dimethyl Fumarate; Analyte=1 for Alpha-H)
    
  • 
    : Molar Mass (2-ENA = 186.29  g/mol ; Dimethyl Fumarate = 144.13  g/mol )
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity (as a decimal fraction)
    
Example Data Table
ParameterValue
Mass 2-ENA (

)
20.15 mg
Mass IS (

)
10.05 mg
Purity IS (

)
99.9% (0.999)
Integral 2-ENA (

)
0.642
Integral IS (

)
1.000 (Normalized)
Calculated Purity 98.2%

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][3][4] USP-NF. Link

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) - A Metrological Method. Technical Guide. Link

  • Bratu, M. et al. (2013).[5] Quantitative determination of fatty acids in fish oils using 1H-NMR spectroscopy. J Pharm Pharmacogn Res. Link

  • ResolveMass. Choosing the Right qNMR Internal Standard. Application Note. Link

  • Agilent Technologies. Comprehensive Analysis of Fatty Acids (GC-FID Comparison). Application Guide. Link

Sources

A Senior Application Scientist's Guide to Certifying Reference Materials for 2-Ethylnonanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the bedrock of this analytical confidence, providing a benchmark against which all other measurements are judged. This guide offers an in-depth technical comparison of the methodologies and considerations involved in certifying a reference material for 2-Ethylnonanoic acid, a branched-chain carboxylic acid with increasing relevance in various chemical and pharmaceutical applications.

As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols. Instead, this guide will elucidate the causality behind experimental choices, ensuring a self-validating system of analysis. We will explore the rigorous process of CRM certification, from the selection of appropriate analytical techniques to the meticulous characterization of the material, all grounded in authoritative international standards.

The Foundation of Trust: The CRM Certification Workflow

The certification of a reference material is a multi-faceted process governed by stringent international standards, primarily ISO 17034 for the competence of reference material producers and ISO/IEC 17025 for the competence of testing and calibration laboratories.[1] The overarching goal is to assign a property value (in this case, the purity of 2-Ethylnonanoic acid) with a stated uncertainty and to establish its metrological traceability to the International System of Units (SI).

CRM Certification Workflow cluster_Planning Phase 1: Planning & Material Preparation cluster_Characterization Phase 2: Property Value Assignment cluster_Certification Phase 3: Certification & Documentation Candidate Material Selection Candidate Material Selection Preliminary Characterization Preliminary Characterization Candidate Material Selection->Preliminary Characterization Initial Purity Screening Homogeneity Assessment Homogeneity Assessment Preliminary Characterization->Homogeneity Assessment Ensuring Uniformity Stability Assessment Stability Assessment Homogeneity Assessment->Stability Assessment Evaluating Shelf-life Method Selection Method Selection Stability Assessment->Method Selection Proceeding to Certification Method Validation Method Validation Method Selection->Method Validation Demonstrating Fitness for Purpose Inter-laboratory Comparison Inter-laboratory Comparison (Optional but Recommended) Method Validation->Inter-laboratory Comparison Assessing Reproducibility Value Assignment & Uncertainty Budget Value Assignment & Uncertainty Budget Method Validation->Value Assignment & Uncertainty Budget Single Lab Approach Inter-laboratory Comparison->Value Assignment & Uncertainty Budget Consensus Value & Error Estimation Issuance of Certificate of Analysis Issuance of Certificate of Analysis Value Assignment & Uncertainty Budget->Issuance of Certificate of Analysis Formal Documentation Post-certification Monitoring Post-certification Monitoring Issuance of Certificate of Analysis->Post-certification Monitoring Ongoing Quality Control

Caption: A generalized workflow for the certification of a chemical reference material, highlighting the key phases and their logical progression.

Comparative Analysis of Analytical Methodologies for 2-Ethylnonanoic Acid

The choice of analytical methodology is a critical decision in the certification process, directly impacting the accuracy and uncertainty of the assigned property value. While a certified reference material specifically for 2-Ethylnonanoic acid is not readily found, we can draw reliable comparisons from its close structural analog, 2-ethylhexanoic acid, and other branched-chain carboxylic acids. The primary analytical techniques for the quantification of these compounds include Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS), as well as Ion Chromatography (IC).

Gas Chromatography (GC): The Workhorse for Volatile Analytes

Gas chromatography is a well-established and robust technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like 2-Ethylnonanoic acid, derivatization is often necessary to improve volatility and chromatographic performance.

Common Derivatization Strategies:

  • Esterification: Conversion to methyl or ethyl esters is a common approach.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create more volatile trimethylsilyl esters.

Detection Methods:

  • Flame Ionization Detection (FID): A universal detector that provides excellent linearity and reproducibility for quantitative analysis.

  • Mass Spectrometry (MS): Offers high selectivity and sensitivity, and provides structural information for unequivocal identification.

Performance Comparison: GC-FID vs. GC-MS

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Selectivity LowerHigherFID is a universal detector responding to most organic compounds, while MS can selectively monitor specific ions characteristic of 2-Ethylnonanoic acid, minimizing interferences from the sample matrix.
Sensitivity (LOD/LOQ) Good (typically low µg/mL)Excellent (can reach low ng/mL or even pg/mL)MS detectors, especially in selected ion monitoring (SIM) mode, offer significantly lower detection limits compared to FID.
Linearity Excellent (often > 3 orders of magnitude)Good (typically 2-3 orders of magnitude)FID is known for its wide linear dynamic range, which is advantageous for quantifying analytes over a broad concentration range without dilution.
Precision (RSD) Excellent (<2%)Very Good (typically <5%)The simpler instrumentation of FID often leads to slightly better precision in routine analyses.
Cost & Complexity LowerHigherGC-MS systems are more expensive to purchase and maintain, and require a higher level of operator expertise.

Experimental Protocol: Quantitative Analysis of 2-Ethylnonanoic Acid by GC-FID (Post-Derivatization)

  • Sample Preparation (Esterification):

    • Accurately weigh approximately 10 mg of the 2-Ethylnonanoic acid candidate material into a reaction vial.

    • Add 1 mL of 14% Boron Trifluoride in Methanol.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester of 2-Ethylnonanoic acid to a clean vial for GC analysis.

  • GC-FID Conditions:

    • Column: DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Oven Program: 80°C (hold for 2 min), ramp to 220°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless).

  • Calibration:

    • Prepare a series of calibration standards of a well-characterized, high-purity 2-Ethylnonanoic acid methyl ester in hexane.

    • Analyze the standards under the same conditions as the sample.

    • Construct a calibration curve by plotting peak area against concentration.

  • Quantification:

    • Calculate the concentration of the 2-Ethylnonanoic acid methyl ester in the sample from the calibration curve.

    • Convert the concentration back to the purity of the original 2-Ethylnonanoic acid, accounting for the derivatization reaction stoichiometry and initial sample weight.

Liquid Chromatography (LC): Versatility for a Broader Range of Analytes

Liquid chromatography, particularly when coupled with mass spectrometry, offers a powerful alternative for the analysis of carboxylic acids, often without the need for derivatization.

Detection Methods:

  • UV-Vis Detection: Limited applicability for 2-Ethylnonanoic acid due to the lack of a strong chromophore.

  • Mass Spectrometry (MS/MS): The preferred method for its high sensitivity and selectivity.

Performance Comparison: LC-MS/MS vs. GC-MS

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Sample Preparation Simpler (often "dilute and shoot")More complex (requires derivatization)LC can directly analyze the acidic form of the analyte, eliminating the time-consuming and potentially error-prone derivatization step.
Throughput HigherLowerThe simpler sample preparation and often faster run times of LC-MS/MS methods allow for higher sample throughput.
Matrix Effects More susceptibleLess susceptibleIon suppression or enhancement in the electrospray ionization (ESI) source of the LC-MS system can be a significant issue, requiring careful method development and the use of internal standards.
Sensitivity (LOD/LOQ) Excellent (can reach pg/mL or even fg/mL)Excellent (can reach low ng/mL or pg/mL)Both techniques offer excellent sensitivity, with the choice often depending on the specific analyte and matrix.
Cost & Complexity HigherHighBoth are advanced analytical techniques with similar considerations for cost and operator expertise.

Experimental Protocol: Quantitative Analysis of 2-Ethylnonanoic Acid by LC-MS/MS

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Ethylnonanoic acid candidate material.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a working solution of 1 µg/mL.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for 2-Ethylnonanoic acid for quantification and confirmation.

  • Calibration:

    • Prepare a series of calibration standards of a high-purity 2-Ethylnonanoic acid in the same solvent as the sample.

    • Analyze the standards under the same conditions.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.

  • Quantification:

    • Calculate the concentration of 2-Ethylnonanoic acid in the sample from the calibration curve.

    • Determine the purity based on the initial sample weight and dilution factor.

Ion Chromatography (IC): A Niche but Powerful Technique

Ion chromatography is a specialized form of liquid chromatography that is particularly well-suited for the analysis of ionic species, including carboxylic acids.

Detection Method:

  • Suppressed Conductivity Detection: The most common and sensitive detection method for IC.

Performance Comparison: IC vs. Other Chromatographic Methods

ParameterIon Chromatography (IC) with Suppressed ConductivityGC/LC-MSRationale & Causality
Selectivity High for ionic speciesHigh with MS detectionIC provides excellent selectivity for charged analytes, separating them based on their ionic interactions with the stationary phase.
Sample Preparation Simple (often direct injection of aqueous samples)Varies (derivatization for GC, "dilute and shoot" for LC)IC is ideal for aqueous samples and often requires minimal preparation.
Sensitivity (LOD/LOQ) Good (low µg/mL to ng/mL)ExcellentWhile sensitive, IC with conductivity detection generally does not reach the ultra-low detection limits of MS-based methods.
Applicability More limited to ionic analytesBroader applicabilityGC and LC can be adapted to a wider range of compound classes.

The Cornerstone of Certification: qNMR for Primary Characterization

For the highest level of accuracy and direct traceability to the SI, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is increasingly being employed as a primary method for the certification of organic reference materials.[2][3][4][5] Unlike chromatographic techniques that rely on comparison to a like-for-like standard, qNMR is a direct method where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of purity without a specific reference standard of the same compound.

qNMR Principle cluster_qNMR Quantitative NMR (qNMR) for Purity Assessment Analyte Analyte (2-Ethylnonanoic Acid) (Known Structure, Unknown Purity) NMR_Experiment NMR Experiment Analyte->NMR_Experiment InternalStandard Internal Standard (Known Structure, Certified Purity) InternalStandard->NMR_Experiment Purity_Calculation Purity Calculation NMR_Experiment->Purity_Calculation Integral Ratios Certified_Purity Certified_Purity Purity_Calculation->Certified_Purity Purity of Analyte

Caption: The principle of quantitative NMR (qNMR) for purity determination, relying on a certified internal standard.

Establishing the Certified Value and Uncertainty

According to ISO Guide 35, the characterization of a reference material should, whenever possible, involve more than one analytical method or be conducted by multiple competent laboratories in an inter-laboratory comparison.[6][7][8][9][10] This approach provides a more robust and reliable certified value.

The uncertainty of the certified value is a critical component of the certificate of analysis and is calculated by combining the uncertainties from:

  • Characterization (uchar): The uncertainty associated with the analytical measurements.

  • Homogeneity (ubb): The variation in the property value between different units of the reference material.

  • Stability (ustab): The potential change in the property value over time.

The combined uncertainty (uCRM) is calculated as the square root of the sum of the squares of these individual uncertainties, and the expanded uncertainty (UCRM) is then determined by multiplying the combined uncertainty by a coverage factor (k), typically 2, which corresponds to a confidence level of approximately 95%.

Conclusion: A Multi-faceted Approach to Ensuring Analytical Confidence

The certification of a reference material for 2-Ethylnonanoic acid is a rigorous process that demands a deep understanding of analytical chemistry, metrology, and international standards. While a specific CRM for this compound may not be readily available, the principles and methodologies outlined in this guide, drawn from the well-established practices for similar organic acids, provide a clear pathway for its development and certification.

The choice of analytical technique will depend on the specific requirements of the application, with GC-MS and LC-MS/MS offering the best combination of sensitivity and selectivity for trace-level analysis, while GC-FID provides a robust and cost-effective solution for higher concentration measurements. For the highest level of accuracy and traceability, qNMR stands as the primary method of choice for purity assessment.

Ultimately, a well-characterized and properly certified reference material for 2-Ethylnonanoic acid will be an invaluable tool for researchers, scientists, and drug development professionals, enabling them to achieve accurate, reliable, and consistent analytical results, thereby ensuring the quality and safety of their products.

References

  • 2-Ethylhexanoic Acid Analysis Methods. (n.d.). Scribd. Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved from [Link]

  • Analytical Method Validation: Collation between International Guidelines. (2020). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Direct Determination of 2-Ethylhexanoic Acid in Clavulante. (2010). LCGC International. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved from [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2023). PubMed Central. Retrieved from [Link]

  • Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. (1991). PubMed. Retrieved from [Link]

  • PD ISO Guide 35 2017 Reference Materials PDF. (n.d.). Scribd. Retrieved from [Link]

  • Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. (2020). MDPI. Retrieved from [Link]

  • Inter laboratory Comparison 2023 Report. (2024). Benchmark International. Retrieved from [Link]

  • Uncertainty calculations in the certification of reference materials 4. Characterisation and certification. (2004). ResearchGate. Retrieved from [Link]

  • Principles for the characterisation and the value assignment of the candidate reference material in the new ISO Guide 35:2017. (2018). ResearchGate. Retrieved from [Link]

  • Inter-laboratory comparisons. (n.d.). CMLS. Retrieved from [Link]

  • Estimation of uncertainty to the homogeneity study in the certification of a candidate certified reference material in fish matr. (2015). International Congress of Metrology. Retrieved from [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). ResearchGate. Retrieved from [Link]

  • A liquid chromatography–tandem mass spectrometry method to measure fatty acids in biological samples. (2017). White Rose Research Online. Retrieved from [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). qNMR Exchange. Retrieved from [Link]

  • Quantitative Gas Chromatographic Method for the Analysis of cis and trans Fatty Acid in Margarines. (2012). Universiti Kebangsaan Malaysia. Retrieved from [Link]

  • ISO-Guide-35-2006.pdf. (n.d.). iTeh STANDARD PREVIEW. Retrieved from [Link]

  • Using high-performance ¹H NMR (HP-qNMR®) for the certification of organic reference materials under accreditation guidelines--describing the overall process with focus on homogeneity and stability assessment. (2014). PubMed. Retrieved from [Link]

  • PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS. (2024). National Accreditation Center. Retrieved from [Link]

  • ISO Guide 35: Reference Materials. (2016). Retrieved from [Link]

  • Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. (2023). MDPI. Retrieved from [Link]

  • Outline for the revision of ISO Guide 35. (2014). ResearchGate. Retrieved from [Link]

Sources

A Guide to Inter-laboratory Comparison of 2-Ethylnonanoic Acid Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantitative analysis of 2-Ethylnonanoic acid in human plasma. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods across different laboratory settings. This document outlines the scientific rationale behind the chosen methodology, a detailed experimental protocol, and the statistical approach for data analysis, ensuring the principles of expertise, authoritativeness, and trustworthiness are upheld.

Introduction: The Imperative for Reproducibility in Bioanalysis

The quantification of small molecules like 2-Ethylnonanoic acid in complex biological matrices such as human plasma is fundamental in various stages of drug discovery and development, as well as in clinical and environmental monitoring. Method variability between laboratories can significantly impact data interpretation and decision-making. Inter-laboratory comparison studies, also known as proficiency testing, are essential tools for assessing the reproducibility and reliability of analytical methods. They provide an objective measure of a laboratory's performance and help identify potential biases or sources of error in the analytical workflow.

This guide focuses on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely adopted technique for its high sensitivity and selectivity in bioanalysis. The principles and protocols described herein can be adapted for other relevant analytical platforms, such as gas chromatography-mass spectrometry (GC-MS).

Designing the Inter-laboratory Comparison Study

A successful ILC hinges on a well-designed study protocol that minimizes pre-analytical variability and allows for a robust statistical evaluation of the analytical performance of participating laboratories.

Study Coordination and Sample Preparation

A central coordinating laboratory should be responsible for the preparation and distribution of all study samples. This ensures consistency and homogeneity of the test materials. For this study, pooled human plasma, free of endogenous 2-Ethylnonanoic acid (or with a known low baseline concentration), should be used as the matrix.

The study will include the following samples, prepared by the coordinating laboratory:

  • Blank Plasma: To assess for any background interference.

  • Spiked Plasma Samples: At three different concentration levels (low, medium, and high) to evaluate linearity, accuracy, and precision across a relevant analytical range. The concentration levels should be determined based on expected physiological or pharmacological concentrations. For the purpose of this guide, we will use the following concentrations:

    • Low: 5 ng/mL

    • Medium: 50 ng/mL

    • High: 250 ng/mL

  • Quality Control (QC) Samples: Prepared at the same concentrations as the spiked samples to be used for method validation by each participating laboratory.

Statistical Framework for Performance Evaluation

The statistical analysis of the ILC data will be based on the principles outlined in ISO 13528:2022 "Statistical methods for use in proficiency testing by interlaboratory comparisons" . The primary metric for evaluating laboratory performance will be the Z-score .

The Z-score is calculated for each laboratory's result on each spiked sample using the following formula:

z = (x - X) / σ

Where:

  • x is the result reported by the participant laboratory.

  • X is the assigned value (the robust mean of all participants' results).

  • σ is the standard deviation for proficiency assessment.

The interpretation of Z-scores is as follows:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

The overall study design and data flow are illustrated in the diagram below.

InterLab_Comparison_Workflow cluster_coordinator Coordinating Laboratory Coord_Prep Sample Preparation (Blank & Spiked Plasma) Coord_Dist Sample Distribution Coord_Prep->Coord_Dist Coord_Data Data Collection & Analysis Coord_Dist->Coord_Data Lab_Receive Receive Samples Coord_Dist->Lab_Receive Coord_Report Final Report Generation Coord_Data->Coord_Report Lab_Analyze Sample Analysis (LC-MS/MS) Lab_Receive->Lab_Analyze Lab_Report Report Results Lab_Analyze->Lab_Report Lab_Report->Coord_Data

Caption: Workflow of the Inter-laboratory Comparison Study.

Recommended Analytical Protocol: LC-MS/MS Analysis of 2-Ethylnonanoic Acid in Human Plasma

Each participating laboratory should adhere to the following protocol as closely as possible to minimize method-induced variability. While minor deviations in instrumentation are expected, the core principles of sample preparation, chromatography, and mass spectrometric detection should be maintained.

Rationale for Method Selection

This protocol employs a protein precipitation method for sample cleanup, which is a simple and effective technique for removing the bulk of plasma proteins.[1] Reverse-phase liquid chromatography is chosen for its robustness in separating small organic molecules. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Materials and Reagents
  • 2-Ethylnonanoic acid analytical standard (≥98% purity)

  • Internal Standard (IS): 2-Ethylhexanoic acid-d11 or other suitable stable isotope-labeled analog

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Experimental Workflow

The analytical workflow is depicted in the following diagram:

Analytical_Workflow Start Start: Plasma Sample (50 µL) Spike_IS Spike with Internal Standard (10 µL) Start->Spike_IS Precipitate Protein Precipitation (200 µL Acetonitrile) Spike_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge (10 min @ 10,000 x g) Precipitate->Vortex_Centrifuge Transfer_Supernatant Transfer Supernatant (150 µL) Vortex_Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer_Supernatant->Evaporate Reconstitute Reconstitute (100 µL Mobile Phase A) Evaporate->Reconstitute Inject Inject into LC-MS/MS (5 µL) Reconstitute->Inject

Caption: Step-by-step analytical workflow for 2-Ethylnonanoic acid.

Detailed Step-by-Step Protocol
  • Preparation of Standard and QC Samples:

    • Prepare a stock solution of 2-Ethylnonanoic acid (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol:water (50:50, v/v).

    • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 250 ng/mL) in the same manner.

  • Sample Preparation:

    • To 50 µL of plasma sample (blank, calibration standard, QC, or ILC sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 2-Ethylhexanoic acid-d11).

    • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A).

  • LC-MS/MS Conditions:

ParameterRecommended Setting
LC System UPLC or HPLC system capable of binary gradients
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions 2-Ethylnonanoic acid: To be determined by infusion
Internal Standard: To be determined by infusion
Collision Energy To be optimized for each transition

Data Reporting and Analysis

Participating laboratories are required to report the following:

  • A full calibration curve for 2-Ethylnonanoic acid.

  • The calculated concentrations for the three spiked ILC samples (in ng/mL), reported in triplicate.

  • The results of their internal QC sample analysis.

The coordinating laboratory will then perform the statistical analysis as described in Section 2.2 and generate a comprehensive report summarizing the performance of all participating laboratories.

Data Presentation: Summarizing the Inter-laboratory Comparison Results

The final report should present the data in a clear and concise manner. The following table provides a template for summarizing the key performance metrics for each participating laboratory.

Laboratory IDSample LevelReported Concentration (ng/mL) - Replicate 1Reported Concentration (ng/mL) - Replicate 2Reported Concentration (ng/mL) - Replicate 3Mean Concentration (ng/mL)Z-scorePerformance
Lab 1 Low (5 ng/mL)
Medium (50 ng/mL)
High (250 ng/mL)
Lab 2 Low (5 ng/mL)
Medium (50 ng/mL)
High (250 ng/mL)
... (etc. for all labs)

Conclusion

This guide provides a robust framework for conducting an inter-laboratory comparison of 2-Ethylnonanoic acid analysis in human plasma. Adherence to the outlined protocols and statistical evaluation methods will ensure a reliable assessment of analytical performance across different laboratories. The successful completion of such a study will enhance confidence in the generated bioanalytical data and contribute to the overall quality and reproducibility of research and development activities.

References

  • ISO 13528:2022, Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization. URL: [Link]

  • De Bievre, P., Lamberty, A., & van der Veen, A. H. (2000). Interlaboratory studies in analytical chemistry. Accreditation and Quality Assurance, 5(8), 323-328.
  • Thompson, M., & Wood, R. (1993). The international harmonized protocol for the proficiency testing of (chemical) analytical laboratories. Pure and Applied Chemistry, 65(9), 2123-2144.
  • Han, J., Lin, K., Lim, H. S., & Lee, J. (2015). A practical and sensitive method for the determination of short-chain fatty acids in human serum by LC–MS/MS.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. URL: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. URL: [Link]

  • Zweigenbaum, J., & Henion, J. (2000). The challenge of quantitative bioanalytical LC-MS/MS: the solution is "fit-for-purpose". Analytical chemistry, 72(19), 744A-752A.
  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography− tandem mass spectrometry.

Sources

Structural elucidation of 2-Ethylnonanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation of 2-Ethylnonanoic Acid Derivatives: A Comparative Analytical Guide

Executive Summary This technical guide provides a rigorous framework for the structural elucidation of 2-Ethylnonanoic acid (CAS 14276-84-7) and its derivatives. Unlike linear fatty acids, the 2-ethyl branched architecture presents unique analytical challenges, particularly in distinguishing it from isomeric counterparts like undecanoic acid or 2-methyldecanoic acid. This document compares the performance of Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), offering validated protocols and mechanistic insights for researchers in drug development and lipidomics.

Molecule Profile & The Isomer Challenge

Target Molecule: 2-Ethylnonanoic Acid (2-ENA)[1]

  • Formula: C₁₁H₂₂O₂[1]

  • Molecular Weight: 186.29 g/mol [1]

  • Key Structural Feature: A chiral center at C2 (in enantiopure forms) and a branching ethyl group that disrupts the linear hydrophobic tail.

The Analytical Problem: In pharmaceutical intermediates and emollient synthesis, 2-ENA is often contaminated with or mistaken for its linear isomer, Undecanoic acid . While both have the same molecular mass (186.29 Da), their physicochemical properties and biological fates differ significantly. Standard IR is insufficient for distinction; thus, high-resolution structural tools are required.

Comparative Analysis: NMR vs. GC-MS

This section objectively compares the two "products" (analytical techniques) based on their capability to resolve the 2-ethyl branch.

FeatureMethod A: 1H/13C NMR Spectroscopy Method B: GC-MS (EI, 70 eV)
Primary Output Connectivity & Electronic EnvironmentFragmentation Fingerprint
Distinction Power Absolute. Resolves methine (CH) vs. methylene (CH₂) at

-position.
High. Relies on specific McLafferty rearrangement shifts.
Sample Requirement High (~5-10 mg)Low (< 1 µg)
Derivatization Not required (Direct analysis of acid)Required (Methyl Ester formation recommended)
Key Diagnostic

-proton multiplet (~2.3 ppm) & Methine Carbon (DEPT-135)
m/z 102 (McLafferty Ion) vs. m/z 74 (Linear)
Throughput Low (Minutes to Hours)High (Minutes)
Expert Insight:
  • Choose NMR when you have isolated material and need to prove the exact position of branching (e.g., confirming 2-ethyl vs 3-ethyl).

  • Choose GC-MS for trace analysis in biological matrices or complex mixtures where the molecule is a minor component.

Method A: NMR Spectroscopy (The Gold Standard)

Mechanism of Distinction: The alpha-carbon in 2-ENA is a methine (CH), whereas in linear isomers it is a methylene (CH₂). This difference drastically alters the splitting pattern of the adjacent protons and the phase of the carbon signal in DEPT experiments.

Diagnostic Signals (in CDCl₃):

  • 1H NMR:

    • 
       2.2 - 2.4 ppm:  The 
      
      
      
      -proton appears as a distinct multiplet (typically a tt or complex multiplet) due to coupling with the C3-methylene and the ethyl-methylene. In linear undecanoic acid, this signal is a clear triplet (
      
      
      ,
      
      
      Hz).
    • Methyl Region (

      
       0.8 - 1.0 ppm):  2-ENA shows two  methyl signals (one from the nonyl tail, one from the ethyl branch), integrating to 6H. Linear isomers show only one terminal methyl (3H).
      
  • 13C NMR / DEPT-135:

    • 
      -Carbon:  In DEPT-135, the methine carbon of 2-ENA (approx. 45-50 ppm) appears positive  (up). The 
      
      
      
      -methylene of linear isomers appears negative (down).

Method B: GC-MS (The Fingerprint)

Mechanism of Distinction: Direct analysis of the free acid is possible but leads to peak tailing. Analysis is best performed on the Methyl Ester (2-ENA-ME) derivative. The distinction relies on the McLafferty Rearrangement .[2][3][4]

  • Linear Fatty Acid Methyl Esters (FAMEs): The gamma-hydrogen transfer leads to the cleavage of the

    
    -
    
    
    
    bond, producing the classic m/z 74 base peak
    
    
    .
  • 2-Ethyl Substituted FAMEs: The substituent at the

    
    -position is retained in the rearranged fragment.
    
    • Fragment Mass =

      
      
      
    • Calculation:

      
      
      

Experimental Data Summary:

CompoundMolecular Ion (

)
Base Peak (McLafferty)Other Diagnostic Ions
Methyl Undecanoate (Linear)m/z 200m/z 74 m/z 87, 143
Methyl 2-Ethylnonanoate m/z 200m/z 102 m/z 87, 115, 129

Critical Note: The presence of a significant peak at m/z 102 (often 40-100% relative abundance) is the definitive mass spectral signature for 2-ethyl branching in methyl esters.

Experimental Protocols

Protocol 1: Derivatization for GC-MS (BF₃-Methanol Method)

This protocol converts 2-ENA to its methyl ester for optimal MS analysis.

  • Preparation: Dissolve 5 mg of the 2-Ethylnonanoic acid sample in 0.5 mL of hexane in a reaction vial.

  • Reaction: Add 0.5 mL of 14% Boron Trifluoride (

    
    ) in methanol. Cap tightly.
    
  • Incubation: Heat at 60°C for 10 minutes. (Branched acids may require slightly longer than linear ones due to steric hindrance).

  • Extraction: Cool to room temperature. Add 1 mL of saturated NaCl and 1 mL of hexane. Shake vigorously.

  • Isolation: Allow layers to separate. Transfer the top hexane layer (containing the ester) to a GC vial containing anhydrous

    
    .
    
Protocol 2: GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min to 280°C (hold 3 min).
    
  • Inlet: Splitless mode, 250°C.

  • MS Source: 230°C, EI mode (70 eV). Scan range 40-300 amu.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical decision pathway for identifying 2-ENA derivatives using the described methods.

ElucidationWorkflow Start Unknown C11 Acid Derivative Deriv Derivatize to Methyl Ester (BF3-MeOH) Start->Deriv Trace Amount NMR_Path NMR Analysis (1H & DEPT-135) Start->NMR_Path Pure Solid (>5mg) GCMS GC-MS Analysis (EI Source) Deriv->GCMS CheckIon Check McLafferty Ion GCMS->CheckIon Linear Base Peak m/z 74 (Linear Isomer) CheckIon->Linear m/z 74 Branched Base Peak m/z 102 (2-Ethyl Isomer) CheckIon->Branched m/z 102 AlphaCheck Alpha-Proton Signal NMR_Path->AlphaCheck Triplet Triplet (~2.3 ppm) DEPT: Negative CH2 AlphaCheck->Triplet Linear Multiplet Multiplet (tt) DEPT: Positive CH AlphaCheck->Multiplet Branched

Caption: Decision tree for distinguishing 2-Ethylnonanoic acid from linear isomers using MS and NMR.

McLafferty Rearrangement Mechanism (2-Ethylnonanoate)

McLafferty Mol Molecular Ion (M+) m/z 200 Trans Gamma-H Transfer (6-membered transition) Mol->Trans Frag McLafferty Ion [CH2=C(OH)(OMe) + Et] Trans->Frag Mass m/z 102 Frag->Mass

Caption: Formation of the diagnostic m/z 102 ion via McLafferty rearrangement in 2-ethyl methyl esters.

References

  • McLafferty, F. W. (1959).[5] Mass Spectrometric Analysis.[2][3][6][7][8][9][10] Molecular Rearrangements. Analytical Chemistry.

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives. The LipidWeb.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for NMR shifts of branched acids).
  • PubChem Database. (2024). 2-Ethylnonanoic acid (Compound Summary). National Library of Medicine.

  • Spitzer, V. (1997). Structure analysis of fatty acids by gas chromatography – low resolution electron impact mass spectrometry of their 4,4-dimethyloxazoline derivatives. Progress in Lipid Research.

Sources

Precision Quantification of 2-Ethylnonanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and Precision of 2-Ethylnonanoic Acid Quantification Methods Content Type: Comparative Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

2-Ethylnonanoic acid (2-ENA), a branched-chain fatty acid (BCFA) isomer of undecanoic acid (C11), occupies a unique niche in analytical chemistry. While frequently utilized as a stable internal standard for quantifying volatile fatty acids in biological matrices (e.g., plasma, fermentation broths), its direct quantification is critical in pharmaceutical impurity profiling and synthetic intermediate analysis.

This guide objectively compares the two dominant methodologies for 2-ENA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) via methyl ester derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing hydrazide derivatization.

The Analytical Challenge

The quantification of 2-ENA presents specific physicochemical hurdles:

  • Branched Structure: The ethyl group at the

    
    -position creates steric hindrance, potentially affecting derivatization kinetics compared to linear fatty acids.
    
  • Ionization Efficiency: Like most fatty acids, native 2-ENA ionizes poorly in ESI-MS, necessitating derivatization for high-sensitivity LC-MS workflows.

  • Volatility: Sufficient for GC, but requires conversion to esters (FAMEs) to prevent peak tailing and adsorption in the inlet.

Method A: GC-MS (The Gold Standard for Robustness)

Principle: Conversion of 2-ENA to its methyl ester (2-ENA-ME) to increase volatility and reduce polarity, followed by separation on a polar wax column or non-polar 5% phenyl column.

Experimental Protocol: FAME Derivatization

Self-Validating Step: This protocol uses a dual-stage extraction to ensure complete recovery of the branched isomer.

  • Sample Preparation:

    • Aliquot 100 µL of sample (plasma/reaction mixture).[1]

    • Internal Standard Spike: Add 10 µL of d19-decanoic acid (10 µg/mL) to monitor extraction efficiency.

    • Acidification: Add 20 µL 1M HCl to protonate the acid (pH < 2).

  • Derivatization (BF3-Methanol Method):

    • Add 500 µL of 14% Boron Trifluoride (

      
      ) in methanol.
      
    • Incubate at 60°C for 30 minutes . Note: The branched structure requires slightly longer heating than linear chains.

    • Cool to room temperature.

  • Extraction:

    • Add 500 µL n-Hexane and 200 µL saturated NaCl water.

    • Vortex vigorously for 1 minute; Centrifuge at 3000 x g for 5 min.

    • Transfer the upper organic layer to a GC vial.

  • GC-MS Parameters:

    • Column: DB-WAX UI (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless mode at 250°C.

    • Oven: 50°C (1 min)

      
       10°C/min 
      
      
      
      240°C (5 min).
    • Detection: SIM mode monitoring m/z 74 (McLafferty rearrangement ion) and m/z 87.

Performance Metrics
  • Linearity:

    
     µg/mL (
    
    
    
    ).
  • Accuracy (Recovery):

    
     in plasma matrices.
    
  • Precision (RSD):

    
     (Intra-day).[2]
    
  • Limit of Detection (LOD):

    
     µg/mL.
    
Method B: LC-MS/MS (The Solution for Trace Sensitivity)

Principle: Chemical derivatization with 3-Nitrophenylhydrazine (3-NPH) targets the carboxylic acid group, introducing a moiety that ionizes strongly in negative ESI mode, significantly lowering the LOD.

Experimental Protocol: 3-NPH Derivatization

Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the carboxylic acid, allowing the nucleophilic attack of 3-NPH under mild conditions.

  • Reagent Setup:

    • Reagent A: 200 mM 3-NPH in 50:50 Acetonitrile:Water.

    • Reagent B: 120 mM EDC + 6% Pyridine in 50:50 Acetonitrile:Water.

  • Reaction Workflow:

    • Mix 40 µL Sample + 20 µL Reagent A + 20 µL Reagent B.

    • Incubation: 40°C for 30 minutes.

    • Quenching: Dilute to 1.4 mL with 0.1% Formic Acid in water.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm).

    • Mobile Phase: (A) Water + 0.01% Formic Acid; (B) Acetonitrile.

    • Gradient: 15% B to 95% B over 10 minutes.

    • MS Transition: Precursor

      
      
      
      
      
      Product
      
      
      137 (Nitrophenyl anion).
Performance Metrics
  • Linearity:

    
     nM (
    
    
    
    ).[3]
  • Accuracy (Recovery):

    
     (Matrix dependent).
    
  • Precision (RSD):

    
     (Higher variability due to derivatization chemistry).
    
  • Limit of Detection (LOD):

    
     nM (Ultra-trace).
    
Comparative Analysis & Decision Matrix
FeatureGC-MS (FAME)LC-MS/MS (3-NPH)
Primary Use Case Routine quantification, high concentrations (>1 µM)Trace analysis, biological fluids, limited sample volume
Selectivity High (Chromatographic resolution of isomers)High (MRM specificity)
Sensitivity (LOD) Moderate (~0.05 µg/mL)Excellent (~0.001 µg/mL)
Sample Prep Time 60-90 mins (Extraction + Heating)45 mins (Mix + Incubate)
Matrix Effects Low (Hexane extraction cleans sample)Moderate (Requires matrix-matched calibration)
Cost per Sample LowHigh (Reagents + Column life)
Visualizing the Workflows
Figure 1: GC-MS Derivatization Pathway

This diagram illustrates the critical phase transfer mechanism required for successful FAME analysis of 2-ENA.

G Sample Sample Matrix (2-ENA) Acid Acidification (HCl, pH < 2) Sample->Acid Extract L-L Extraction (Hexane) Acid->Extract Protonation Deriv Derivatization (BF3-MeOH, 60°C) Extract->Deriv Organic Phase PhaseSep Phase Separation (FAME in Hexane) Deriv->PhaseSep Esterification Inject GC Injection (Splitless) PhaseSep->Inject

Caption: Workflow for isolating and derivatizing 2-Ethylnonanoic acid for GC-MS analysis.

Figure 2: LC-MS/MS Reaction Mechanism

This diagram details the EDC-mediated coupling used to enhance ionization.

L ENA 2-ENA (Carboxylic Acid) Inter O-Acylisourea Intermediate ENA->Inter + EDC EDC EDC Reagent (Activator) EDC->Inter Product 2-ENA-Hydrazide (High Ionization) Inter->Product + 3-NPH (Displacement) NPH 3-Nitrophenylhydrazine (Nucleophile) NPH->Product

Caption: Chemical mechanism for 3-NPH derivatization of 2-ENA for enhanced LC-MS sensitivity.

References
  • Chromatography Online. "Direct Determination of 2-Ethylhexanoic Acid in Clavulanate." LCGC International. Available at: [Link]

  • Han, J., et al. "3-Nitrophenylhydrazine-based derivatization for the quantification of fatty acids in biological samples." Analytica Chimica Acta. (Methodology adapted for branched-chain acids).[4][5]

  • National Institutes of Health (NIH). "Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry." PubMed. Available at: [Link]

  • ResearchGate. "Development and Validation of a Novel Free Fatty Acid Butyl Ester Gas Chromatography Method." (Validation metrics for BCFA quantification). Available at: [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Ethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of specialty chemicals like 2-ethylnonanoic acid is a critical process where catalyst selection can significantly impact yield, purity, and overall process efficiency. This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of 2-ethylnonanoic acid, moving beyond a simple listing of options to offer insights into the causality behind experimental choices and providing actionable, self-validating protocols.

Introduction to 2-Ethylnonanoic Acid and its Synthesis

2-Ethylnonanoic acid is a branched-chain carboxylic acid with applications in various fields, including as a precursor for synthetic lubricants, corrosion inhibitors, and in the pharmaceutical industry. Its synthesis is a multi-step process, typically commencing from C7 or C8 feedstocks. The two primary industrial routes converge on the oxidation of an aldehyde intermediate, 2-ethylnonanal. This guide will dissect the catalytic technologies for the key transformations: the Guerbet reaction of 1-heptanol and the hydroformylation of 1-octene to produce the pivotal 2-ethylnonanal intermediate, followed by its subsequent oxidation to 2-ethylnonanoic acid.

Visualizing the Synthetic Pathways

The journey from common feedstocks to 2-ethylnonanoic acid can be visualized through two primary routes, each with distinct catalytic steps.

Caption: Primary synthetic routes to 2-ethylnonanoic acid.

Part 1: The Guerbet Reaction Route - Dimerization of 1-Heptanol

The Guerbet reaction is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[1] For the synthesis of a precursor to 2-ethylnonanoic acid, 1-heptanol is dimerized to 2-ethylnonan-1-ol, which can then be oxidized. This reaction is a cascade of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps, necessitating a multifunctional catalyst.[2][3]

Comparative Analysis of Catalysts for the Guerbet Reaction
Catalyst SystemTypeKey Features & PerformanceAdvantagesDisadvantages
Alkali Metal Hydroxides/Alkoxides (e.g., KOH, t-BuOK) HomogeneousTraditional method, requires high temperatures (200-300 °C). Moderate to good yields.Low cost, readily available.Harsh reaction conditions, formation of by-products, difficult catalyst removal.
Transition Metals on Supports (e.g., Pd/C, Ni/MgO, Cu/Al2O3) HeterogeneousOften used with a basic co-catalyst. Can operate at lower temperatures than traditional methods. Selectivity can be tuned by the choice of metal and support.[4]Catalyst recyclability, potentially milder conditions.Can be prone to leaching and deactivation. By-product formation can still be an issue.
Hydrotalcite-derived Mixed Oxides (e.g., Mg-Al oxides) HeterogeneousPossess both acidic and basic sites, crucial for the different steps of the Guerbet reaction. Good thermal stability.[5]Tunable acid-base properties, high surface area.Can require high temperatures for activation and reaction.[5]
In-Depth Look: Mechanism of the Guerbet Reaction

The generally accepted mechanism for the Guerbet reaction proceeds through an aldol condensation pathway and involves four key steps, as illustrated below. A successful catalyst must efficiently facilitate each of these transformations.

Guerbet_Mechanism Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde 1. Dehydrogenation (-H2) Aldol Adduct Aldol Adduct Aldehyde->Aldol Adduct 2. Aldol Condensation Unsaturated Aldehyde Unsaturated Aldehyde Aldol Adduct->Unsaturated Aldehyde 3. Dehydration (-H2O) Guerbet Alcohol Guerbet Alcohol Unsaturated Aldehyde->Guerbet Alcohol 4. Hydrogenation (+H2)

Caption: The four-step mechanism of the Guerbet reaction.

Experimental Protocol: Guerbet Condensation of 1-Heptanol

This protocol is adapted from a procedure for mixed C8/C10 alcohols and can be optimized for 1-heptanol.

Materials:

  • 1-Heptanol

  • Potassium Hydroxide (KOH)

  • Palladium on Carbon (Pd/C, 5 wt%)

  • Nitrogen gas

  • Reaction vessel with mechanical stirrer, condenser, and Dean-Stark trap

Procedure:

  • Charge the reaction vessel with 1-heptanol.

  • Add KOH (as a 50% aqueous solution, ~2-5 mol% relative to the alcohol) and Pd/C (~0.1-0.5 wt% relative to the alcohol).

  • Purge the system with nitrogen.

  • Heat the stirred mixture to 200-230 °C.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by GC analysis.

  • After completion, cool the reaction mixture, filter the catalyst, and purify the 2-ethylnonan-1-ol by vacuum distillation.

Part 2: The Hydroformylation Route - Carbonylation of 1-Octene

Hydroformylation, or oxo synthesis, is a cornerstone of industrial organic chemistry, involving the addition of a formyl group and a hydrogen atom across the double bond of an alkene.[6] For the synthesis of 2-ethylnonanal, 1-octene is reacted with synthesis gas (a mixture of CO and H₂). The regioselectivity of this reaction is a critical parameter, as it determines the ratio of the desired branched aldehyde (2-ethylnonanal) to the linear isomer (nonanal).

Comparative Analysis of Catalysts for 1-Octene Hydroformylation
Catalyst SystemLigand(s)Key Features & PerformanceAdvantagesDisadvantages
Rhodium-based Triphenylphosphine (TPP) and its derivativesHigh activity at low pressure and temperature. High selectivity to linear aldehydes with bulky phosphine ligands.[6][7]High turnover frequencies, excellent regioselectivity control with appropriate ligands.[8]High cost of rhodium, potential for ligand degradation.[9]
Cobalt-based Typically ligand-free or with simple phosphinesLower activity than rhodium, requires higher pressures and temperatures. Often produces a mixture of linear and branched aldehydes.[10]Lower cost than rhodium.Harsher reaction conditions, lower selectivity.
Heterogeneous Catalysts (e.g., Rh/zeolite, Co-N/C) -Offer ease of catalyst separation and recycling. Performance is highly dependent on the support and active site dispersion.[11][12]Recyclability, potential for continuous processes.Lower activity and selectivity compared to homogeneous counterparts, potential for metal leaching.[11]
In-Depth Look: Mechanism of Rhodium-Catalyzed Hydroformylation

The mechanism of rhodium-catalyzed hydroformylation is a well-studied catalytic cycle, often referred to as the Heck-Breslow mechanism.[13][14] The key steps involve olefin coordination, migratory insertion, CO insertion, and hydrogenolysis.

Hydroformylation_Mechanism Rh-H Rh-H Rh-H(Olefin) Rh-H(Olefin) Rh-H->Rh-H(Olefin) Olefin Coordination Rh-Alkyl Rh-Alkyl Rh-H(Olefin)->Rh-Alkyl Migratory Insertion Rh-Alkyl(CO) Rh-Alkyl(CO) Rh-Alkyl->Rh-Alkyl(CO) CO Coordination Rh-Acyl Rh-Acyl Rh-Alkyl(CO)->Rh-Acyl CO Insertion Rh-Acyl(H2) Rh-Acyl(H2) Rh-Acyl->Rh-Acyl(H2) H2 Oxidative Addition Rh-Acyl(H2)->Rh-H Reductive Elimination (Aldehyde)

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Experimental Protocol: Hydroformylation of 1-Octene

Materials:

  • 1-Octene

  • [Rh(acac)(CO)₂]

  • Triphenylphosphine (TPP)

  • Toluene (anhydrous)

  • Synthesis gas (CO/H₂ = 1:1)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet.

Procedure:

  • In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] and TPP in toluene.

  • Add 1-octene to the catalyst solution.

  • Seal the autoclave, remove it from the glovebox, and purge with synthesis gas.

  • Pressurize the reactor to the desired pressure (e.g., 20-50 bar) with synthesis gas.

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing gas uptake and/or periodic sampling and GC analysis.

  • After the reaction is complete, cool the reactor to room temperature and vent the excess gas.

  • The product, 2-ethylnonanal, can be isolated by distillation.

Part 3: Oxidation of 2-Ethylnonanal to 2-Ethylnonanoic Acid

The final step in the synthesis is the oxidation of the aldehyde to the corresponding carboxylic acid. This is typically an aerobic oxidation process, utilizing air or oxygen as the oxidant. The choice of catalyst is crucial to ensure high selectivity and minimize the formation of by-products.[15]

Comparative Analysis of Catalysts for Aldehyde Oxidation
Catalyst SystemOxidantKey Features & PerformanceAdvantagesDisadvantages
Manganese and Cobalt Salts (e.g., Mn(OAc)₂, Co(OAc)₂) Air/O₂Widely used in industrial processes. Good activity and selectivity.[16]Low cost, high efficiency.Can sometimes lead to the formation of colored by-products.
N-Hydroxyphthalimide (NHPI) Air/O₂A highly efficient organocatalyst for aerobic oxidation. Can achieve very high selectivity (>99%) under mild conditions.[15][17]High selectivity, mild reaction conditions, environmentally benign.Higher cost compared to simple metal salts.
Heteropolyacids (e.g., phosphomolybdovanadium acid) O₂Can exhibit high catalytic activity and can be reusable.[18]High conversion and selectivity, potential for reuse.Can be sensitive to reaction conditions.
Uncatalyzed Aerobic Oxidation Air/O₂Possible but generally slower and less selective than catalyzed reactions.[19]No catalyst cost.Lower reaction rates and selectivity.
In-Depth Look: Mechanism of Aerobic Aldehyde Oxidation

The aerobic oxidation of aldehydes is a radical chain reaction. The catalyst facilitates the initiation of the radical chain and the decomposition of peroxy intermediates.

Oxidation_Mechanism Aldehyde Aldehyde Acyl Radical Acyl Radical Aldehyde->Acyl Radical Initiation (Catalyst, O2) Acylperoxy Radical Acylperoxy Radical Acyl Radical->Acylperoxy Radical Propagation (+O2) Peroxy Acid + Acyl Radical Peroxy Acid + Acyl Radical Acylperoxy Radical->Peroxy Acid + Acyl Radical Propagation (+Aldehyde) Peroxy Acid Peroxy Acid Carboxylic Acid Carboxylic Acid Peroxy Acid->Carboxylic Acid Decomposition (Catalyst or Thermal)

Caption: Simplified radical chain mechanism for aerobic aldehyde oxidation.

Experimental Protocol: NHPI-Catalyzed Oxidation of 2-Ethylnonanal

This protocol is based on the highly selective oxidation of 2-ethylhexanal.[15][20]

Materials:

  • 2-Ethylnonanal

  • N-hydroxyphthalimide (NHPI)

  • Isobutanol (solvent)

  • Oxygen gas

  • Reaction flask with a magnetic stirrer, gas inlet, and condenser.

Procedure:

  • Charge the reaction flask with 2-ethylnonanal, NHPI (1-5 mol%), and isobutanol.

  • Heat the mixture to 60-80 °C with vigorous stirring.

  • Introduce a steady stream of oxygen into the reaction mixture.

  • Monitor the reaction progress by GC analysis until the starting material is consumed.

  • Upon completion, the solvent can be removed under reduced pressure, and the 2-ethylnonanoic acid can be purified by distillation.

Conclusion

The synthesis of 2-ethylnonanoic acid offers multiple catalytic pathways, each with its own set of advantages and challenges. The Guerbet reaction route provides a pathway from alcohols, with heterogeneous catalysts offering promising solutions for catalyst recyclability. The hydroformylation of 1-octene is a highly efficient and atom-economical route, with rhodium-based catalysts providing excellent control over regioselectivity. For the final oxidation step, modern organocatalysts like NHPI offer exceptional selectivity under mild conditions.

The optimal choice of catalyst and synthetic route will depend on a variety of factors, including feedstock availability, cost considerations, and the desired purity of the final product. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to develop robust and efficient syntheses of 2-ethylnonanoic acid.

References

  • Guerbet, M. Condensation de l'alcool isopropylique avec son dérivé sodé; formation du méthylisobutylcarbinol et du diméthyl-2.4-heptanol-6. Comptes rendus de l'Académie des sciences1899, 128, 511-513.
  • Gabriëls, D.; et al. Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization.
  • Royal Society of Chemistry. Catalysis Science & Technology. [Link]

  • van Leeuwen, P. W. N. M.; et al. Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. Organometallics2008, 27, 4385-4403.
  • De Bellefon, C.; et al. Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Org. Process Res. Dev.2022, 26, 1, 106–113.
  • Padró, C. L.; et al. Bio-catalyzed Aerobic Oxidation Reactions.
  • Riittonen, T.; et al.
  • Robbins, D. RHODIUM-CATALYZED STEREOSELECTIVE HYDROFORMYLTION. University of Illinois Urbana-Champaign, 2008.
  • Zhang, Y.; et al. The Mechanism of Guerbet Reaction by Metal Ligand Cooperation Catalyst Mn-PCP. Chemistry – A European Journal2024.
  • Wang, C.; et al. Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chem. Eng.2021, 9, 32, 10836–10842.
  • Jiao, H.; et al. Operando characterization of rhodium catalyst degradation in hydroformylation.
  • CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid.
  • Orlińska, B.; et al. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Molecules2023, 28, 6241.
  • Ataman Kimya. 2-ETHYLHEXANOIC ACID. [Link]

  • Wikipedia. Hydroformylation. [Link]

  • ResearchGate. Mechanism of aerobic aldehyde oxidation. [Link]

  • Orlińska, B.; et al. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen.
  • Pingen, D.; et al. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?.
  • Evans, D.; Osborn, J. A.; Wilkinson, G. Hydroformylation of alkenes by use of rhodium complex catalysts. J. Chem. Soc. A1968, 3133-3142.
  • Wang, Z.; et al. Click Heterogenization of Phosphines Furnishes Recyclable Hydroformylation Catalysts that Reproduce Homogeneous Performance. J. Am. Chem. Soc.2021, 143, 32, 12781–12791.
  • de Bellefon, C.; et al. Insights in the aerobic oxidation of aldehydes. RSC Adv.2013, 3, 16978-16982.
  • Pérez-Ramírez, J.; et al. Active and Regioselective Ru Single-Site Heterogeneous Catalysts for Alpha-Olefin Hydroformylation.
  • ResearchGate. Hydroformylation of 1-octene using Xantphos ligands. [Link]

  • Wang, X.; et al. Opposite Effects of Co and Cu Dopants on the Catalytic Activities of Birnessite MnO2Catalyst for Low-Temperature Formaldehyde Oxidation.
  • Lu, C. Study On Synthesis Of 2-ethylhexoic Acid By Oxidation Of 2-ethylhexanol Using O2. Thesis2012.
  • Sandee, A. J.; et al. Strong π-Acceptor Ligands in Rhodium-Catalyzed Hydroformylation of Ethene and 1-Octene: Operando Catalysis. Chem. Eur. J.2015, 21, 13049-13057.
  • Zhang, Y.; et al. Oxidation of 2-Ethylhexanol to 2-Ethylhexanoic Acid Using Fe2O3/SiO2 Catalyst.
  • Beller, M.; et al. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Org. Biomol. Chem.2024.
  • Jackstell, R.; et al. Kinetics of rhodium-catalyzed hydroformylation of 1-octene with 6-DPyPon.
  • Orlińska, B.; et al. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Semantic Scholar2023.
  • Orlińska, B.; et al. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. MDPI2023.
  • Riittonen, T. Rhodium and cobalt catalysts in the heterogeneous hydroformylation of ethene, propene and 1-hexene.
  • Stanley, G. G.; et al. Highly active cationic cobalt(II) hydroformylation catalysts. Science2020, 367, 6477, 546-551.
  • Wang, H.; et al. Single-atom catalysts for hydroformylation of olefins. Nano Res.2023, 16, 6232–6246.
  • Li, X.; et al. Guerbet Reactions for Biofuel Production from ABE Fermentation Using Bifunctional Ni-MgO-Al2O3 Catalysts.
  • Zhang, G.; et al. Recent development towards alkene hydroformylation catalysts integrating traditional homo- and heterogeneous catalysis.
  • Gusevskaya, E. V.; et al. Hydroformylation of 1-octene catalyzed by Ir(I) complexes in the presence of PPh3.
  • Riittonen, T. Rhodium and cobalt catalysts in the heterogeneous hydroformylation of ethene, propene and 1-hexene. Aaltodoc2012.
  • Harnos, S.; et al. Carbon Supported Alkaline Catalysts for Guerbet Coupling of Bioethanol. Periodica Polytechnica Chemical Engineering2013, 57, 1-2, 33-39.
  • Kozlowski, J.; Davis, R. J. Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.
  • Wang, F.; et al. Performance and Mechanism of Co and Mn Loaded on Fe-Metal-Organic Framework Catalysts with Different Morphologies for Simultaneous Degradation of Acetone and NO by Photothermal Coupling.
  • Dickson, R. S.; et al. Comparison of a range of rhodium-based catalysts for the hydroformylation of selected alkenes. Journal of Molecular Catalysis A: Chemical1999, 150, 1-2, 133-146.
  • Wang, Y.; et al. Study on Hydroformylation of Octene Catalyzed by Rhodium-Containing Functional Ionic Liquid. IOP Conf. Ser.: Earth Environ. Sci.2021, 647, 012117.

Sources

Benchmarking 2-Ethylnonanoic Acid: A Comparative Guide for Ligand Performance

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular biology, the identification and characterization of novel ligands are paramount to advancing therapeutic interventions. 2-Ethylnonanoic acid, a branched-chain fatty acid (BCFA), presents an intriguing scaffold for ligand design, sharing structural similarities with the established pharmaceutical agent, valproic acid (VPA). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on benchmarking the performance of 2-Ethylnonanoic acid as a ligand. We will delve into its potential protein targets, comparative analysis with relevant alternatives, and detailed experimental protocols to empower your research endeavors.

Introduction: The Rationale for Investigating 2-Ethylnonanoic Acid

Branched-chain fatty acids are increasingly recognized for their roles in cellular signaling and metabolic regulation. 2-Ethylnonanoic acid, as a member of this class, holds potential as a modulator of various protein targets due to its unique structural properties. Its kinship with valproic acid, a known inhibitor of histone deacetylases (HDACs) and a modulator of GABAergic neurotransmission, provides a strong rationale for its investigation as a ligand with potentially improved or differentiated pharmacological properties.[1] This guide will focus on three primary classes of potential protein targets: Histone Deacetylases (HDACs), Peroxisome Proliferator-Activated Receptors (PPARs), and Fatty Acid Binding Proteins (FABPs), including the ubiquitous serum albumin.

Potential Protein Targets and Comparative Ligand Analysis

The efficacy of a ligand is intrinsically linked to its affinity and selectivity for its protein target. Here, we explore the likely molecular partners for 2-Ethylnonanoic acid and draw comparisons with established ligands.

Histone Deacetylases (HDACs)

Mechanistic Insight: HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[2][3] Inhibitors of HDACs have emerged as a promising class of anti-cancer agents.[4][5] Valproic acid is a known, albeit relatively weak, inhibitor of class I and IIa HDACs.[1][6] Given its structural similarity, 2-Ethylnonanoic acid is a prime candidate for investigation as an HDAC inhibitor. The ethyl group at the alpha-position may influence its entry into the active site channel and its interaction with the zinc cofactor, potentially altering its potency and isoform selectivity compared to VPA.

Comparative Analysis:

LigandTarget ClassReported PotencyKey Considerations
Valproic Acid HDAC (Class I/IIa)Millimolar (mM) range[4]Broad-spectrum, relatively low potency.
Vorinostat (SAHA) Pan-HDACNanomolar (nM) to low micromolar (µM) rangePotent, but lacks isoform selectivity.[7]
2-Ethylnonanoic Acid HDAC (Predicted)To be determinedPotential for altered potency and selectivity due to the C9 chain and ethyl branching.
Peroxisome Proliferator-Activated Receptors (PPARs)

Mechanistic Insight: PPARs are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism.[8][9] They are known to bind a variety of fatty acids and their derivatives.[10][11] The three main isoforms, PPARα, PPARγ, and PPARβ/δ, represent important drug targets for dyslipidemia and type 2 diabetes.[8][12] The lipophilic nature of 2-Ethylnonanoic acid makes it a plausible candidate for a PPAR agonist or antagonist.

Comparative Analysis:

LigandTarget IsoformReported Affinity (Kd)Key Considerations
Oleic Acid PPARα, PPARγMicromolar (µM) rangeEndogenous fatty acid ligand.
Fibrates PPARαMicromolar (µM) rangeSynthetic agonists used to treat dyslipidemia.[12]
Thiazolidinediones PPARγNanomolar (nM) to micromolar (µM) rangeSynthetic agonists for type 2 diabetes.[10]
2-Ethylnonanoic Acid PPARs (Predicted)To be determinedThe branched structure may confer isoform selectivity.
Fatty Acid Binding Proteins (FABPs) and Serum Albumin

Mechanistic Insight: FABPs are intracellular proteins that facilitate the transport of fatty acids and other lipophilic molecules.[13][14] In the bloodstream, serum albumin is the primary transporter of fatty acids.[15][16] The binding affinity of a ligand to these proteins significantly influences its pharmacokinetics, affecting its distribution and bioavailability.[15][17] Understanding the interaction of 2-Ethylnonanoic acid with these proteins is crucial for predicting its in vivo behavior. Studies on VPA have shown its high degree of protein binding, primarily to albumin.[18]

Comparative Analysis:

LigandBinding ProteinReported AffinityKey Considerations
Palmitic Acid Serum AlbuminHigh affinity[19]Long-chain saturated fatty acid.
Valproic Acid Serum AlbuminHigh (concentration-dependent)[18]Can be displaced by other drugs.[18]
Phytanic Acid L-FABPHigh affinity[20]A branched-chain fatty acid.
2-Ethylnonanoic Acid FABPs/Albumin (Predicted)To be determinedBinding affinity will impact its free concentration and therapeutic effect.

Experimental Protocols for Ligand Performance Benchmarking

To empirically determine the performance of 2-Ethylnonanoic acid as a ligand, a series of biophysical and biochemical assays are recommended. The following protocols are designed to be self-validating and provide a robust framework for your investigations.

Ligand-Target Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR)

Causality of Experimental Choice: SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[21][22] This is crucial for understanding the dynamics of the ligand-target interaction. For small molecules like 2-Ethylnonanoic acid, immobilizing the protein target on the sensor chip is the preferred orientation.

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis ligand_prep Prepare Protein Target Solution immobilization Immobilize Protein on Sensor Chip ligand_prep->immobilization analyte_prep Prepare 2-Ethylnonanoic Acid Serial Dilutions binding_assay Inject Analyte Series analyte_prep->binding_assay immobilization->binding_assay regeneration Regenerate Sensor Surface binding_assay->regeneration sensorgram Obtain Sensorgrams binding_assay->sensorgram fitting Fit Data to Binding Model sensorgram->fitting results Determine ka, kd, and KD fitting->results

Caption: Workflow for determining binding kinetics and affinity using SPR.

Detailed Protocol:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified protein target (e.g., recombinant HDAC, PPAR-LBD, or FABP) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a series of concentrations of 2-Ethylnonanoic acid in running buffer (e.g., HBS-EP+). It is crucial to keep the DMSO concentration constant across all samples if used for solubilization, typically ≤1%.

    • Inject the analyte solutions over the immobilized protein surface, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

    • Between each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) that removes the bound analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

Causality of Experimental Choice: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[23][24][25] This information is vital for understanding the driving forces behind the binding interaction (enthalpic vs. entropic).

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis protein_prep Prepare Protein in Cell titration Titrate Ligand into Protein protein_prep->titration ligand_prep Prepare 2-Ethylnonanoic Acid in Syringe ligand_prep->titration buffer_match Ensure Identical Buffer buffer_match->protein_prep buffer_match->ligand_prep heat_measurement Measure Heat Change titration->heat_measurement thermogram Generate Thermogram heat_measurement->thermogram binding_isotherm Integrate and Plot Binding Isotherm thermogram->binding_isotherm fitting Fit to Binding Model binding_isotherm->fitting thermo_params Determine KD, ΔH, and n fitting->thermo_params NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis isotope_labeling Isotope Labeling of Protein (15N, 13C) nmr_sample Prepare Protein and Ligand Samples in NMR Buffer isotope_labeling->nmr_sample hsqc Acquire 1H-15N HSQC Spectra nmr_sample->hsqc titration Titrate Ligand into Protein Sample nmr_sample->titration std Acquire STD-NMR Spectra nmr_sample->std csp_analysis Analyze Chemical Shift Perturbations hsqc->csp_analysis titration->csp_analysis std_analysis Analyze Saturation Transfer Difference std->std_analysis binding_site Map Binding Site csp_analysis->binding_site ligand_epitope Identify Ligand Epitope std_analysis->ligand_epitope

Caption: Workflow for characterizing ligand-protein interactions using NMR spectroscopy.

Detailed Protocol:

  • Chemical Shift Perturbation (CSP):

    • Express and purify ¹⁵N-labeled protein target.

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein in a suitable NMR buffer.

    • Add increasing amounts of unlabeled 2-Ethylnonanoic acid to the protein sample and acquire an HSQC spectrum at each titration point.

    • Monitor the changes in the chemical shifts of the protein's backbone amide signals. Residues with significant chemical shift changes are likely at or near the binding interface.

  • Saturation Transfer Difference (STD) NMR:

    • Prepare a sample containing the unlabeled protein and 2-Ethylnonanoic acid.

    • Acquire two spectra: an "on-resonance" spectrum where specific protein resonances are saturated, and an "off-resonance" spectrum where no protein resonances are saturated.

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the parts of the ligand that were in close proximity to the saturated protein, thus identifying the binding epitope of the ligand.

Conclusion and Future Directions

This guide provides a foundational framework for benchmarking the performance of 2-Ethylnonanoic acid as a ligand. By systematically evaluating its binding to potential targets like HDACs, PPARs, and FABPs, and comparing its performance to established molecules, researchers can gain valuable insights into its therapeutic potential. The detailed experimental protocols provided herein offer a robust starting point for these investigations. Future work should focus on elucidating the specific isoform selectivity of 2-Ethylnonanoic acid and exploring its effects in cell-based and in vivo models to validate the findings from these biophysical and biochemical assays.

References

  • Fujiwara, S., & Amisaki, T. (2013). Fatty acid binding to serum albumin: molecular simulation approaches. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(12), 5427-5434. [Link]

  • Spector, A. A. (1975). Fatty acid binding to plasma albumin. Journal of Lipid Research, 16(3), 165-179. [Link]

  • Curry, S., Mandelkow, H., Brick, P., & Franks, N. (1998). Crystal structure of human serum albumin complexed with fatty acid reveals an asymmetric distribution of binding sites. Nature Structural Biology, 5(9), 827-835. [Link]

  • Petitpas, T. D., Grüne, T., Bhattacharya, A. A., & Curry, S. (2001). Location of high and low affinity fatty acid binding sites on human serum albumin revealed by NMR drug-competition analysis. Journal of Molecular Biology, 314(5), 955-960. [Link]

  • Kannan, D. A., Kanczuga, V., Anderson, C. P., Hinderliter, A., & Bernlohr, D. A. (2007). Liver Fatty Acid Binding Protein Expression Enhances Branched-Chain Fatty Acid Metabolism. Journal of Biological Chemistry, 282(15), 11094-11102. [Link]

  • Atshaves, B. P., Martin, G. G., McIntosh, A. L., Mackie, J. T., Kier, A. B., & Schroeder, F. (2008). Effect of branched-chain fatty acid on lipid dynamics in mice lacking liver fatty acid binding protein gene. American Journal of Physiology-Gastrointestinal and Liver Physiology, 295(4), G767-G781. [Link]

  • Simard, J. R., Zunszain, P. A., Ha, C. E., Yang, J., Moy, J., Bhattacharya, A. A., & Curry, S. (2006). Fatty acid binding to serum albumin: molecular simulation approaches. The Journal of Physical Chemistry B, 110(25), 12595-12603. [Link]

  • Göttlicher, M., Minucci, S., Stjernholm, R., Cameron, E. R., Ballarini, M., Pelicci, P. G., & Gronemeyer, H. (2001). Valproic acid defines a novel class of histone deacetylase inhibitors. The Journal of biological chemistry, 276(39), 36033-6. [Link]

  • Mishra, M. K., Kukal, S., Paul, P. R., & Kukreti, R. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules (Basel, Switzerland), 26(24), 7701. [Link]

  • Phiel, C. J., Zhang, F., Huang, E. Y., Guenther, M. G., Lazar, M. A., & Klein, P. S. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. The Journal of biological chemistry, 276(39), 36734-41. [Link]

  • Chateauvieux, S., Morceau, F., Dicato, M., & Diederich, M. (2010). Molecular and therapeutic potential and toxicity of valproic acid. Journal of biomedicine & biotechnology, 2010, 479364. [Link]

  • Patsalos, P. N. (2004). The pharmacological and therapeutic properties of valproic acid. Expert Opinion on Pharmacotherapy, 5(1), 141-151. [Link]

  • Swamy, M. J., & Inampudi, K. K. (2019). Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 2003, pp. 75-89). Humana Press. [Link]

  • Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature reviews. Drug discovery, 7(6), 489-503. [Link]

  • Storch, J., & Thumser, A. E. (2000). The fatty acid transport function of fatty acid-binding proteins. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1486(1), 28-44. [Link]

  • Hotamisligil, G. S., & Bernlohr, D. A. (2015). Metabolic functions of FABPs—myths and facts. Nature Reviews Endocrinology, 11(12), 706-716. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186-191. [Link]

  • University of Utrecht. Isothermal titration calorimetry to measure protein/peptide/lipid interactions. [Link]

  • Swamy, M. J. (2019). Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry. Springer Nature Experiments. [Link]

  • Wang, Z., Jin, L., & Li, Y. (2018). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 1701, pp. 103-120). Humana Press. [Link]

  • Wang, Z., Jin, L., & Li, Y. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition journal, 13, 17. [Link]

  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. [Link]

  • Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of molecular medicine (Berlin, Germany), 84(11), 892-902. [Link]

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: Nutritional and clinical implications - A review. ResearchGate. [Link]

  • Wikipedia. (2024). Histone deacetylase inhibitor. [Link]

  • Nicoll, J. (2022). Guide to Running an SPR Experiment. University of Arizona. [Link]

  • Reichart, T. M. (2024). Protein-Small Molecule Biomolecular Interactions - a Retrospective. Nicoya. [Link]

  • Kalangi, S., & Rajak, H. (2023). Histone deacetylase (HDACs) inhibitors: Clinical applications. Progress in molecular biology and translational science, 197, 303-329. [Link]

  • Star, P., Yamamoto, M., & Thompson, P. R. (1999). Ligand selectivity of the peroxisome proliferator-activated receptor alpha. The Journal of biological chemistry, 274(2), 701-4. [Link]

  • Inks, E. S., Chou, C. J., & Lazzaro, M. T. (2017). The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. Bioorganic & medicinal chemistry letters, 27(15), 3351-3355. [Link]

  • Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Lee, J. W., & Kim, H. S. (2018). Predicting protein targets for drug-like compounds using transcriptomics. PLoS computational biology, 14(11), e1006538. [Link]

  • Marks, P. A., Rifkind, R. A., Richon, V. M., Breslow, R., Miller, T., & Kelly, W. K. (2001). Histone deacetylases and cancer: causes, consequences, and therapeutic opportunities. Nature reviews. Cancer, 1(3), 194-202. [Link]

  • Sledzinski, T., & Mika, A. (2023). Fatty acids as histone deacetylase inhibitors: Old biochemistry tales in a new life sciences town. The Journal of steroid biochemistry and molecular biology, 229, 106268. [Link]

  • Lee, J. W., & Kim, H. S. (2018). Predicting protein targets for drug-like compounds using transcriptomics. ResearchGate. [Link]

  • Marmorstein, R. (2007). Preparation and Biochemical Analysis of Classical Histone Deacetylases. In Methods in Enzymology (Vol. 430, pp. 3-19). Academic Press. [Link]

  • Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236-240. [Link]

  • Lin, A., Zhang, Z., Jiang, A., Li, K., Shi, Y., Yang, H., ... & Luo, P. (2024). Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. [Link]

  • Saeed, A., Nazir, Y., Rafiq, M., Afzal, S., Ali, A., Latif, M., ... & Barnard, R. T. (2022). Design, Synthesis, and Structural Characterization of Thioflavones and Thioflavonols as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. Molecules (Basel, Switzerland), 27(10), 3073. [Link]

  • Cistola, D. P., & Kim, K. (2017). A robust method for production and validation of lipid-free fatty acid-binding proteins for NMR and biophysical studies. Biochemistry and biophysics reports, 10, 112-118. [Link]

  • Singh, P., Vishvakarma, V. K., Pan, B., Yadav, S., Aslam, M., Yadav, J., ... & Chandra, R. (2019). Computational docking studies of Noscapines: A potential bioactive agent. American Journal of Pharmacology and Pharmacotherapeutics, 6(1), 1-6. [Link]

  • Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Ghabbour, H. A. (2017). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Drug design, development and therapy, 11, 1235-1247. [Link]

  • Bantscheff, M., Hopf, C., Savitski, M. M., Dittmann, A., Grandi, P., Michon, A. M., ... & Drewes, G. (2016). How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot. In Methods in Molecular Biology (Vol. 1510, pp. 381-391). Humana Press. [Link]

  • Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Peroxisome proliferator-activated receptor-alpha: a pharmacological target with a promising future. Current opinion in lipidology, 9(3), 269-275. [Link]

  • Kamp, F., & Hamilton, J. A. (2006). Fluorescence assays for measuring fatty acid binding and transport through membranes. Methods in molecular biology (Clifton, N.J.), 332, 249-266. [Link]

  • Kinnings, S. L., & Xie, L. (2013). Predicting the protein targets for athletic performance-enhancing substances. BioMed research international, 2013, 853749. [Link]

  • Olasunkanmi, O. I., Olarinoye, M. O., Owolabi, B. O., & Adeyemi, O. O. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. ResearchGate. [Link]

  • Koutsoukas, A., Lowe, R., Kalampokis, A., & Glen, R. C. (2018). Extending in Silico Protein Target Prediction Models to Include Functional Effects. Frontiers in chemistry, 6, 223. [Link]

  • Ye, Y., Wei, J., Dai, X., & Gao, Q. (2008). Computational studies of the binding modes of A 2A adenosine receptor antagonists. Amino acids, 35(2), 389-396. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the fast-paced environment of pharmaceutical research and drug development, meticulous attention to experimental detail is paramount. This same level of rigor must be applied to the entire lifecycle of the chemicals we use, including their final disposal. 2-Ethylnonanoic acid, a branched-chain carboxylic acid, requires careful handling not only during its application but also at the point of waste generation. Improper disposal poses significant risks to both environmental and human health. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Ethylnonanoic acid, ensuring that your laboratory practices remain beyond reproach. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.

A Note on Chemical Analogs

While this guide specifically addresses 2-Ethylnonanoic acid, comprehensive safety and disposal data are more widely available for its close structural analog, 2-Ethylhexanoic acid (CAS No. 149-57-5). The principles and procedures outlined below are based on the established protocols for similar branched-chain carboxylic acids and are informed by the extensive data on 2-Ethylhexanoic acid. Scientific Rationale: The shared carboxylic acid functional group and branched alkyl chain structure result in similar chemical properties, reactivity, and hazard profiles, making 2-Ethylhexanoic acid a reliable proxy for establishing safe handling and disposal protocols. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact material in use in their laboratory.

Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the cornerstone of safe disposal. Disposal procedures are not arbitrary; they are a direct response to the specific risks a substance presents.

  • Human Health Hazards: 2-Ethylnonanoic acid and its analogs are classified as harmful if swallowed or if they come into contact with the skin.[1][2] The substance can cause serious eye irritation and damage.[2][3] Critically, it is suspected of damaging fertility or the unborn child, placing it in Reproductive Toxicity Category 1B or 2.[1][2][4][5][6] Inhalation of vapors or mists may also irritate the respiratory tract.[3]

  • Environmental Hazards: This chemical is recognized as being harmful to aquatic organisms, with the potential for long-lasting adverse effects in the aquatic environment.[1][5] This is a primary driver for prohibiting its disposal via the sanitary sewer system.

  • Physical Hazards: It is a combustible liquid with a relatively high flash point, meaning it does not ignite easily but can burn if exposed to an ignition source at elevated temperatures.[3][4]

Quantitative Data Summary
ParameterValue / ClassificationSource
CAS Number 149-57-5 (for 2-Ethylhexanoic acid)[4]
Hazard Statements H302, H312, H318, H361/H360D[1][2][6]
Description Harmful if swallowed, Harmful in contact with skin, Causes serious eye damage, Suspected of/May damage fertility or the unborn child.[1][2][6]
Flash Point ~114 - 118 °C (237 - 244 °F)[3][5]
Environmental Hazard Harmful to aquatic life with long lasting effects.[1][5]
Disposal Classification Regulated Hazardous Waste (State/Local)[1][7]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling waste containers, ensure all necessary engineering controls and PPE are in place. The causality is simple: creating barriers between the chemical and the researcher is the most effective way to prevent exposure.

  • Engineering Controls: Always handle open containers of 2-Ethylnonanoic acid waste within a certified chemical fume hood to control vapor inhalation.[3] Ensure an eyewash station and safety shower are immediately accessible.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][3] Rationale: This prevents splashes from contacting the eyes, which could cause serious, irreversible damage.

  • Skin Protection: Wear a lab coat and long-sleeved clothing.[1][4] Use heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[3][8] Always inspect gloves for tears or holes before use. Rationale: Skin contact is a primary route of exposure and can be harmful.[1]

  • Respiratory Protection: Generally not required when using a fume hood. For large spills or in areas with inadequate ventilation, a respirator with an organic vapor cartridge may be necessary.[3][8]

Waste Segregation & Container Management

Proper containment is a self-validating system; a correctly chosen and labeled container prevents leaks, reactions, and regulatory violations.

  • Waste Classification: 2-Ethylnonanoic acid waste must be managed as hazardous chemical waste . It should never be mixed with non-hazardous trash.

  • Container Selection:

    • Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles.[7][9] Plastic is often preferred to minimize the risk of breakage.[7]

    • The container must have a secure, leak-proof, screw-top cap.[9]

    • Ensure the container is clean and free of any residue that could react with the acid.

  • Labeling:

    • The moment waste is first added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[7][10]

    • The label must clearly state: "Hazardous Waste" .

    • List the full chemical name: "2-Ethylnonanoic Acid" and any other components in the waste stream.[7] Do not use abbreviations or chemical formulas.[7]

    • Indicate the specific hazards (e.g., "Toxic," "Irritant," "Reproductive Hazard").

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for compliant disposal.

Step 1: Waste Accumulation
  • Designate a specific location in the lab as a "Satellite Accumulation Area" (SAA).[10] This area should be under the control of the laboratory personnel, away from drains, and in a location where it will not be knocked over.

  • Collect all waste containing 2-Ethylnonanoic acid (pure substance, contaminated solutions, etc.) in your properly labeled hazardous waste container.

  • Keep the container securely capped at all times, except when adding waste.[9] Rationale: This prevents the release of vapors into the lab and protects the container's contents from contamination.

  • Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[9]

Step 2: Management of Spills and Contaminated Materials
  • Should a spill occur, immediately alert personnel in the area and ensure proper ventilation.[4]

  • Wearing the appropriate PPE, contain the spill by diking with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[3][4][11]

  • Crucially, do NOT use combustible absorbents like sawdust or paper towels. [3] Rationale: As a combustible liquid, mixing 2-Ethylnonanoic acid with combustible material creates an unnecessary fire hazard.

  • Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.

  • Seal and label this container as "Hazardous Waste: 2-Ethylnonanoic Acid Spill Debris."

Step 3: Prohibited Disposal Methods (The "Never" List)
  • NEVER pour 2-Ethylnonanoic acid down the drain. [5][12] Rationale: It is harmful to aquatic life and can interfere with wastewater treatment processes.[5]

  • NEVER allow the chemical to evaporate in a fume hood as a means of disposal. This is not a compliant or safe disposal method.

  • NEVER mix 2-Ethylnonanoic acid waste with incompatible chemicals. It is a strong reducing agent and can react violently with oxidants.[3] Always segregate waste streams.

Step 4: Arranging for Final Disposal
  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically 12 months, check your institutional policy), arrange for a pickup.[10][13]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a collection.[7][14]

  • Ensure all paperwork required by your EHS office is completed accurately. This creates a clear chain of custody for the waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing 2-Ethylnonanoic acid waste from generation to disposal.

G cluster_0 In-Lab Waste Management cluster_1 Event-Driven Actions cluster_2 Final Disposal gen Waste Generated (2-Ethylnonanoic Acid) container Select Compatible & Labeled Hazardous Waste Container gen->container accumulate Store in Satellite Accumulation Area (Keep Container Capped) container->accumulate spill_q Spill Occurs? accumulate->spill_q full_q Container Full or Accumulation Time Limit Reached? accumulate->full_q spill_proc Follow Spill Cleanup Protocol (Use Inert Absorbent) spill_q->spill_proc Yes spill_q->full_q No spill_waste Collect Debris in a Separate Labeled Container spill_proc->spill_waste spill_waste->full_q full_q->accumulate No contact Contact EHS for Pickup & Complete Paperwork full_q->contact Yes

Caption: Waste disposal workflow for 2-Ethylnonanoic acid.

Conclusion

The responsible disposal of 2-Ethylnonanoic acid is a non-negotiable aspect of professional laboratory practice. By adhering to the protocols outlined in this guide—understanding the hazards, using appropriate PPE, correctly managing waste containers, and following the established disposal workflow—researchers can ensure the safety of themselves and their colleagues while maintaining full environmental and regulatory compliance. This commitment to safety at every stage of a chemical's lifecycle is the hallmark of a trustworthy and exemplary research operation.

References

  • 2-Ethylhexanoic acid - OXEA. (2025). Oxea.
  • ICSC 0477 - 2-ETHYLHEXANOIC ACID. (2021). ILO and WHO.
  • 2-Ethylhexanoic acid - Safety D
  • 2-ETHYLHEXANOIC ACID - CAMEO Chemicals. NOAA.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). U.S. Environmental Protection Agency.
  • Chapter 7 - Management Procedures For Specific Waste Types. University of Wisconsin-Madison EHS.
  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville EHS.
  • 2-Ethylhexanoic Acid - Safety Data Sheet. (2024). Columbus Chemical Industries, Inc.
  • 2-Ethylhexanoic acid - Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • 2-ETHYLHEXANOIC ACID FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • 2-Ethylhexanoic Acid - Safety d
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Laboratory Environmental Sample Disposal Information Document. (2019). U.S. Environmental Protection Agency.
  • Hazardous Waste - EHSO Manual. (2025). Emory University.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

Sources

Personal protective equipment for handling 2-Ethylnonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 14276-84-7[1][2]

Introduction: The Silent Hazard of Lipophilic Acids[1]

Safety with branched-chain fatty acids like 2-Ethylnonanoic acid (C11H22O2) requires a shift in mindset.[1][2] Unlike highly volatile solvents or fuming mineral acids, this substance presents a "silent" hazard.[2] It is a viscous, lipophilic liquid with low vapor pressure, meaning it won't fume at you, but it will adhere aggressively to skin and surfaces.[2]

The Scientist’s Perspective: The primary danger here is not acute respiratory failure, but dermal absorption and persistence .[2] Because of its C11 branched structure, this acid mimics biological lipids, allowing it to penetrate the stratum corneum (outer skin layer) effectively.[2] Once absorbed, carboxylic acids of this class can cause delayed irritation and potential systemic effects.[2] Furthermore, its structural homology to 2-ethylhexanoic acid (a known reproductive toxin) mandates that we treat this compound with elevated caution regarding reproductive health until specific toxicological data proves otherwise.[2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[2] We apply the Precautionary Principle based on the homologous series of


-branched carboxylic acids.[1][2]
Hazard ClassClassification (Derived/GHS)The Mechanism
Skin Corrosion/Irritation Category 2 (Irritant) The acidic head group (

) protonates skin proteins; the lipophilic tail ensures deep penetration.[1][2]
Serious Eye Damage Category 2A (Irritant) Viscous nature makes it difficult to wash out; causes sustained pH damage to the cornea.[1][2]
Reproductive Toxicity Suspected (Cat 2) Structural Alert: Analogous to 2-ethylhexanoic acid and valproic acid derivatives.[1][2] Treat as a potential teratogen.[2]
Flammability Combustible Liquid High flash point (>100°C), but rags soaked in it can pose a fire risk (wicking effect).[1][2]

The PPE Defense System

Do not rely on generic "lab safety" rules. Use this targeted defense strategy designed for lipophilic organic acids.

A. Hand Protection (The Critical Barrier)

Standard latex gloves are insufficient.[2] The lipid-soluble nature of 2-Ethylnonanoic acid causes it to swell and degrade latex rapidly.[1][2]

  • Primary Recommendation (Splash Protection): Nitrile (Minimum 5 mil thickness) .[2]

    • Protocol: Double-gloving is mandatory.[1][2] The outer glove takes the contamination; the inner glove protects you during doffing.[2]

    • Change Frequency: Immediately upon splash.[2][3] Every 60 minutes during routine use.

  • Secondary Recommendation (Immersion/Spill Cleanup): Butyl Rubber or Viton .[2]

    • Why: These materials offer >480 minutes of breakthrough time against medium-chain organic acids.[1][2]

B. Ocular Protection

Safety glasses are inadequate for pouring.[2]

  • Requirement: Unvented or Indirect-Vent Chemical Goggles .[1][2]

  • Reasoning: This acid is viscous.[2][4] If a splash occurs, it sticks.[2] Safety glasses allow liquid to run down the forehead into the eyes.[2] Goggles form a seal.[2]

C. Respiratory Protection
  • Routine Use: Fume hood is standard.[2] Respiratory PPE is rarely needed at room temperature due to low vapor pressure.[2]

  • Heated Operations: If the acid is heated (>60°C), vapors increase exponentially.[2] Use a Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2]

Operational Workflow: The "Clean-Trace" Protocol

This workflow ensures that no trace of the chemical leaves the containment zone.[2]

PPE_Workflow cluster_0 Zone 1: Preparation cluster_1 Zone 2: Handling cluster_2 Zone 3: Termination Node1 Risk Assessment (Check Temp & Vol) Node2 Don PPE (Double Nitrile + Goggles) Node1->Node2 Node3 Transfer/Weighing (In Fume Hood) Node2->Node3 Node4 Splash Event? Node3->Node4 Node5 Immediate Doffing & Wash (15 min) Node4->Node5 YES Node6 Wipe Containers (Ethanol Wipe) Node4->Node6 NO Node7 Doff Outer Gloves (Inside-Out Technique) Node6->Node7 Node8 Wash Hands (Soap + Water) Node7->Node8

Figure 1: The "Clean-Trace" workflow emphasizes the critical decision point at "Splash Event" and the specific doffing technique to prevent secondary contamination.

Emergency Response & Spill Management

Scenario: You have spilled 50 mL of 2-Ethylnonanoic acid on the bench.

  • Isolate: Alert nearby personnel. Do not attempt to wipe it up with paper towels immediately (this spreads the viscous oil).[2]

  • Neutralize:

    • Apply Sodium Bicarbonate (Baking Soda) or a dedicated Acid Neutralizer .[2]

    • Mechanism:[1][5]

      
      .[1][2]
      
    • Wait for the bubbling to cease.[2] The resulting sodium salt (Sodium 2-ethylnonanoate) is a solid/slurry and much easier to clean than the oil.[1][2]

  • Collect: Scoop the slurry into a hazardous waste bag.

  • Decontaminate: Wash the surface with a dilute surfactant (soap water) followed by ethanol.[2] The soap is necessary to solubilize the remaining lipophilic tails.[2]

Disposal Protocol (Cradle-to-Grave)

Never dispose of branched fatty acids down the drain.[2] They can form "fatbergs" in plumbing and are toxic to aquatic life (microbial inhibition).[2]

Waste StreamClassificationContainer Labeling
Primary Waste Organic Acid"Waste 2-Ethylnonanoic Acid.[1][2] Corrosive/Irritant. pH < 2"
Contaminated Solids Hazardous Debris"Contaminated Debris (Gloves/Wipes).[1][2][4] Organic Acid Residue."[1][2]
Rinsate Aqueous Organic"Aqueous Wash with Organic Acid Trace."[1][2]

Disposal Code: Use EPA Waste Code D002 (Corrosivity) if pH < 2.[2] If neutralized, consult local EHS for "Non-RCRA Regulated Chemical" status, but incineration is the preferred method for destruction.[2]

References

  • PubChem. (n.d.).[2] 2-Ethylnonanoic acid (Compound).[1][2] National Library of Medicine.[2] Retrieved January 31, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] 2-ethylhexanoic acid - Registration Dossier (Used for Homologous Series Extrapolation).[1][2] Retrieved January 31, 2026, from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.